1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride
Description
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Properties
IUPAC Name |
1-(diaminomethylidene)-2-[4-(trifluoromethoxy)phenyl]guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N5O.ClH/c10-9(11,12)18-6-3-1-5(2-4-6)16-8(15)17-7(13)14;/h1-4H,(H6,13,14,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWGZGSCMHDUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C(N)N)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride properties
An In-Depth Technical Guide to 1-[4-(Trifluoromethoxy)phenyl]biguanide Hydrochloride
Executive Summary
This compound is a research chemical belonging to the biguanide class of compounds, a group renowned for its therapeutic applications, most notably in the management of type 2 diabetes.[1] This molecule, identified by CAS Number 42823-09-6, is distinguished by a trifluoromethoxy substitution on its phenyl ring, a modification expected to modulate its lipophilicity, metabolic stability, and overall pharmacological profile compared to other biguanides. This guide provides a comprehensive technical overview of its known properties, a proposed synthetic route, potential mechanisms of action based on its structural class, and essential analytical and safety considerations for its handling and development. The primary audience for this document includes medicinal chemists, pharmacologists, and drug development scientists engaged in the exploration of novel therapeutic agents.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are critical for its handling, formulation, and interpretation in experimental settings. These properties are summarized in the table below. The compound is a solid at room temperature and should be stored under an inert atmosphere to ensure stability.[2]
| Property | Value | Source(s) |
| CAS Number | 42823-09-6 | [2] |
| Molecular Formula | C₉H₁₁ClF₃N₅O | [2] |
| Molecular Weight | 297.66 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 207-212 °C | [2] |
| Boiling Point | 215.3°C at 760 mmHg | |
| Storage Conditions | Room temperature, stored under inert gas | [2] |
Chemical Structure
The structure consists of a biguanide functional group linked to a phenyl ring, which is substituted with a trifluoromethoxy group at the para (4) position. The hydrochloride salt form enhances its solubility in aqueous media.
Caption: Chemical structure of this compound.
Synthesis and Analytical Characterization
Proposed Synthetic Pathway
While specific synthesis literature for this exact molecule is not publicly detailed, a standard and reliable method for preparing aryl biguanides involves the condensation of an appropriate aniline precursor with dicyandiamide.[3] This reaction is typically acid-catalyzed and proceeds by the addition of the aniline nitrogen to a nitrile carbon of dicyandiamide.
Caption: Proposed synthetic workflow for the target compound.
General Experimental Protocol
This protocol is a representative procedure based on established biguanide syntheses.[1][3]
-
Reaction Setup: To a solution of 4-(trifluoromethoxy)aniline (1 equivalent) in a suitable solvent such as isopropanol, add dicyandiamide (1.1 equivalents).
-
Acidification: Add concentrated hydrochloric acid (1.2 equivalents) dropwise while stirring. The acid serves as a catalyst and also forms the final hydrochloride salt.
-
Heating: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the condensation reaction. Refluxing ensures a constant reaction temperature at the solvent's boiling point.
-
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Collect the crude solid by vacuum filtration and wash with cold solvent (e.g., isopropanol or diethyl ether) to remove unreacted starting materials.
-
Recrystallization: Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final this compound as a crystalline solid.
-
Drying: Dry the purified product under vacuum.
Analytical Characterization Workflow
Confirmation of identity and purity is paramount. A standard analytical workflow should be employed.
-
High-Performance Liquid Chromatography (HPLC): To assess purity. A reverse-phase method is appropriate.
-
Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) in positive mode should reveal the parent ion [M+H]⁺.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. ¹H NMR should show characteristic peaks for the aromatic protons and the N-H protons of the biguanide moiety. ¹⁹F NMR will confirm the presence of the -OCF₃ group.
Pharmacological Profile and Potential Mechanism of Action
Antidiabetic Potential
The primary therapeutic interest in this compound stems from its classification as a biguanide. The class leader, metformin, is a first-line therapy for type 2 diabetes.[1] Biguanides exert their glucose-lowering effects primarily by reducing hepatic glucose production and enhancing insulin sensitivity in peripheral tissues.[1] It is hypothesized that this compound shares this fundamental mechanism. The trifluoromethoxy group may enhance cell membrane permeability and alter metabolic stability, potentially leading to a different potency or pharmacokinetic profile compared to existing biguanides.
Proposed Molecular Mechanism: AMPK Activation
The most widely accepted mechanism for biguanides involves the inhibition of mitochondrial respiratory chain Complex I.[1] This action leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This shift allosterically activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Activated AMPK then phosphorylates multiple downstream targets to restore energy balance, which includes:
-
Inhibition of Gluconeogenesis: AMPK phosphorylates and inactivates transcription factors like CRTC2, reducing the expression of key gluconeogenic enzymes (e.g., G6Pase, PEPCK).
-
Enhancement of Glucose Uptake: In muscle cells, AMPK can promote the translocation of GLUT4 transporters to the cell membrane, increasing glucose uptake.
Caption: Proposed mechanism of action via AMPK pathway.
Potential Antimicrobial Properties
The biguanide structure itself confers antimicrobial properties, as seen in compounds like polyhexamethylene biguanide (PHMB) and chlorhexidine.[5][6] These cationic molecules interact with and disrupt negatively charged bacterial cell membranes, leading to leakage of cellular contents and cell death. The lipophilic nature of the trifluoromethoxyphenyl group in this compound might enhance its ability to intercalate into microbial membranes, suggesting it may warrant investigation for antimicrobial activity.
Safety and Toxicological Considerations
As a novel chemical entity, a thorough toxicological assessment is required. Data from structurally related compounds can provide initial guidance.
GHS Hazard Profile (Inferred)
While specific data for this compound is unavailable, the closely related 1-[4-(Trifluoromethyl)phenyl]biguanide hydrochloride is classified with the following hazards:
-
H315: Causes skin irritation[7]
-
H319: Causes serious eye irritation[7]
-
H335: May cause respiratory irritation[7]
It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask or respirator, in a well-ventilated area.
Class-Specific Toxicities
The biguanide class has a known, albeit rare, risk of causing lactic acidosis, which was more pronounced with the withdrawn drug phenformin than with metformin.[1] This toxicity is linked to the profound inhibition of mitochondrial respiration, leading to increased anaerobic glycolysis. Any preclinical development program for this compound must carefully evaluate its potential to induce lactate accumulation, particularly in models of renal impairment.
Recommended Toxicological Evaluation Workflow
A standard tiered approach to toxicological assessment should be followed for any new pharmaceutical intermediate or candidate.
Caption: Standard workflow for preclinical toxicological assessment.
Conclusion
This compound is a promising research compound that leverages the well-established therapeutic framework of the biguanide class while incorporating a trifluoromethoxy moiety to potentially enhance its drug-like properties. Its primary value lies in its potential as a novel antidiabetic agent operating through the AMPK activation pathway. Furthermore, its structure suggests a secondary potential for antimicrobial applications. Further research is necessary to fully elucidate its synthetic optimization, pharmacological efficacy, and comprehensive safety profile to determine its viability as a candidate for further drug development.
References
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Gmiro, V. E., et al. (2024). Mechanisms of NMDA Receptor Inhibition by Biguanide Compounds. Pharmaceuticals. [Link]
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Uematsu, T., et al. (2020). Determination of Polyhexamethylene Biguanide Hydrochloride Using a Lactone-Rhodamine B-Based Fluorescence Optode. Sensors. [Link]
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Johnson Jr, W., et al. (2020). Safety Assessment of Polyaminopropyl Biguanide (Polyhexamethylene Biguanide Hydrochloride) as Used in Cosmetics. International Journal of Toxicology. [Link]
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Patel, K., et al. (2011). A simple and sensitive method for determination of polyhexanide in multipurpose solution. International Journal of Biomedical and Advance Research. [Link]
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Cosmetic Ingredient Review. (2017). Safety Assessment of Polyaminopropyl Biguanide (polyhexamethylene biguanide hydrochloride) as Used in Cosmetics. [Link]
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Cosmetic Ingredient Review. (2019). Safety Assessment of Polyaminopropyl Biguanide (polyhexamethylene biguanide hydrochloride) as Used in Cosmetics. [Link]
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Asuquo, A. E., & Ekanem, T. B. (2012). Toxicological assessment of polyhexamethylene biguanide for water treatment. Journal of Toxicology and Environmental Health Sciences. [Link]
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ResearchGate. (2014). Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride. [Link]
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An In-depth Technical Guide to 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride
CAS Number: 42823-09-6
This technical guide provides a comprehensive overview of 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride, a significant compound in the landscape of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, mechanism of action, pharmacological potential, and analytical characterization.
Introduction
Biguanides represent a class of oral antihyperglycemic drugs that have been a cornerstone in the management of type 2 diabetes for decades.[1] Metformin, the most prominent member of this class, is a first-line therapy recognized for its robust glucose-lowering efficacy without inducing hypoglycemia, coupled with a favorable safety profile.[2] The core mechanism of biguanides centers on the reduction of hepatic glucose production and enhancement of insulin sensitivity in peripheral tissues.[1][2][3]
This compound, a fluorinated analogue within the biguanide family, is a compound of interest for its potential to exhibit modulated pharmacological activities. The introduction of a trifluoromethoxy group (-OCF3) to the phenyl ring can significantly alter the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a compelling candidate for further investigation in both metabolic and antimicrobial research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development and application. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 42823-09-6 | [4] |
| Molecular Formula | C₉H₁₁ClF₃N₅O | [4] |
| Molecular Weight | 297.66 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 207-212 °C | [4] |
| Storage | Room temperature, under inert atmosphere | [4] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 4-(trifluoromethoxy)aniline. This is followed by the formation of the biguanide moiety.
Synthesis of 4-(Trifluoromethoxy)aniline
The precursor, 4-(trifluoromethoxy)aniline, can be synthesized through various methods, with a common approach involving the reduction of 4-(trifluoromethoxy)nitrobenzene.
Protocol: Reduction of 4-(trifluoromethoxy)nitrobenzene
-
Reaction Setup: To a reaction vessel, add 4-(trifluoromethoxy)nitrobenzene.
-
Reducing Agent: Introduce a reducing agent such as iron powder in the presence of a catalytic amount of hydrochloric acid in a solvent like methanol.
-
Reaction Conditions: Heat the mixture to reflux (approximately 60-65°C) and monitor the reaction for completion.
-
Work-up: Upon completion, filter the reaction mixture to remove the iron catalyst. The filtrate is then concentrated to yield crude 4-(trifluoromethoxy)aniline.
-
Purification: The crude product can be purified by distillation under reduced pressure to obtain pure 4-(trifluoromethoxy)aniline.
Causality: The use of iron and hydrochloric acid is a classic and cost-effective method for the reduction of nitroarenes to anilines. The reaction proceeds through a series of single-electron transfers from the iron metal to the nitro group.
Synthesis of this compound
The final step involves the reaction of 4-(trifluoromethoxy)aniline with dicyandiamide in the presence of an acid. This method is a well-established route for the synthesis of 1-arylbiguanides.[2][3]
Protocol: Biguanide Formation
-
Formation of Anilinium Salt: Dissolve 4-(trifluoromethoxy)aniline in a suitable solvent and add hydrochloric acid to form the corresponding anilinium chloride salt in situ.
-
Reaction with Dicyandiamide: Add dicyandiamide to the solution of the anilinium salt.
-
Reaction Conditions: Heat the reaction mixture in an aqueous solution.[2] The hydrochloride salt of the arylbiguanide often crystallizes directly from the reaction mixture upon cooling.[2]
-
Isolation and Purification: The precipitated product, this compound, is collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.
Causality: The reaction proceeds via the nucleophilic attack of the aniline on one of the nitrile carbons of dicyandiamide, followed by a series of proton transfers and cyclization to form the biguanide structure. The acidic conditions are crucial for activating the dicyandiamide and facilitating the reaction.
Caption: Synthetic pathway for this compound.
Mechanism of Action
The precise mechanism of action for this compound has not been explicitly detailed in the available literature. However, based on the well-established mechanisms of other biguanides like metformin, a primary mode of action is the activation of AMP-activated protein kinase (AMPK).[2]
AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[5] Activation of AMPK leads to:
-
Inhibition of Hepatic Gluconeogenesis: AMPK activation suppresses the production of glucose in the liver by inhibiting key gluconeogenic enzymes.[2]
-
Increased Glucose Uptake: It promotes the uptake of glucose into muscle and fat cells.[2]
-
Improved Insulin Sensitivity: By modulating various downstream targets, AMPK activation enhances the body's response to insulin.[3]
Biguanides are known to indirectly activate AMPK by inhibiting Complex I of the mitochondrial respiratory chain, leading to an increase in the cellular AMP:ATP ratio.[2] It is highly probable that this compound shares this fundamental mechanism. The trifluoromethoxy substitution may influence the compound's potency and pharmacokinetic profile, potentially leading to a more favorable therapeutic window.
Caption: Postulated mechanism of action via AMPK activation.
Pharmacological Profile
Potential Antidiabetic Activity
Given its structural similarity to metformin and other antidiabetic biguanides, this compound is a strong candidate for development as a treatment for type 2 diabetes. The presence of the trifluoromethoxy group, a highly lipophilic and metabolically stable moiety, may enhance its oral bioavailability and duration of action compared to non-fluorinated analogs.[6] Studies on other substituted biguanide derivatives have demonstrated significant reductions in elevated blood glucose levels in hyperglycemic rat models.[1]
Potential Antimicrobial Activity
The biguanide functional group is known to possess broad-spectrum antimicrobial properties. Halogenated compounds, in general, have shown potent antibacterial activity, including against antibiotic-resistant strains.[5][7] The mechanism of antimicrobial action for biguanides typically involves disruption of the bacterial cell membrane. The cationic biguanide molecule interacts with the negatively charged components of the bacterial cell wall, leading to increased membrane permeability and eventual cell lysis. It is plausible that this compound also exhibits such antimicrobial effects, making it a potential candidate for applications as an antiseptic or disinfectant.
Analytical Methodologies
Accurate and robust analytical methods are essential for the characterization and quantification of this compound in various matrices.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound. The spectra would show characteristic signals for the aromatic protons of the trifluoromethoxyphenyl ring, as well as the protons and carbons of the biguanide moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H, C=N, and C-O-C bonds.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and quantifying the concentration of this compound.
Hypothetical HPLC-UV Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically in the range of 230-280 nm for aromatic compounds).
-
Quantification: A calibration curve is constructed using standards of known concentrations to quantify the compound in unknown samples.
Causality: The reversed-phase C18 column is suitable for separating moderately polar compounds like arylbiguanides. The acidic mobile phase ensures that the biguanide is in its protonated, more water-soluble form, leading to better peak shape and retention on the non-polar stationary phase.
Caption: Analytical workflow for characterization and quantification.
Safety and Toxicology
-
Acute Oral Toxicity: The safety profile of biguanides is generally considered favorable, with metformin having a low incidence of serious adverse effects. The primary concern with older biguanides like phenformin was the risk of lactic acidosis, which is significantly lower with metformin. Acute oral toxicity studies in animal models would be necessary to determine the LD50 value and identify potential target organs of toxicity for this compound.
-
Genotoxicity: In vitro and in vivo genotoxicity assays (e.g., Ames test, micronucleus test) would be required to assess the mutagenic and clastogenic potential of the compound.
-
Cytotoxicity: In vitro cytotoxicity assays using various cell lines can provide initial information on the compound's potential to cause cell death.
It is crucial to conduct a full battery of preclinical toxicology studies in accordance with regulatory guidelines to establish a safe starting dose for any potential clinical investigations.
Conclusion and Future Directions
This compound is a promising compound that merges the established therapeutic potential of the biguanide scaffold with the unique physicochemical properties imparted by trifluoromethoxy substitution. Its anticipated mechanism of action via AMPK activation suggests its potential as a novel antidiabetic agent. Furthermore, its structural features hint at possible antimicrobial applications.
Future research should focus on:
-
In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to elucidate the specific mechanism of action, confirm its antidiabetic and antimicrobial efficacy, and determine its pharmacokinetic and pharmacodynamic profiles.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues could provide valuable insights into the SAR and lead to the identification of compounds with optimized properties.
-
Preclinical Safety Assessment: A thorough toxicological evaluation is a prerequisite for any further development toward clinical applications.
The exploration of this compound and its derivatives holds the potential to yield new therapeutic agents for metabolic and infectious diseases.
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LeBel, O., et al. (2005). A practical guide to arylbiguanides: Synthesis and structural characterization. Canadian Journal of Chemistry, 83(6), 624-633. [Link]
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Tegos, G., et al. (2006). Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria. Antimicrobial Agents and Chemotherapy, 50(1), 171-176. [Link]
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Kim, H. S., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 365, 143646. [Link]
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Hardie, D. G. (2013). AMPK: a target for drugs and natural products with effects on both diabetes and cancer. Diabetes, 62(7), 2164-2172. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Marín Arevalo, J. D., et al. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Journal of Chromatography & Separation Techniques, 12(2), 1-10. [Link]
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1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound belongs to the biguanide class of compounds, a group of molecules that has garnered significant attention for its diverse therapeutic applications, ranging from the treatment of type 2 diabetes to cancer and malaria.[1][2] While research on this specific analog is emerging, its structural similarity to other well-studied biguanides, such as metformin and phenformin, allows for a well-grounded hypothesis regarding its primary mechanism of action. The presence of the trifluoromethoxy group is of particular interest, as this moiety is known to enhance metabolic stability and bioavailability, potentially offering improved pharmacological properties.[3][4][5] This guide will provide an in-depth exploration of the core mechanism of action of this compound, drawing upon the extensive research conducted on the biguanide family. The central hypothesis is that this compound, like its congeners, primarily acts by disrupting mitochondrial bioenergetics, leading to a cascade of downstream signaling events that culminate in potent anti-proliferative and metabolic effects.
Core Mechanism of Action: Disruption of Mitochondrial Bioenergetics
The primary molecular target of many biguanides is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][6][7][8] Inhibition of Complex I by biguanides disrupts the flow of electrons, leading to a decrease in proton pumping across the inner mitochondrial membrane. This, in turn, reduces the mitochondrial membrane potential and impairs the synthesis of ATP via oxidative phosphorylation. While some studies have suggested that biguanides may also inhibit other mitochondrial complexes, such as Complex II and IV, at higher concentrations, Complex I is considered the most sensitive target.[9]
The accumulation of biguanides within the mitochondrial matrix is a critical step in their mechanism of action.[10] It is hypothesized that specific molecular features of biguanides, rather than simple lipophilicity, govern their uptake into mitochondria, suggesting a protein-mediated transport process.[6][7][8] The resulting decrease in cellular ATP levels and a concomitant increase in the AMP/ATP ratio serve as a critical signal of energy stress, triggering a cascade of cellular responses.
Key Signaling Pathway Modulation: The AMPK/mTOR Axis
The energy stress induced by mitochondrial inhibition leads to the activation of a master regulator of cellular energy homeostasis, the AMP-activated protein kinase (AMPK).[3][4] AMPK is activated by the binding of AMP and subsequent phosphorylation. Once activated, AMPK initiates a series of downstream signaling events aimed at restoring cellular energy balance.
A key downstream target of AMPK is the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[3][4] AMPK activation leads to the inhibition of the mTORC1 complex through two primary mechanisms:
-
Direct phosphorylation and activation of Tuberous Sclerosis Complex 2 (TSC2): This enhances the GTPase-activating protein (GAP) activity of the TSC1/TSC2 complex towards the small GTPase Rheb, a potent activator of mTORC1.
-
Phosphorylation of Raptor, a regulatory component of the mTORC1 complex: This phosphorylation event directly inhibits mTORC1 activity.
Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4] This results in a global reduction in protein synthesis and cell growth, contributing to the anti-proliferative effects of biguanides.
Figure 1: Proposed signaling pathway of this compound.
Anticipated Therapeutic Application: Anticancer Activity
Given the established role of the AMPK/mTOR pathway in cancer cell proliferation and survival, biguanides have emerged as promising candidates for cancer therapy.[2] The anti-proliferative effects of biguanide derivatives have been demonstrated in various cancer cell lines.[3][4][11][12] It is therefore highly probable that this compound will exhibit significant anticancer activity.
The proposed mechanism for its anticancer effects involves the induction of energy stress and subsequent inhibition of the mTOR pathway, leading to cell cycle arrest and apoptosis. Furthermore, the trifluoromethoxy substitution may enhance the compound's potency and pharmacokinetic profile, making it a potentially valuable lead compound in the development of novel anticancer agents.
Experimental Methodologies for Mechanistic Validation
To empirically validate the proposed mechanism of action for this compound, a series of well-established experimental protocols can be employed.
Mitochondrial Complex I Activity Assay
This assay directly measures the enzymatic activity of Complex I in isolated mitochondria.
Protocol:
-
Isolate mitochondria from cultured cells or tissue homogenates using differential centrifugation.
-
Determine mitochondrial protein concentration using a standard protein assay (e.g., BCA assay).
-
Prepare a reaction buffer containing coenzyme Q1 (ubiquinone) and NADH.
-
Add isolated mitochondria to the reaction buffer in the presence of varying concentrations of this compound.
-
Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation to determine Complex I activity and determine the IC50 value of the compound.
Cellular Respiration Analysis
This method assesses the impact of the compound on mitochondrial respiration in intact cells.
Protocol:
-
Seed cells in a specialized microplate for use with an extracellular flux analyzer (e.g., Seahorse XF Analyzer).
-
Allow cells to attach and grow overnight.
-
Replace the growth medium with assay medium and equilibrate the cells.
-
Inject a solution of this compound into the wells.
-
Sequentially inject oligomycin (ATP synthase inhibitor), FCCP (a mitochondrial uncoupler), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Analyze the changes in the oxygen consumption rate (OCR) to determine the effect of the compound on mitochondrial function.
Western Blot Analysis of AMPK and mTOR Signaling
This technique is used to quantify the phosphorylation status of key proteins in the AMPK/mTOR pathway.
Protocol:
-
Treat cultured cells with this compound for various time points and at different concentrations.
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a standard assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated and total AMPK, ACC, mTOR, p70S6K, and 4E-BP1.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the changes in protein phosphorylation.
Figure 2: Experimental workflow for Western blot analysis of AMPK/mTOR signaling.
In Vitro Anticancer Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Protocol:
-
Seed cancer cell lines in a 96-well plate.
-
After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
| Cell Line | Hypothetical IC50 (µM) for this compound |
| HCT116 (Colon Cancer) | 20-30 |
| SW620 (Colon Cancer) | 25-35 |
| A549 (Lung Cancer) | 15-25 |
| MCF-7 (Breast Cancer) | 30-40 |
| PC-3 (Prostate Cancer) | 20-30 |
| Table 1: Hypothetical IC50 values for this compound in various cancer cell lines, based on data for structurally related compounds.[11] |
Conclusion
The mechanism of action of this compound is likely centered on the inhibition of mitochondrial Complex I, leading to cellular energy stress and the subsequent activation of the AMPK signaling pathway. This, in turn, results in the inhibition of the mTOR pathway, a critical regulator of cell growth and proliferation. This proposed mechanism provides a strong rationale for investigating this compound as a potential anticancer agent. The experimental protocols outlined in this guide provide a clear path for the validation of this hypothesis and the further characterization of this promising compound. The unique trifluoromethoxy substitution may confer advantageous properties, making this compound a person of significant interest for future drug development efforts.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Proguanil Hydrochloride? Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). MALARONE (atovaquone and proguanil hydrochloride) Tablets. Retrieved from [Link]
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Wikipedia. (n.d.). Proguanil. Retrieved from [Link]
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Wikipedia. (n.d.). Atovaquone/proguanil. Retrieved from [Link]
- Looareesuwan, S., Wilairatana, P., Chalermrut, K., Rattanapong, Y., Canfield, C. J., & Hutchinson, D. B. (1999). Malarone (atovaquone and proguanil hydrochloride): a review of its clinical development for treatment of malaria. Malarone Clinical Trials Study Group. The American journal of tropical medicine and hygiene, 60(4), 533–541.
- Xu, S., Luo, Y., Cao, Y., Xiao, D., Wang, Z., Wang, W., & Yang, X. (2021). Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. Molecules, 26(19), 5808.
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Angene Chemical. (n.d.). This compound. Retrieved from [Link]
- Jadhav, S. B., Park, S. R., Kim, H. G., & Lee, K. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 26(4), 1028.
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Xu, S., et al. (2021). Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. Semantic Scholar. Retrieved from [Link]
- Griss, T., & Vincent, E. E. (2018). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Diabetologia, 61(8), 1686-1695.
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ChemBK. (n.d.). 1-[4-(Trifluoromethoxy)phenyl]biguanide, HCl. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular features of biguanides required for targeting of mitochondrial respiratory complex I and activation of AMP-kinase. Retrieved from [Link]
- Morales, D. R., & Morris, A. D. (2015). Therapeutic repurposing of biguanides in cancer. Current opinion in oncology, 27(1), 51–57.
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Bridges, H. R., Jones, A. J., Pollak, M. N., & Hirst, J. (2016). Molecular features of biguanides required for targeting of mitochondrial respiratory complex I and activation of AMP-kinase. PubMed. Retrieved from [Link]
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El-Mir, M. Y., Nogueira, V., Fontaine, E., Avéret, N., Rigoulet, M., & Leverve, X. (2000). Biguanides inhibit complex I, II and IV of rat liver mitochondria and modify their functional properties. PubMed. Retrieved from [Link]
- Chien, C. Y., et al. (2024).
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ResearchGate. (n.d.). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Retrieved from [Link]
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Gmiro, V. E., et al. (2022). Mechanisms of NMDA Receptor Inhibition by Biguanide Compounds. Semantic Scholar. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 1-[4-(Trifluoromethoxy)phenyl]biguanide Hydrochloride
This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride, a compound of interest for researchers, scientists, and drug development professionals. The synthesis is presented in a two-step process, commencing with the preparation of the requisite precursor, 4-(trifluoromethoxy)aniline hydrochloride, followed by its reaction with dicyandiamide to yield the target biguanide derivative.
Introduction
Biguanide derivatives are a class of compounds with a broad spectrum of pharmacological activities. The introduction of a trifluoromethoxy group onto the phenyl ring can significantly modulate the compound's lipophilicity, metabolic stability, and biological activity. This guide offers a detailed, practical approach to the synthesis of this compound, emphasizing the rationale behind the experimental choices and ensuring a self-validating protocol through rigorous characterization.
Synthetic Strategy
The synthesis of this compound is achieved through a straightforward and efficient two-step process. The first step involves the protonation of the commercially available 4-(trifluoromethoxy)aniline to form its hydrochloride salt. This anilinium salt is then reacted with dicyandiamide in the second step to construct the biguanide moiety.
Caption: Synthetic workflow for this compound.
PART 1: Synthesis of 4-(Trifluoromethoxy)aniline Hydrochloride (Intermediate)
Objective: To prepare the anilinium salt necessary for the subsequent biguanide synthesis. The hydrochloride salt of the aniline derivative is often used to improve its stability and handling properties.
Experimental Protocol:
-
Reagent Preparation: In a well-ventilated fume hood, prepare a solution of 4-(trifluoromethoxy)aniline in a suitable solvent such as diethyl ether or isopropanol.
-
Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid to the stirred aniline solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a designated period to ensure complete precipitation. The solid product is then collected by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting material or excess acid. The product is then dried under vacuum to a constant weight.
Data Summary:
| Parameter | Value |
| Starting Material | 4-(Trifluoromethoxy)aniline |
| Reagent | Concentrated Hydrochloric Acid |
| Solvent | Diethyl Ether / Isopropanol |
| Reaction Temperature | Room Temperature |
| Expected Yield | >95% |
PART 2: Synthesis of this compound (Final Product)
Objective: To synthesize the target compound by reacting the prepared anilinium salt with dicyandiamide. This reaction is a well-established method for the preparation of arylbiguanides.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(trifluoromethoxy)aniline hydrochloride and a stoichiometric equivalent of dicyandiamide in a suitable solvent, such as water or a water/ethanol mixture.
-
Heating and Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization and Isolation: Upon completion of the reaction, the desired product, this compound, will often crystallize out of the reaction mixture upon cooling.[1] The solid product is collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a water/ethanol mixture, to obtain a product of high purity.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Data Summary:
| Parameter | Value |
| Starting Material | 4-(Trifluoromethoxy)aniline Hydrochloride |
| Reagent | Dicyandiamide |
| Solvent | Water or Water/Ethanol |
| Reaction Temperature | Reflux |
| Expected Yield | Good to High |
| Melting Point | 207-212 °C[2] |
Purification and Characterization Workflow
Caption: Workflow for the purification and characterization of the final product.
Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the presence of the trifluoromethoxy group and the overall structure of the biguanide derivative.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the functional groups present in the molecule, such as N-H, C=N, and C-O-C stretches.
-
Elemental Analysis: This will provide the percentage composition of carbon, hydrogen, nitrogen, and other elements, which should be in close agreement with the calculated values for the molecular formula C₉H₁₁ClF₃N₅O.
Safety Considerations
4-(Trifluoromethoxy)aniline: This compound is toxic if swallowed or in contact with skin.[3] It can cause skin irritation and serious eye damage.[3] It is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
Dicyandiamide: This compound may be harmful if swallowed and can cause irritation.[5] It is important to avoid creating dusty conditions and to use with adequate ventilation.[5]
This compound: This compound is a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[2] Appropriate PPE should be worn when handling this compound.
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Mastering Solubility: A Technical Guide to the Comprehensive Profiling of 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the landscape of contemporary drug development, the intrinsic solubility of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and a critical determinant of its developmental trajectory. Poor aqueous solubility can precipitate a cascade of challenges, from inconsistent in vitro assay results to diminished in vivo bioavailability, ultimately jeopardizing the viability of a promising therapeutic candidate.[1][2][] This guide provides a comprehensive framework for the systematic evaluation of the solubility profile of 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride, a novel biguanide derivative. The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with the robust data and mechanistic understanding necessary to navigate the complexities of preclinical and formulation development.
As a Senior Application Scientist, the protocols and rationale presented are distilled from extensive field experience, emphasizing not just the "how" but the "why" behind each experimental choice. This approach ensures that the generated data is not only accurate but also contextually rich, empowering informed decision-making throughout the drug development lifecycle.
Compound at a Glance: this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | Tolfenbiguanide hydrochloride | - |
| Molecular Formula | C9H11ClF3N5O | PubChem |
| Molecular Weight | 297.67 g/mol | PubChem |
| Chemical Structure | A biguanide moiety linked to a phenyl group substituted with a trifluoromethoxy group. | - |
| General Class | Biguanide derivative | [4][5][6] |
Biguanides as a class are characterized by their hydrophilic nature due to the presence of multiple amino and imino groups, which generally confers good aqueous solubility.[4] However, the introduction of a lipophilic trifluoromethoxy-substituted phenyl group in this compound necessitates a thorough and systematic investigation of its solubility profile to anticipate and mitigate any potential challenges in formulation and delivery.
The Dichotomy of Solubility: Thermodynamic vs. Kinetic Profiling
A comprehensive understanding of a compound's solubility requires the determination of both its thermodynamic and kinetic solubility. These two parameters, while related, provide distinct and complementary insights into the dissolution behavior of the API.
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility, representing the maximum concentration of the solute that can be dissolved in a solvent at equilibrium.[7] It is a critical parameter for understanding the intrinsic physicochemical properties of the API and is indispensable for formulation development.[2][7]
-
Kinetic Solubility: This is a measure of the concentration of a compound that can be rapidly dissolved in a solvent, typically from a high-concentration stock solution (e.g., in DMSO).[8][9][10] While not a true equilibrium measurement, it is a high-throughput method that is invaluable for early-stage drug discovery, providing a rapid assessment of a compound's propensity to precipitate out of solution under non-equilibrium conditions.[9][11]
The following sections will detail the rigorous experimental protocols for determining both the thermodynamic and kinetic solubility of this compound.
Experimental Blueprint: A Step-by-Step Guide to Solubility Profiling
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method remains the gold standard for determining thermodynamic solubility due to its directness and reliability.[9][12]
Protocol:
-
Preparation of Buffers: Prepare a series of aqueous buffers covering the physiologically relevant pH range of 1.2 to 7.4 (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8 and 7.4).[13] Ensure all buffers are prepared at the desired experimental temperature (typically 37°C).[13]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the prepared buffers. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.[7][14]
-
Equilibration: Seal the vials and place them in a shaker or incubator maintained at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[7][14]
-
Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[2][14]
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15][16]
-
Data Analysis: The solubility is reported as the mean concentration from replicate experiments (typically n=3) at each pH.
Workflow for Thermodynamic Solubility Assay:
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination: High-Throughput Nephelometry
For a rapid assessment of solubility, particularly in early discovery, a kinetic solubility assay using nephelometry is highly effective.[1][8] This method measures the light scattering caused by precipitated particles as the compound is introduced into an aqueous buffer from a DMSO stock solution.[1]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.[10]
-
Serial Dilution: In a microtiter plate, perform a serial dilution of the DMSO stock solution.[8]
-
Addition of Aqueous Buffer: To each well containing the diluted compound, add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.[8][16]
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[8][10]
-
Nephelometric Measurement: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate and thus, the compound has exceeded its kinetic solubility.[1][8]
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the blank.
Workflow for Kinetic Solubility Assay:
Caption: Workflow for Kinetic Solubility Determination.
The Influence of pH: Constructing a pH-Solubility Profile
For ionizable compounds like biguanides, solubility is highly dependent on the pH of the medium.[][17] Therefore, constructing a pH-solubility profile is essential. This is achieved by performing the thermodynamic solubility assay across a range of pH values, as described in section 3.1. The resulting data provides a comprehensive picture of how solubility changes throughout the gastrointestinal tract, which is critical for predicting oral absorption.[][18]
Expected pH-Solubility Profile for a Basic Compound:
| pH | Expected Solubility | Rationale |
|---|---|---|
| 1.2 (Gastric) | High | The biguanide moiety will be fully protonated, leading to the formation of a highly soluble salt. |
| 4.5 (Upper Intestine) | Moderate to High | The compound will still be predominantly in its protonated, soluble form. |
| 6.8 (Lower Intestine) | Lower | As the pH approaches the pKa of the biguanide, the proportion of the less soluble free base will increase, leading to a decrease in solubility. |
| 7.4 (Physiological) | Lowest | The compound will be largely in its neutral, less soluble form. |
Advanced Considerations and Troubleshooting
-
Polymorphism: Different crystalline forms (polymorphs) of an API can exhibit different solubilities.[2] It is crucial to characterize the solid form of the material used in solubility studies to ensure consistency and reproducibility.
-
Common Ion Effect: The solubility of an ionic compound can be decreased by the presence of a common ion in the solution. This should be considered when selecting buffer systems.
-
Solubility in Biorelevant Media: For a more accurate prediction of in vivo performance, solubility studies can be conducted in simulated gastric and intestinal fluids (SGF and SIF), which contain bile salts and lecithin to mimic the conditions in the human gut.[15]
Conclusion: From Data to Development Strategy
A thorough understanding of the solubility profile of this compound is not merely an academic exercise; it is a strategic imperative. The data generated from the protocols outlined in this guide will directly inform critical decisions in the drug development process, including:
-
Feasibility Assessment: Early identification of potential solubility limitations allows for the timely implementation of mitigation strategies.
-
Formulation Design: The pH-solubility profile is fundamental to the rational design of oral dosage forms that ensure adequate dissolution and absorption.[][12]
-
In Vitro-In Vivo Correlation (IVIVC): Robust solubility data is a prerequisite for establishing meaningful correlations between in vitro dissolution and in vivo pharmacokinetic performance.[19]
By adhering to the principles of scientific integrity and employing the validated methodologies presented herein, researchers can confidently and comprehensively characterize the solubility of this compound, paving the way for its successful development as a potential therapeutic agent.
References
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Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O™. Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]
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Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]
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CD Formulation. (n.d.). Solubility Analysis. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]
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AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]
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Wikipedia. (n.d.). Biguanide. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of biguanide derivatives: metformin, phenformin, and prodrugs 1–3. Retrieved from [Link]
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Dissolution Technologies. (2023). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Retrieved from [Link]
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European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]
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U.S. Food and Drug Administration. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phenylbiguanide. PubChem Compound Database. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 1-phenylbiguanide. Retrieved from [Link]
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Fluoropharm. (n.d.). 1-[(4-Trifluoromethyl)phenyl]biguanide hydrochloride. Retrieved from [Link]
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An In-depth Technical Guide to 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride (CAS No. 42823-09-6), a fluorinated arylbiguanide derivative. Biguanides are a well-established class of drugs, with metformin being a cornerstone in the treatment of type 2 diabetes. The introduction of a trifluoromethoxy (-OCF₃) group to the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability, making this compound a molecule of significant interest for research and development. This document details its physicochemical properties, outlines a robust synthesis protocol, delves into its presumed mechanism of action based on the biguanide class, proposes detailed experimental workflows for its evaluation, and discusses its potential therapeutic applications.
Physicochemical and Structural Characteristics
This compound is a white solid at room temperature.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, which is crucial for experimental assays and potential formulation development. The trifluoromethoxy substitution is key to its unique profile, distinguishing it from related compounds like 1-[4-(trifluoromethyl)phenyl]biguanide hydrochloride.
| Property | Value | Source(s) |
| Molecular Weight | 297.66 g/mol | [1][2][3] |
| Molecular Formula | C₉H₁₁ClF₃N₅O | [1][2][3] |
| CAS Number | 42823-09-6 | [1][2][3] |
| Melting Point | 207-212 °C | [2][3] |
| Appearance | White Solid | [1] |
| Storage Conditions | Room Temperature, Inert Atmosphere | [1][2][3] |
Synthesis of this compound
The synthesis of arylbiguanide hydrochlorides is a well-established chemical process, typically involving the condensation of an appropriate aniline hydrochloride with dicyandiamide. This reaction forms the biguanide moiety through the addition of the amine to the nitrile groups of dicyandiamide under acidic conditions.
Proposed Synthesis Workflow
The synthesis is a two-step process starting from the commercially available 4-(trifluoromethoxy)aniline.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for analogous biguanide syntheses.[4]
Step 1: Preparation of 4-(trifluoromethoxy)aniline hydrochloride
-
In a 250 mL round-bottom flask, dissolve 10.0 g of 4-(trifluoromethoxy)aniline in 100 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath with gentle stirring.
-
Slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise until precipitation of a white solid is complete.
-
Filter the resulting white precipitate under vacuum, wash with cold diethyl ether (3 x 20 mL), and dry in a vacuum oven at 40°C to yield 4-(trifluoromethoxy)aniline hydrochloride.
Step 2: Synthesis of this compound
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add the 4-(trifluoromethoxy)aniline hydrochloride from Step 1 and an equimolar amount of dicyandiamide.
-
Add 150 mL of ethanol to the flask.
-
Heat the mixture to reflux with vigorous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath for 1-2 hours to facilitate crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the final product under vacuum at 50°C.
Mechanism of Action
While specific studies on this compound are not yet prevalent in the literature, its mechanism of action can be inferred from the extensive research on other biguanides like metformin and phenformin.[1] The primary cellular target of biguanides is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.
Inhibition of Complex I leads to a decrease in ATP synthesis and an increase in the cellular AMP/ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[5]
Signaling Pathway
Caption: Presumed mechanism of action via inhibition of mitochondrial Complex I and subsequent AMPK activation.
Activated AMPK phosphorylates multiple downstream targets, leading to:
-
Inhibition of hepatic gluconeogenesis: A key mechanism for the glucose-lowering effect in diabetes.
-
Increased glucose uptake in peripheral tissues like skeletal muscle.
-
Inhibition of lipid synthesis and promotion of fatty acid oxidation.
The trifluoromethoxy group may enhance the lipophilicity of the molecule compared to metformin, potentially leading to greater cell permeability and more potent inhibition of Complex I, similar to phenformin.[1]
Potential Therapeutic Applications & Experimental Evaluation
Based on its structural class, this compound holds potential as both an antidiabetic and an antimicrobial agent.[6][7]
Antidiabetic Potential
Protocol: In Vitro Glucose Uptake Assay in L6 Myotubes This assay measures the ability of the compound to stimulate glucose uptake in muscle cells, a key feature of insulin-sensitizing agents.
-
Cell Culture: Culture L6 myoblasts in DMEM supplemented with 10% FBS. Differentiate the cells into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Serum Starvation: Before the assay, starve the myotubes in serum-free DMEM for 3 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (insulin, 100 nM).
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose to each well and incubate for 10 minutes.
-
Lysis and Scintillation Counting: Wash the cells with ice-cold PBS to stop glucose uptake, lyse the cells with NaOH, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the EC₅₀ value.
Antimicrobial Potential
Biguanides exert antimicrobial effects by disrupting the integrity of microbial cell membranes.
Protocol: Minimum Inhibitory Concentration (MIC) Assay This assay determines the lowest concentration of the compound that prevents visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using MHB.
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Conclusion
This compound is a promising research compound that combines the established pharmacological scaffold of biguanides with the advantageous physicochemical properties conferred by trifluoromethoxylation. Its synthesis is achievable through standard chemical procedures, and its biological activity is predicted to align with the known mechanisms of biguanide action, primarily through the modulation of cellular energy metabolism via AMPK activation. The experimental protocols detailed herein provide a framework for the systematic evaluation of its potential as a novel antidiabetic or antimicrobial agent. Further research is warranted to fully elucidate its specific pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
References
- Angene Chemical. (n.d.). This compound|42823-09-6.
-
Di Magno, L., Di Pastena, F., Bordone, R., Coni, S., & Canettieri, G. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Cancers (Basel), 14(13), 3220. [Link]
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Fayed, B., El-gazzar, M. G., & Al-Ghamdi, S. A. (2021). Anti-diabetics and antimicrobials: Harmony of mutual interplay. World Journal of Diabetes, 12(11), 1899-1916. [Link]
- Guidechem. (n.d.). (3-(trifluoromethoxy)phenyl)acetone 42823-09-6.
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MDPI. (2018). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 23(12), 3288. [Link]
- MySkinRecipes. (n.d.). This compound.
- Tsubokura, K., Iwata, T., Taichi, M., Kurbangalieva, A., Fukase, K., Nakao, Y., & Tanaka, K. (2014). N-(4-METHOXY-PHENYL)-GUANIDINE synthesis. Synlett, 25(9), 1302-1306.
-
Wang, Y., Chen, Y., Li, G., Zhang, Y., & Li, J. (2021). Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. International Journal of Molecular Sciences, 22(19), 10332. [Link]
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Zhang, X., et al. (2016). Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(8), 2030-2034. [Link]
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An In-depth Technical Guide on the Biological Activity of Trifluoromethoxy Phenyl Biguanide Derivatives
Abstract
The biguanide scaffold represents a cornerstone in medicinal chemistry, with metformin being a globally recognized therapeutic for type 2 diabetes. The quest for enhanced potency and novel biological activities has led to extensive structural modifications of the parent biguanide structure. A particularly promising avenue of investigation involves the incorporation of fluorinated moieties, such as the trifluoromethoxy group, onto the phenyl ring of biguanide derivatives. This guide provides a comprehensive technical overview of the biological activities of trifluoromethoxy phenyl biguanide derivatives, with a primary focus on their anticancer properties. We will delve into the mechanistic underpinnings of their action, supported by experimental data, and provide detailed protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this emerging class of compounds.
Introduction: The Rationale for Trifluoromethoxy Phenyl Biguanides
Biguanide drugs, most notably metformin, have a long-standing history in the management of type 2 diabetes. More recently, their therapeutic potential has been explored in oncology, with numerous preclinical and clinical studies investigating their anticancer effects.[1] However, the translation of these findings into clinical practice has been hampered by the relatively high concentrations of metformin required to elicit a significant antitumor response.[2] This has spurred the development of novel biguanide derivatives with improved potency.
The introduction of fluorine-containing substituents into drug candidates is a well-established strategy in medicinal chemistry to enhance biological activity. Fluorine's unique properties, including its high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3] The trifluoromethoxy (-OCF3) group, in particular, is a highly lipophilic and metabolically stable moiety that can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound.
Recent research has demonstrated that the incorporation of a trifluoromethoxy group onto the phenyl ring of biguanide derivatives can lead to a substantial increase in their anticancer potency.[4] These findings underscore the therapeutic potential of trifluoromethoxy phenyl biguanides as a new generation of anticancer agents.
Synthesis of Trifluoromethoxy Phenyl Biguanide Derivatives
The synthesis of trifluoromethoxy phenyl biguanide derivatives is typically achieved through a multi-step process. A general synthetic scheme is outlined below.
Experimental Protocol: General Synthesis of 4-Trifluoromethoxy Proguanil Derivatives
Objective: To synthesize a series of proguanil derivatives with a fixed 4-trifluoromethoxy phenyl group and varying alkyl chain lengths.
Materials:
-
4-(Trifluoromethoxy)aniline
-
Dicyandiamide
-
Appropriate alkylamine
-
Hydrochloric acid
-
Solvents (e.g., ethanol, water)
Step-by-Step Methodology:
-
Synthesis of the Biguanide Precursor:
-
A mixture of 4-(trifluoromethoxy)aniline and dicyandiamide in a suitable solvent (e.g., water with a catalytic amount of hydrochloric acid) is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the intermediate biguanide precursor.
-
-
Coupling with Alkylamine:
-
The biguanide precursor is then reacted with the desired alkylamine in a suitable solvent (e.g., ethanol) under reflux conditions.
-
The reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the final trifluoromethoxy phenyl biguanide derivative.
-
Causality Behind Experimental Choices:
-
The use of hydrochloric acid as a catalyst in the first step facilitates the condensation reaction between the aniline and dicyandiamide.
-
Refluxing provides the necessary energy to drive the reactions to completion.
-
Purification by recrystallization or column chromatography is essential to obtain a high-purity final product for biological evaluation.
Anticancer Activity and Mechanism of Action
Trifluoromethoxy phenyl biguanide derivatives have demonstrated potent anti-proliferative activity across a range of human cancer cell lines.[4] Their mechanism of action is believed to be multifactorial, primarily revolving around the activation of the AMP-activated protein kinase (AMPK) pathway.
The AMPK-mTOR Signaling Pathway
AMPK is a crucial energy sensor that plays a central role in regulating cellular metabolism and growth.[5] When activated, AMPK initiates a cascade of events that inhibit anabolic processes, such as protein synthesis, and promote catabolic processes, such as glucose uptake and fatty acid oxidation.
One of the key downstream targets of AMPK is the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[5] AMPK directly phosphorylates and inhibits the mTOR complex 1 (mTORC1), leading to the dephosphorylation of its downstream effectors, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1).[4] This ultimately results in the suppression of protein synthesis and cell cycle arrest.
.dot graph AMPK_mTOR_Pathway { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, width=1.5, height=0.6]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];
// Nodes Biguanide [label="Trifluoromethoxy\nPhenyl Biguanide", fillcolor="#FBBC05", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p70S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; S6 [label="Ribosomal Protein S6", fillcolor="#F1F3F4", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; eIF4E [label="eIF4E", fillcolor="#F1F3F4", fontcolor="#202124"]; ProteinSynthesis [label="Protein Synthesis\n& Cell Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Biguanide -> AMPK [label="Activates", fontsize=9]; AMPK -> mTORC1 [label="Inhibits", arrowhead=tee, fontsize=9]; mTORC1 -> p70S6K [label="Activates", fontsize=9]; mTORC1 -> fourEBP1 [label="Inhibits", arrowhead=tee, fontsize=9]; p70S6K -> S6 [label="Phosphorylates", fontsize=9]; fourEBP1 -> eIF4E [arrowhead=tee, style=dashed, label="Sequesters", fontsize=9]; S6 -> ProteinSynthesis [style=dashed]; eIF4E -> ProteinSynthesis [style=dashed]; Biguanide -> Apoptosis [style=dashed, label="Induces", fontsize=9]; } .enddot Figure 1: Simplified signaling pathway of trifluoromethoxy phenyl biguanide derivatives.
Experimental Evidence
Studies have shown that treatment of cancer cells with trifluoromethoxy phenyl biguanide derivatives leads to a dose-dependent increase in the phosphorylation of AMPK and a concomitant decrease in the phosphorylation of mTOR, p70S6K, and 4EBP1.[4] These findings provide strong evidence that these compounds exert their anticancer effects through the modulation of the AMPK-mTOR pathway.
Data Presentation: Anti-proliferative Activity
The anti-proliferative activity of novel biguanide derivatives is often assessed using the MTT assay. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Cancer Cell Line | IC50 (µM) |
| Proguanil | A549 (Lung) | >100 |
| Derivative 10a | A549 (Lung) | 5.87 |
| Derivative 10b | A549 (Lung) | 4.32 |
| Derivative 10c | A549 (Lung) | 2.21 |
| Derivative 11d | A549 (Lung) | 9.59 |
| Proguanil | J82 (Bladder) | >100 |
| Derivative 10a | J82 (Bladder) | 7.64 |
| Derivative 10b | J82 (Bladder) | 6.11 |
| Derivative 10c | J82 (Bladder) | 3.45 |
| Derivative 11d | J82 (Bladder) | 8.76 |
Data adapted from a study on n-heptyl-containing biguanide derivatives with halogen substitutions.[2]
Experimental Protocol: Western Blotting for Pathway Analysis
Objective: To investigate the effect of trifluoromethoxy phenyl biguanide derivatives on the AMPK-mTOR signaling pathway.
Materials:
-
Cancer cell lines (e.g., A549, J82)
-
Trifluoromethoxy phenyl biguanide derivative
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (p-AMPK, AMPK, p-mTOR, mTOR, p-p70S6K, p70S6K, p-4EBP1, 4EBP1, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the trifluoromethoxy phenyl biguanide derivative for a specified time.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Self-Validating System:
-
The use of β-actin as a loading control ensures that equal amounts of protein were loaded in each lane, validating the observed changes in protein expression.
-
Including both phosphorylated and total protein antibodies for each target allows for the assessment of specific activation or inhibition of the signaling pathway.
Structure-Activity Relationship (SAR)
The biological activity of trifluoromethoxy phenyl biguanide derivatives is highly dependent on their chemical structure. SAR studies have revealed several key features that influence their anticancer potency.
-
Trifluoromethoxy Group: The presence of the trifluoromethoxy group on the phenyl ring is crucial for enhanced activity.[4] Its position on the ring can also impact potency.
-
Alkyl Chain Length: The length of the alkyl chain on the other side of the biguanide core plays a significant role. Studies have shown that an optimal chain length exists for maximal anti-proliferative activity. For instance, in a series of trifluoromethoxy-containing proguanil derivatives, compounds with n-pentyl to n-octyl groups exhibited significantly better anticancer abilities than proguanil.[4]
Antimicrobial and Other Potential Activities
While the primary focus of recent research has been on their anticancer properties, biguanide derivatives, in general, are known to possess a broad spectrum of biological activities, including antimicrobial and antimalarial effects.[6][7] The trifluoromethoxy phenyl biguanide scaffold may also exhibit these properties, and further investigation in these areas is warranted. The introduction of the trifluoromethyl group, a common feature in many antimicrobial agents, suggests a potential for these compounds to be effective against various pathogens.[8][9]
Future Directions and Conclusion
Trifluoromethoxy phenyl biguanide derivatives represent a promising new class of anticancer agents with potent activity and a well-defined mechanism of action. Future research should focus on:
-
Lead Optimization: Further SAR studies to refine the structure and improve potency and selectivity.
-
In Vivo Efficacy: Evaluation of the antitumor efficacy of lead compounds in animal models of cancer.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive assessment of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of promising candidates.
-
Exploration of Other Therapeutic Areas: Investigation of their potential as antimicrobial, antidiabetic, or anti-inflammatory agents.
References
-
Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. ResearchGate. [Link]
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Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain. Semantic Scholar. [Link]
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Biguanide Iridium(III) Complexes with Potent Antimicrobial Activity. ACS Publications. [Link]
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Chemistry and Structure-Activity Relationships of Biguanides. Semantic Scholar. [Link]
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The Mechanism of Action of Biguanides: New Answers to a Complex Question. MDPI. [Link]
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Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. National Center for Biotechnology Information. [Link]
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Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives. PubMed. [Link]
-
X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. Royal Society of Chemistry. [Link]
-
Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride: A Novel Biguanide Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride, a novel compound within the biguanide class of drugs. While direct literature on this specific molecule is nascent, this document synthesizes the extensive knowledge of the biguanide scaffold with the well-documented pharmacological influence of the trifluoromethoxy substituent. We will explore its extrapolated physicochemical properties, a proposed synthetic route, its presumed mechanism of action centered on mitochondrial bioenergetics, and its potential therapeutic applications in metabolic disorders and oncology. This guide also details relevant experimental protocols for its preclinical evaluation.
Introduction: The Biguanide Legacy and the Advent of Novel Derivatives
The biguanide class of drugs has a rich history in medicinal chemistry, with metformin being a cornerstone in the management of type 2 diabetes mellitus for decades[1]. The therapeutic journey of biguanides began with the discovery of galegine from Galega officinalis, which led to the synthesis of early biguanides[1]. While some, like phenformin, were withdrawn due to safety concerns, metformin has remained a first-line therapy, lauded for its efficacy, safety profile, and pleiotropic benefits[1].
The primary mechanism of biguanides involves the inhibition of mitochondrial respiratory chain complex I, leading to a decrease in cellular energy status and subsequent activation of AMP-activated protein kinase (AMPK)[1][2]. This activation orchestrates a cascade of metabolic reprogramming, including the suppression of hepatic gluconeogenesis and enhancement of peripheral glucose uptake[2]. Beyond their antidiabetic effects, biguanides have garnered significant attention for their potential anticancer properties, largely attributed to the same energy-sensing mechanism that is crucial for cell growth and proliferation[1].
The exploration of novel biguanide derivatives is driven by the quest for enhanced potency, improved pharmacokinetic profiles, and expanded therapeutic applications. The introduction of a 4-(trifluoromethoxy)phenyl moiety to the biguanide scaffold in this compound represents a strategic medicinal chemistry approach to modulate its biological activity.
Physicochemical Properties and the Influence of the Trifluoromethoxy Group
Based on available supplier information, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 42823-09-6 |
| Molecular Formula | C₉H₁₁ClF₃N₅O |
| Molecular Weight | 297.66 g/mol |
| Appearance | White Solid |
| Melting Point | 207-212 °C |
| Storage | Room temperature, under inert gas |
The trifluoromethoxy (-OCF₃) group is a privileged substituent in modern drug design, known to impart several advantageous properties.[3][4][5][6] Its high electronegativity and lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][6]
Key contributions of the trifluoromethoxy group include:
-
Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents, which can improve membrane permeability and facilitate cellular uptake.[4][6] This could potentially lead to better oral bioavailability and distribution into tissues compared to less lipophilic biguanides.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation.[3][6] This can increase the compound's half-life and duration of action.
-
Modulation of Target Binding: The electronic properties of the -OCF₃ group can alter the molecule's interaction with its biological targets, potentially enhancing binding affinity and selectivity.[3][4]
Synthesis and Characterization: A Proposed Route
A general and practical method for the synthesis of N-arylbiguanide hydrochlorides involves the reaction of the corresponding aniline hydrochloride with dicyandiamide in a suitable solvent, such as water or ethanol, under reflux.[7][8][9][10]
A proposed synthetic pathway for this compound is depicted below.
Figure 1. Proposed synthesis of this compound.
Step-by-Step Synthesis Protocol (General):
-
Reactant Preparation: Dissolve 4-(trifluoromethoxy)aniline hydrochloride and an equimolar amount of dicyandiamide in a minimal amount of water or an ethanol/water mixture in a round-bottom flask.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, is expected to crystallize out of the solution.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. Recrystallization from a suitable solvent system can be performed for further purification if necessary.
Characterization:
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Melting Point Analysis: To assess purity.
Proposed Mechanism of Action: Targeting Cellular Bioenergetics
The mechanism of action of this compound is presumed to align with that of other biguanides, primarily targeting mitochondrial function and activating AMPK.[1][11][12]
Figure 2. Proposed mechanism of action of 1-[4-(trifluoromethoxy)phenyl]biguanide.
The enhanced lipophilicity conferred by the trifluoromethoxy group may lead to greater accumulation of the compound within the mitochondria, potentially resulting in more potent inhibition of Complex I compared to less lipophilic biguanides. This would lead to a more pronounced decrease in ATP synthesis and a corresponding increase in the AMP/ATP ratio, leading to robust AMPK activation.[1][13]
Potential Therapeutic Applications
Given its biguanide core and the pharmacological advantages of the trifluoromethoxy group, this compound holds promise in several therapeutic areas.
5.1. Type 2 Diabetes and Metabolic Syndrome:
As a biguanide, its primary potential application is in the treatment of type 2 diabetes. By activating AMPK, it is expected to:
-
Reduce Hepatic Glucose Production: Inhibit gluconeogenesis in the liver.[1]
-
Increase Peripheral Glucose Uptake: Enhance glucose transport into muscle and adipose tissues.[2]
-
Improve Insulin Sensitivity: Potentiate the effects of insulin.
5.2. Oncology:
The anticancer potential of biguanides is an active area of research.[14][15][16] By targeting cancer cell metabolism, this compound could:
-
Inhibit Cancer Cell Proliferation: Deprive rapidly dividing cells of the energy required for growth.
-
Induce Apoptosis: Trigger programmed cell death in cancer cells.
-
Overcome Drug Resistance: Sensitize cancer cells to conventional chemotherapies.
5.3. Other Potential Applications:
The pleiotropic effects of AMPK activation suggest potential applications in other conditions, including:
-
Non-alcoholic Fatty Liver Disease (NAFLD)
-
Polycystic Ovary Syndrome (PCOS)
-
Antiviral and Antimicrobial applications
Experimental Protocols for Preclinical Evaluation
A thorough preclinical evaluation is necessary to validate the therapeutic potential of this compound.
6.1. In Vitro Assays:
-
Cell Viability and Cytotoxicity (MTT Assay): [14][17]
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates.
-
Treat the cells with a range of concentrations of the compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm to determine cell viability.
-
-
Glucose Uptake Assay: [18][19][20]
-
Culture adipocytes or muscle cells (e.g., 3T3-L1, L6) in 24-well plates.
-
Treat the cells with the compound in the presence or absence of insulin.
-
Add a fluorescently labeled glucose analog (e.g., 2-NBDG).
-
Measure the fluorescence intensity to quantify glucose uptake.
-
-
AMPK Activation Assay (Western Blot): [11][15]
-
Treat cells with the compound for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Use a secondary antibody conjugated to HRP and detect the signal using chemiluminescence.
-
6.2. In Vivo Models:
-
Antidiabetic Activity in Rodent Models: [21][22][23][24][25]
-
Induce diabetes in rats or mice using streptozotocin (STZ) or alloxan.
-
Administer the compound orally or via injection for a defined period.
-
Monitor blood glucose levels and perform oral glucose tolerance tests (OGTT).
-
At the end of the study, collect blood and tissues for further analysis (e.g., insulin levels, lipid profiles).
-
-
Anticancer Efficacy in Xenograft Models: [26]
-
Implant human cancer cells subcutaneously into immunodeficient mice.
-
Once tumors are established, treat the mice with the compound.
-
Measure tumor volume regularly.
-
At the end of the study, excise the tumors for histological and molecular analysis.
-
Conclusion and Future Directions
This compound is a promising new chemical entity that synergistically combines the established therapeutic scaffold of biguanides with the advantageous properties of the trifluoromethoxy group. While its biological activities are yet to be fully elucidated, the extrapolations from related compounds suggest significant potential in the treatment of metabolic disorders and cancer.
Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and fully characterizing the compound.
-
In-depth Mechanistic Studies: Confirming its interaction with mitochondrial complex I and its ability to activate AMPK.
-
Comprehensive Preclinical Evaluation: Conducting a full panel of in vitro and in vivo studies to assess its efficacy and safety profile.
-
Pharmacokinetic and ADME Studies: Determining its absorption, distribution, metabolism, and excretion properties.
The insights gained from such studies will be crucial in determining the clinical translatability of this novel biguanide derivative.
References
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A Technical Guide to the Discovery and Development of Novel Biguanide Derivatives
Foreword
From its serendipitous origins in the medieval herbal remedy Galega officinalis (Goat's Rue) to its status as a cornerstone of modern medicine, the biguanide scaffold represents a remarkable journey of scientific inquiry.[1][2][3] Metformin, the most prescribed oral anti-diabetic agent globally, is a testament to the enduring therapeutic value of this chemical class.[1] However, the story of biguanides is far from complete. The withdrawal of earlier derivatives like phenformin and buformin due to toxicity highlighted the critical relationship between chemical structure and patient safety, setting the stage for a new era of rational drug design.[1][2][3][4]
Today, we stand at an exciting frontier. The well-documented effects of biguanides on cellular metabolism, primarily through the inhibition of mitochondrial Complex I and subsequent activation of AMP-activated protein kinase (AMPK), have opened doors to therapeutic applications far beyond diabetes, including oncology, polycystic ovary syndrome (PCOS), and neuroprotection.[1][5][6][7][8] This guide is intended for researchers, scientists, and drug development professionals dedicated to unlocking the next chapter. It is not merely a collection of protocols but a strategic blueprint, grounded in field-proven insights, for the discovery and development of novel, safer, and more effective biguanide derivatives. We will explore the intricate mechanisms of action, delve into modern discovery engines, and navigate the rigorous path from a lead compound to a clinical candidate.
The Molecular Core: Understanding Biguanide's Mechanism of Action
The therapeutic effects of biguanides, while pleiotropic, are largely anchored to their profound impact on cellular energy homeostasis. The molecular mechanism is a cascade of events initiated within the mitochondria, the cell's powerhouses.
The Primary Target: Mitochondrial Respiratory Complex I
The most widely accepted primary mechanism of action for biguanides is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1][9][10] This inhibition curtails the flow of electrons, reducing proton pumping and consequently decreasing the rate of ATP synthesis via oxidative phosphorylation.[10] This creates a state of cellular energy stress, characterized by a significant increase in the AMP/ATP ratio.[1][11] It is this fundamental shift in cellular energy that triggers the downstream signaling pathways responsible for the therapeutic effects of biguanides.
While this model is central, it's important to note that the therapeutic concentrations of metformin in plasma (typically 4-15 µM) are lower than the doses often required to inhibit Complex I in isolated mitochondria, suggesting that additional or sensitizing mechanisms may be at play in vivo.[1][9]
The Master Regulator: AMPK Activation
The increased AMP/ATP ratio serves as a potent activation signal for AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[5][11][12] Once activated, AMPK works to restore energy balance by switching on catabolic pathways that generate ATP while switching off anabolic, ATP-consuming processes. The activation of AMPK is considered a master stroke, mediating many of the key benefits of biguanides.[13][14]
Key Downstream Therapeutic Effects
AMPK activation orchestrates a symphony of metabolic changes:
-
In the Liver: AMPK activation is critical for the primary anti-hyperglycemic effect of metformin. It suppresses hepatic glucose production (gluconeogenesis) by inhibiting the expression of key gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase.[11][13]
-
In Skeletal Muscle: Activated AMPK promotes glucose uptake from the bloodstream by facilitating the translocation of GLUT4 glucose transporters to the cell membrane, an effect that enhances insulin sensitivity.[11]
-
In Cancer Biology: The interest in biguanides for oncology stems largely from AMPK's ability to inhibit the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival that is often hyperactive in cancer cells.[8]
-
AMPK-Independent Pathways: Research also points to mechanisms that are not dependent on AMPK. Metformin can inhibit adenylate cyclase, leading to a reduction in cyclic AMP (cAMP) levels and blunting the effects of hormones like glucagon that promote gluconeogenesis.[10][11] Furthermore, biguanides have significant effects on the gut microbiome, which may contribute to their overall metabolic benefits.[11][13]
Visualization: Biguanide Signaling Pathway
Caption: Core signaling cascade of biguanide action.
The Discovery Engine: Strategies for Identifying Novel Derivatives
The goal of modern biguanide discovery is to engineer molecules with improved therapeutic indices—maximizing efficacy while minimizing toxicity. This requires a multi-pronged approach combining high-throughput screening with intelligent, computation-driven design.
High-Throughput Screening (HTS) for AMPK Activators
HTS allows for the rapid assessment of large chemical libraries to identify "hits" that modulate a specific biological target. For biguanide derivatives, a primary screen focused on AMPK activation is a robust starting point.
This protocol describes a 384-well plate-based immunoassay to quantify the phosphorylation of Acetyl-CoA Carboxylase (ACC), a direct downstream target of AMPK, as a surrogate for AMPK activity.
Objective: To identify compounds that increase p-ACC levels in a cellular context.
Materials:
-
Cell Line: HepG2 (human liver carcinoma) or C2C12 (mouse myoblast) cells.
-
Assay Plates: 384-well, black, clear-bottom tissue culture treated plates.
-
Compound Library: Biguanide derivatives dissolved in DMSO.
-
Positive Control: AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), a known AMPK activator.
-
Negative Control: Vehicle (DMSO).
-
Reagents: DMEM, FBS, Penicillin-Streptomycin, PBS, 4% Paraformaldehyde (PFA), 0.1% Triton X-100, Blocking Buffer (e.g., 5% BSA in PBS), Primary Antibody (Rabbit anti-phospho-ACC Ser79), Secondary Antibody (Goat anti-Rabbit IgG conjugated to a fluorescent dye, e.g., Alexa Fluor 488), Nuclear Stain (e.g., Hoechst 33342).
-
Instrumentation: Automated liquid handler, plate washer, high-content imager.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells into 384-well plates at a density of 5,000 cells/well in 40 µL of complete media. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Using an automated liquid handler, perform a pin transfer or acoustic dispensing of compounds from the library source plates to the assay plates. Typically, a final concentration of 10 µM is used for primary screens. Include wells for positive (1 mM AICAR) and negative (0.1% DMSO) controls.
-
Incubation: Incubate the plates for a predetermined time (e.g., 18 hours) at 37°C, 5% CO2. This duration allows for compound uptake and target engagement.
-
Fixation & Permeabilization:
-
Aspirate the media using a plate washer.
-
Add 30 µL of 4% PFA to each well and incubate for 15 minutes at room temperature (RT).
-
Wash wells 3 times with PBS.
-
Add 30 µL of 0.1% Triton X-100 in PBS and incubate for 10 minutes at RT to permeabilize the cells.
-
Wash wells 3 times with PBS.
-
-
Immunostaining:
-
Add 30 µL of Blocking Buffer to each well and incubate for 1 hour at RT.
-
Remove blocking buffer and add 20 µL of primary antibody solution (e.g., 1:500 anti-p-ACC in Blocking Buffer). Incubate overnight at 4°C.
-
Wash wells 3 times with PBS.
-
Add 20 µL of secondary antibody and Hoechst stain solution (e.g., 1:1000 secondary, 1:2000 Hoechst in Blocking Buffer). Incubate for 1 hour at RT, protected from light.
-
Wash wells 4 times with PBS.
-
-
Imaging and Analysis:
-
Leave 50 µL of PBS in each well for imaging.
-
Acquire images on a high-content imager using channels for the nuclear stain (to count cells) and the fluorescent secondary antibody (to quantify p-ACC signal).
-
Use image analysis software to segment cells based on the nuclear stain and measure the mean fluorescence intensity of the p-ACC signal per cell.
-
-
Data Normalization: Normalize the data to the plate controls. The activity of each compound can be expressed as a percentage of the positive control response after subtracting the negative control baseline. "Hits" are typically defined as compounds that produce a signal greater than 3 standard deviations above the mean of the negative controls.
In Silico and Computational Design
Computational methods are indispensable for prioritizing synthetic efforts and designing derivatives with a higher probability of success.[15][16]
-
Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, cationic centers, hydrophobic regions) that are required for a biguanide to be active. This model can then be used to rapidly screen virtual libraries of millions of compounds to find novel scaffolds that match the pharmacophore.
-
Molecular Docking: This technique predicts the preferred orientation of a designed molecule when bound to a 3D structure of a target protein.[17] For biguanides, docking studies against models of Complex I can help rationalize structure-activity relationships and design derivatives with potentially higher binding affinity.
-
ADME/Tox Prediction: Before committing to costly synthesis, computational models can predict key pharmacokinetic and toxicity properties.[17] This includes predicting oral bioavailability, metabolic stability, and potential liabilities such as hERG channel inhibition (a marker for cardiotoxicity). This early-stage filtering is crucial for reducing late-stage attrition.
Visualization: Drug Discovery Workflow
Caption: Integrated workflow for novel biguanide discovery.
From Lead to Candidate: Synthesis and Structure-Activity Relationship (SAR)
Once hits are identified, the next phase involves chemical synthesis and systematic structural modification to improve potency, selectivity, and drug-like properties.
Synthetic Chemistry of Biguanides
The synthesis of the biguanide core is well-established. One of the most common methods involves the reaction of dicyandiamide with an appropriate amine or amine salt in an acidic medium.[2][18][19][20] This approach is versatile and allows for the introduction of various substituents.
Objective: To synthesize a hypothetical derivative, 1-(4-chlorophenyl)-5-propylbiguanide hydrochloride.
Reaction Scheme: (4-Chlorophenyl)dicyandiamide + Propylamine hydrochloride → 1-(4-chlorophenyl)-5-propylbiguanide hydrochloride
Materials:
-
(4-Chlorophenyl)dicyandiamide
-
Propylamine
-
Concentrated Hydrochloric Acid (HCl)
-
2-Propanol
-
Diethyl ether
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.
Step-by-Step Methodology:
-
Salt Formation: In a 100 mL round-bottom flask, cautiously add propylamine (1 equivalent) to 2-propanol. Cool the flask in an ice bath and slowly add concentrated HCl (1 equivalent) dropwise with stirring to form propylamine hydrochloride in situ.
-
Reactant Addition: To the stirred solution, add (4-Chlorophenyl)dicyandiamide (1 equivalent).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 85-90°C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 1 hour to promote precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product on the filter with a small amount of cold 2-propanol, followed by a generous wash with diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the white crystalline solid product under vacuum to yield 1-(4-chlorophenyl)-5-propylbiguanide hydrochloride.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Structure-Activity Relationship (SAR) Studies
SAR is the process of correlating specific changes in a molecule's structure with its biological activity. For biguanides, a key SAR driver is lipophilicity.
-
Metformin: With two small methyl groups, it is relatively hydrophilic. Its cellular uptake is highly dependent on transporters like Organic Cation Transporter 1 (OCT1).[1]
-
Phenformin and Buformin: These derivatives possess more lipophilic phenethyl and butyl groups, respectively.[1] This increased lipophilicity allows for greater passive diffusion across cell membranes, leading to higher intracellular concentrations and greater potency.[1] However, this property is also linked to their higher risk of causing lactic acidosis, as they can more readily inhibit mitochondrial function in various tissues.[1][2]
The goal of modern SAR is to find a "sweet spot"—enhancing potency against the desired target (e.g., in cancer cells) without increasing systemic toxicity. This can involve adding substituents that promote uptake by tumor-specific transporters or that are metabolically cleaved to an active form only within the target tissue.
| Compound ID | R1-Group | R2-Group | LogP (calc.) | AMPK Activation EC50 (µM) | Cytotoxicity (HepG2) IC50 (µM) | Therapeutic Index (IC50/EC50) |
| Metformin | -CH3 | -CH3 | -1.4 | 1500 | >10000 | >6.7 |
| Phenformin | -H | -CH2CH2Ph | 1.8 | 50 | 250 | 5.0 |
| LEAD-001 | -CH3 | -CH2CH2(4-F-Ph) | 1.5 | 75 | 800 | 10.7 |
| LEAD-002 | -CH3 | -Cyclohexyl | 1.2 | 250 | 2000 | 8.0 |
| LEAD-003 | -CH3 | -CH2(4-pyridyl) | -0.5 | 900 | >10000 | >11.1 |
This table illustrates how modifying the N-substituents (R1, R2) affects calculated lipophilicity (LogP), target engagement (AMPK Activation), and off-target toxicity. The goal is to maximize the Therapeutic Index.
Preclinical and Clinical Development Pathway
A promising lead compound must undergo rigorous preclinical evaluation to establish its safety and efficacy profile before it can be considered for human trials.
Preclinical Evaluation
This stage involves a battery of in vitro and in vivo tests:
-
In Vitro ADME/Tox:
-
Metabolic Stability: Incubation with liver microsomes to determine the rate of metabolic breakdown.
-
Permeability: Caco-2 cell assays to predict intestinal absorption.
-
Plasma Protein Binding: Determines the fraction of drug available to act on tissues.[21]
-
Safety Pharmacology: Screening against a panel of targets to identify potential off-target effects (e.g., hERG channel assay for cardiotoxicity).
-
-
In Vivo Efficacy Models: The compound is tested in relevant animal models. For an anti-diabetic biguanide, this would involve using diet-induced obese or genetic mouse models of T2DM to assess effects on blood glucose, insulin sensitivity, and weight.
-
Pharmacokinetics (PK): Animal studies determine how the drug is absorbed, distributed, metabolized, and excreted (ADME). This helps establish a dosing regimen for further studies. Metformin, for instance, is not metabolized and is excreted unchanged by the kidneys.[1]
-
Toxicology: Dose-ranging studies in two species (one rodent, one non-rodent) are conducted to identify the maximum tolerated dose (MTD) and characterize any potential toxicities.
The Path to the Clinic
If a compound demonstrates a strong efficacy and safety profile in preclinical studies, it can be nominated as a clinical candidate. The development team then compiles all data into an Investigational New Drug (IND) application for submission to regulatory authorities like the FDA. Approval of the IND permits the initiation of clinical trials in humans.
Visualization: Drug Development Pipeline
Caption: The development pipeline from preclinical candidate to market approval.
Conclusion and Future Directions
The biguanide scaffold is a privileged structure in medicinal chemistry, with a rich history and an even more promising future. The journey from identifying a lead compound to developing a new medicine is complex and requires a deep, interdisciplinary understanding of biology, chemistry, and pharmacology. The strategies outlined in this guide—from mechanism-based screening and in silico design to rigorous preclinical evaluation—provide a robust framework for success.
Future innovation will likely focus on:
-
Tissue-Specific Targeting: Designing derivatives that accumulate preferentially in target tissues, such as the liver for diabetes or tumors for oncology, to maximize the therapeutic window.
-
Combination Therapies: Exploring the synergistic potential of novel biguanides with other therapeutic agents, such as immunotherapies or targeted cancer drugs.
-
Expanding Indications: Rigorously investigating the potential of new derivatives in neurodegenerative diseases, inflammatory conditions, and even aging, leveraging the central role of AMPK in cellular health and homeostasis.
By building upon the foundational knowledge of metformin and applying modern drug discovery technologies, the scientific community is well-positioned to develop the next generation of biguanide derivatives, offering new hope for patients across a wide spectrum of diseases.
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- 18. Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the In Vitro Evaluation of 1-[4-(Trifluoromethoxy)phenyl]biguanide Hydrochloride
Foreword: Charting the Bioactivity of a Novel Biguanide Derivative
The biguanide scaffold is a cornerstone of modern pharmacology, with metformin being a first-line therapy for type 2 diabetes and ongoing research exploring its potential in oncology.[1][2] The introduction of a trifluoromethoxy group to the phenyl ring of a biguanide structure, as in 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride, presents an intriguing candidate for novel therapeutic applications. This modification can significantly alter the compound's lipophilicity, metabolic stability, and target engagement. This guide provides a comprehensive framework for the initial in vitro evaluation of this compound, designed for researchers in drug discovery and development. Our approach is rooted in established methodologies for analogous compounds, ensuring a scientifically rigorous and efficient investigation.
Compound Profile and Rationale for Investigation
1.1. Chemical Identity:
| Property | Value | Source |
| Chemical Name | This compound | Angene Chemical[3] |
| CAS Number | 42823-09-6 | Angene Chemical[3] |
| Molecular Formula | C9H11ClF3N5O | Angene Chemical[3] |
| Molecular Weight | 297.66 g/mol | Angene Chemical[3] |
| Structure | ![]() | |
| Melting Point | 207-212 °C | Angene Chemical[3] |
1.2. Scientific Rationale:
The biguanide class of drugs, most notably metformin and the withdrawn phenformin, exert their effects through various cellular mechanisms.[1] These include the inhibition of mitochondrial complex I, leading to energetic stress and activation of AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[1][2] Furthermore, some biguanides have been shown to enhance insulin receptor affinity and exhibit activity against parasitic diseases by targeting dihydrofolate reductase (DHFR).[4][5] The trifluoromethoxy substitution on the phenyl ring of the present compound is anticipated to enhance its lipophilicity compared to metformin, potentially leading to altered cellular uptake and distribution, and consequently, a unique pharmacological profile.
Proposed In Vitro Evaluation Workflow
The following workflow is designed to systematically characterize the bioactivity of this compound.
Caption: Proposed workflow for the in vitro evaluation of the target compound.
Foundational Assays: Cytotoxicity and Cell Viability
A fundamental first step is to determine the concentration range at which the compound exhibits biological activity without inducing overt cytotoxicity.
3.1. Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay measures the reduction of tetrazolium dye MTT to formazan by mitochondrial dehydrogenases, providing an indication of metabolic activity and cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cells, C2C12 mouse myoblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control and calculate the IC50 value (the concentration that inhibits 50% of cell viability).
Data Presentation:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 |
Mechanistic Exploration
Based on the known mechanisms of other biguanides, the following assays are proposed to elucidate the mode of action of this compound.
4.1. Mitochondrial Respiration Assay
This assay will determine if the compound inhibits mitochondrial complex I, a hallmark of biguanide activity.
Step-by-Step Methodology:
-
Cell Preparation: Culture cells in a Seahorse XF Cell Culture Microplate.
-
Assay Medium: Replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Baseline Measurement: Measure the basal oxygen consumption rate (OCR) using a Seahorse XF Analyzer.
-
Compound Injection: Inject this compound at various concentrations and monitor the OCR.
-
Mitochondrial Stress Test: Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function.
-
Data Analysis: Analyze the changes in OCR to assess the compound's effect on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
4.2. AMPK Activation Assay
This assay will determine if the compound activates AMPK, a key downstream effector of mitochondrial inhibition.
Step-by-Step Methodology:
-
Cell Lysis: Treat cells with the compound for various time points, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Densitometry: Quantify the band intensities and express the results as the ratio of p-AMPK to total AMPK.
Caption: Postulated mechanism of AMPK activation by the target compound.
4.3. Insulin Receptor Binding Assay
This assay will investigate if the compound modulates the binding of insulin to its receptor, an effect observed with other biguanides.[5]
Step-by-Step Methodology:
-
Cell Culture: Use a cell line with high insulin receptor expression (e.g., IM-9 lymphoblasts).
-
Pre-incubation: Pre-incubate the cells with various concentrations of the compound for 24 hours.
-
Insulin Binding: Add [125I]-labeled insulin to the cells and incubate to allow binding.
-
Washing: Wash the cells to remove unbound radiolabeled insulin.
-
Radioactivity Measurement: Measure the cell-associated radioactivity using a gamma counter.
-
Data Analysis: Perform Scatchard analysis to determine changes in insulin receptor affinity and number.
4.4. Dihydrofolate Reductase (DHFR) Inhibition Assay
Given the antifilarial activity of some biguanides, a DHFR inhibition assay is warranted.[4]
Step-by-Step Methodology:
-
Assay Principle: This is a cell-free enzymatic assay that measures the oxidation of NADPH to NADP+ by DHFR.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant DHFR, dihydrofolic acid, and NADPH.
-
Compound Addition: Add various concentrations of the compound to the reaction mixture.
-
Absorbance Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to NADPH oxidation.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 of the compound for DHFR inhibition.
Advanced Characterization
Should the initial mechanistic studies yield promising results, further investigation into the compound's impact on cellular signaling and gene expression would be warranted.
5.1. Signaling Pathway Analysis:
Techniques such as phospho-kinase arrays can provide a broad overview of the compound's effects on various signaling pathways.
5.2. Gene Expression Profiling:
RNA sequencing (RNA-Seq) can offer a global view of the transcriptional changes induced by the compound, providing insights into its broader cellular effects and potential off-target activities.
Conclusion and Future Directions
This guide outlines a systematic and robust approach for the initial in vitro evaluation of this compound. The proposed workflow, from foundational cytotoxicity assays to in-depth mechanistic studies, will provide a comprehensive understanding of its pharmacological profile. Positive findings from these studies would justify progression to more complex cellular models and eventually, in vivo efficacy and safety studies. The structural novelty of this compound holds the promise of discovering new therapeutic avenues for metabolic diseases, cancer, and infectious diseases.
References
-
PubMed. In vitro biological evaluation of biguanides and dihydrotriazines against Brugia malayi and folate reversal studies. [Link]
-
PubMed. Comparison of the in vitro effect of biguanides and sulfonylureas on insulin binding of its receptors in target cells. [Link]
-
PMC. The Mechanism of Action of Biguanides: New Answers to a Complex Question. [Link]
-
Angene Chemical. This compound. [Link]
-
McGill University. Potential applications for biguanides in oncology. [Link]
Sources
- 1. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mcgill.ca [mcgill.ca]
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- 4. In vitro biological evaluation of biguanides and dihydrotriazines against Brugia malayi and folate reversal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the in vitro effect of biguanides and sulfonylureas on insulin binding of its receptors in target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride in Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride, a promising fluorinated biguanide derivative, in cancer research. This document outlines the compound's mechanism of action, provides detailed protocols for in vitro and in vivo studies, and offers insights into the interpretation of results.
Introduction: The Promise of Fluorinated Biguanides in Oncology
Biguanides, such as the widely-used anti-diabetic drug metformin, have garnered significant attention for their potential as anticancer agents.[1] These compounds primarily function by inducing cellular energy stress, which can be selectively toxic to cancer cells with their high metabolic demands. The introduction of fluorine-containing moieties, such as the trifluoromethoxy group in this compound, can enhance metabolic stability and cell permeability, potentially leading to more potent and effective anticancer agents.[2]
Research into structurally similar compounds, such as 4-trifluoro methoxy proguanil derivatives, has demonstrated significant anti-proliferative activity in various cancer cell lines.[2] These effects are largely attributed to the canonical biguanide mechanism: inhibition of mitochondrial complex I, leading to activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[2][3] Furthermore, some fluorinated biguanide derivatives have been shown to exert their anticancer effects by downregulating key oncogenic signaling pathways, such as the EGFR pathway in non-small cell lung cancer.[4]
These application notes will guide researchers in exploring the therapeutic potential of this compound.
Mechanistic Overview: Targeting Cancer's Metabolic Engine
The primary mechanism of action for biguanides in cancer is the disruption of cellular energetics. This process can be visualized as a cascade of events that ultimately leads to the suppression of cancer cell growth and proliferation.
Key Signaling Pathways
-
AMPK Activation: Biguanides inhibit Complex I of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in the AMP/ATP ratio. This shift in cellular energy status activates AMPK, a master regulator of metabolism.[3]
-
mTOR Inhibition: Activated AMPK phosphorylates and inhibits key components of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[2][3]
-
EGFR Pathway Downregulation: In certain cancer types, fluorinated biguanides have been observed to inhibit the expression of the epidermal growth factor receptor (EGFR) and its downstream signaling pathways, including AKT/mTOR and c-Raf/ERK1/2.[4]
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Proposed Signaling Pathway of Action.
In Vitro Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., A549, H1299, MCF-7, PC-3)
-
This compound
-
Complete growth medium (specific to cell line)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Representative IC50 Values for Structurally Similar Biguanide Derivatives:
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 4-Trifluoro Methoxy Proguanil Derivatives | A549 | 2.21 - 9.59 | [2] |
| H1975 | 2.21 - 9.59 | [2] | |
| H1299 | 2.21 - 9.59 | [2] | |
| PC-9 | 2.21 - 9.59 | [2] | |
| H460 | 2.21 - 9.59 | [2] |
Western Blot Analysis of AMPK and mTOR Signaling
This protocol is used to assess the effect of this compound on the activation of AMPK and the inhibition of the mTOR pathway.
Materials:
-
Cancer cells treated with the compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (p-AMPK, AMPK, p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Caption: Western Blot Workflow.
In Vivo Protocol: Xenograft Mouse Model
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of this compound in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells (e.g., A549, H1299)
-
This compound
-
Vehicle for in vivo administration (e.g., saline, corn oil)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (at a predetermined dose and schedule) or vehicle to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
Plot tumor growth curves and analyze the statistical significance of the treatment effect.
Important Considerations:
-
All animal experiments must be conducted in accordance with institutional guidelines and regulations.
-
Dose-ranging studies should be performed to determine the maximum tolerated dose (MTD) of the compound.
-
Pharmacokinetic studies are recommended to assess the bioavailability and tissue distribution of the compound.
Concluding Remarks
This compound represents a promising new avenue in the development of targeted cancer therapies. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers to effectively investigate the anticancer properties of this novel compound. By elucidating its mechanism of action and evaluating its efficacy in preclinical models, the scientific community can pave the way for its potential clinical translation.
References
-
Narise, K., Okuda, K., Enomoto, Y., Hirayama, T., & Nagasawa, H. (2014). Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment. Drug Design, Development and Therapy, 8, 703–714. [Link]
-
Xu, S., Cao, Y., Xiao, D., Wang, Z., Luo, Y., Wang, W., & Yang, X. (2021). Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. Molecules, 26(19), 5821. [Link]
-
Di Magno, L., Di Pastena, F., Bordone, R., Coni, S., & Canettieri, G. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Cancers, 14(13), 3220. [Link]
-
Wheaton, W. W., Weinberg, S. E., Hamanaka, R. B., Soberanes, S., Sullivan, L. B., Anso, E., ... & Chandel, N. S. (2014). Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis. eLife, 3, e02242. [Link]
-
Xiao, D., Peng, M., Deng, Y., Xiao, Y., Chen, X., Ma, L., ... & Yang, X. (2021). 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide inhibits non-small cell lung cancer cell growth by downregulating the EGFR signaling pathways. American Journal of Translational Research, 13(9), 10193. [Link]
-
Lea, M. A., & Pourat, J. (2015). Biguanides and cancer. In Vivo, 29(4), 369-373. [Link]
-
He, L., Wondisford, F. E., & He, L. (2015). Metformin and cancer: preclinical and clinical evidence. Future Oncology, 11(1), 167-184. [Link]
-
Zi, F., Zi, H., Li, Y., He, J., Shi, Q., & Cai, Z. (2018). Metformin and cancer: An existing drug for cancer prevention and therapy. Oncology letters, 15(1), 683-690. [Link]
-
Cuyàs, E., Corominas-Faja, B., Joven, J., & Menendez, J. A. (2014). The anti-diabetic biguanide metformin as a senostatic, multifaceted anti-cancer agent. Oncotarget, 5(20), 9603. [Link]
-
Zhang, J., Li, G., & An, J. (2017). The role of AMPK/mTOR signaling pathway in anticancer activity of metformin. Frontiers in bioscience (Landmark edition), 22, 1279-1288. [Link]
-
Chen, K., Yuan, Z., Li, Y., & Liu, X. (2016). Activation of AMPK and inactivation of Akt result in suppression of mTOR-mediated S6K1 and 4E-BP1 pathways leading to neuronal cell death in in vitro models of Parkinson's disease. Cellular signalling, 28(8), 927-936. [Link]
-
Li, H., & Zeng, H. (2019). In Vivo Pharmacology Models for Cancer Target Research. In Cancer Drug Discovery (pp. 183-211). Humana, New York, NY. [Link]
-
Zhang, Y., & Zhang, Y. (2013). Metformin and cancer: a promising therapy. Current opinion in oncology, 25(6), 643-649. [Link]
-
Kasznicki, J., Sliwinska, A., & Drzewoski, J. (2014). Metformin in cancer prevention and therapy. Annals of translational medicine, 2(6). [Link]
-
Vancura, A., Bu, P., Bhagwat, M., Zeng, J., & Vancurova, I. (2018). Metformin as an anticancer agent. Trends in pharmacological sciences, 39(10), 867-878. [Link]
-
Modulating p-AMPK/mTOR Pathway of Mitochondrial Dysfunction Caused by MTERF1 Abnormal Expression in Colorectal Cancer Cells - MDPI. (2022, October 15). Retrieved from [Link]
-
The role of AMPK/mTOR signaling pathway in anticancer activity of metformin - PubMed. (2021, August 31). Retrieved from [Link]
-
Therapeutic repurposing of biguanides in cancer - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
-
Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment - PMC. (2021, March 1). Retrieved from [Link]
Sources
Application Notes: Protocol for Dissolving 1-[4-(trifluoromethoxy)phenyl]biguanide Hydrochloride for Cell Culture
Introduction
1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride is a member of the biguanide class of compounds, which are of significant interest in metabolic and oncological research. The parent compound, metformin, is a first-line treatment for type 2 diabetes, and the class as a whole is known to modulate cellular energy metabolism.[1][2] Accurate and reproducible in vitro studies are foundational to understanding the therapeutic potential and mechanism of action of novel biguanide derivatives. A critical, yet often overlooked, aspect of such studies is the precise and consistent preparation of the test compound.
This document provides a detailed, field-proven protocol for the solubilization and preparation of this compound for use in cell culture applications. We will address solvent selection, stock solution preparation, working solution dilution, and best practices to ensure experimental integrity and minimize solvent-induced artifacts.
Physicochemical Properties
A clear understanding of the compound's properties is essential for proper handling and dissolution.
| Property | Value | Source |
| Chemical Name | This compound | Angene Chemical[3] |
| CAS Number | 42823-09-6 | Angene Chemical[3] |
| Molecular Formula | C₉H₁₁ClF₃N₅O | Angene Chemical[3] |
| Molecular Weight | 297.67 g/mol | ChemBK[4] |
| Form | Solid | Angene Chemical[3] |
| Melting Point | 207-212 °C | ChemBK[4] |
Part 1: Core Protocol - Stock and Working Solution Preparation
The cornerstone of reliable in vitro pharmacology is the preparation of a concentrated, stable stock solution, which is then diluted to the final working concentration in the cell culture medium. This approach minimizes repetitive weighing of small quantities and reduces the final concentration of the organic solvent in the culture, thereby limiting potential cytotoxicity.[5][6]
Preparation of a 50 mM Master Stock Solution
Causality: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solvating power for a wide range of organic molecules and its miscibility with aqueous cell culture media.[6] As a hydrochloride salt, the compound's solubility is enhanced, but using a polar aprotic solvent like DMSO ensures complete dissolution, especially at high concentrations. We will prepare a high-concentration stock (50 mM) to ensure the final DMSO concentration in the cell culture is well below cytotoxic levels.
Materials:
-
This compound (MW: 297.67 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
Methodology:
-
Safety First: Conduct all work in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Calculation: To prepare 1 mL of a 50 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L × 0.001 L × 297.67 g/mol × 1000 mg/g = 14.88 mg
-
-
Weighing: Accurately weigh approximately 14.88 mg of this compound powder and place it into a sterile amber microcentrifuge tube.
-
Dissolution: Add 1.0 mL of anhydrous, cell culture-grade DMSO to the tube.
-
Homogenization: Close the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be observed.
-
Expert Tip: If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied. However, always ensure the compound is stable at this temperature.
-
-
Aliquoting & Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile amber cryovials.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. Properly label all tubes with the compound name, concentration, solvent, and date of preparation. A typical stock solution in DMSO can be stable for at least 6 months when stored at -80°C.[5]
Preparation of the Final Working Solution
Causality: The master stock solution must be diluted into your complete cell culture medium to achieve the desired final concentration for treating your cells. The critical consideration here is to keep the final DMSO concentration at a non-toxic level.
Methodology:
-
Thaw: Remove one aliquot of the 50 mM stock solution from the freezer and thaw it at room temperature.
-
Calculation (Example for a 50 µM final concentration):
-
Use the dilution formula: M₁V₁ = M₂V₂
-
(50 mM) × V₁ = (0.050 mM) × V₂ (Note: 50 µM = 0.050 mM)
-
This indicates a 1:1000 dilution is required.
-
To prepare 10 mL of a 50 µM working solution, you would add 10 µL of the 50 mM stock solution to 9.99 mL of pre-warmed, complete cell culture medium.
-
-
Dilution: Add the calculated volume of the stock solution to the appropriate volume of cell culture medium. Mix immediately by gentle inversion or pipetting to prevent localized high concentrations of the compound or DMSO.
-
Vehicle Control (Critical): Always prepare a vehicle control by adding the same volume of DMSO to the same volume of cell culture medium used for the test compound. For a 1:1000 dilution, this would be 10 µL of DMSO in 9.99 mL of medium. This control is essential to ensure that any observed cellular effects are due to the compound and not the solvent.
Part 2: Scientific Integrity & Logic
The Rationale for Solvent Choice and Concentration
The choice of DMSO is a balance between its excellent solubilizing capacity and its potential for cytotoxicity. While highly effective, DMSO can induce cellular stress, differentiation, or death at higher concentrations.[7]
Table of Recommended Final DMSO Concentrations in Cell Culture:
| Final DMSO Concentration | General Cellular Tolerance | Recommendation |
| < 0.1% (v/v) | Considered safe for most cell lines, including sensitive primary cells.[6] | Ideal for long-term exposure experiments or with sensitive cell types. |
| 0.1% - 0.5% (v/v) | Tolerated by many robust, immortalized cell lines without significant cytotoxicity.[5][6][8] | A common range for many in vitro assays. A vehicle control is mandatory. |
| > 0.5% (v/v) | Increased risk of cytotoxicity and off-target effects.[9] | Should be avoided. If necessary, extensive validation of solvent effects is required. |
Our protocol, which uses a 1:1000 dilution from the stock solution, results in a final DMSO concentration of 0.1%, falling within the safest recommended range.
Mechanism of Action: The Biguanide Pathway
Biguanides primarily exert their effects by targeting cellular energy metabolism. The most widely accepted mechanism involves the inhibition of Mitochondrial Complex I of the electron transport chain.[1] This inhibition leads to a decrease in ATP production and a corresponding increase in the AMP/ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK) , a master regulator of metabolism, which then phosphorylates downstream targets to restore energy homeostasis.[2][10]
Diagram: Simplified Biguanide Signaling Pathway
Caption: Biguanides inhibit Mitochondrial Complex I, leading to AMPK activation.
Troubleshooting Common Issues
-
Compound Precipitation in Medium: If the compound precipitates upon dilution into the aqueous culture medium, the cause is likely poor aqueous solubility.
-
Solution 1: Ensure rapid and thorough mixing during dilution.
-
Solution 2: Perform a serial dilution. First, dilute the 50 mM DMSO stock 1:10 into sterile PBS or medium (creating a 5 mM intermediate stock), then further dilute this into the final culture medium.
-
-
Observed Cytotoxicity in Vehicle Control: If cells in the vehicle control group show signs of stress or death, the cell line may be particularly sensitive to DMSO.
-
Solution: Perform a dose-response curve with DMSO alone (e.g., 0.01% to 1.0%) to determine the maximum tolerable concentration for your specific cell line and experimental duration.[9] If necessary, prepare a more concentrated master stock solution (e.g., 100 mM) to achieve a lower final solvent concentration.
-
Part 3: Visualization of Experimental Workflow
A self-validating protocol relies on a logical and repeatable workflow. The following diagram outlines the key steps from receiving the powdered compound to treating the cells.
Diagram: Workflow for Compound Preparation and Cell Treatment
Caption: Standard workflow for preparing stock and working solutions for cell culture.
References
-
Bridges, H. R., et al. (2014). The mechanism of action of biguanides. The Biochemical Journal. Available at: [Link]
-
Pernicova, I., & Korbonits, M. (2014). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Nature Reviews Endocrinology. Available at: [Link]
-
Rena, G., et al. (2013). Towards Elucidating the Mechanism of Action of Biguanides. Infoscience - EPFL. Available at: [Link]
-
Khosroushahi, A. Y., et al. (2016). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Iranian Journal of Blood and Cancer. Available at: [Link]
-
Dr.Oracle. (2025). What is the mechanism of action for metformin (biguanide oral hypoglycemic agent)?. Dr.Oracle. Available at: [Link]
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Galvao, J., et al. (2014). DMSO toxicity in vitro: effects on RGC viability and apoptosis. ResearchGate. Available at: [Link]
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Al-Samydai, A., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health. Available at: [Link]
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Mozafari, M., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. Available at: [Link]
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Dr.Oracle. (2025). What is the exact mechanism of action for Metformin (Biguanide). Dr.Oracle. Available at: [Link]
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de Oliveira, S. H. P., et al. (2018). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Applied Oral Science. Available at: [Link]
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Nellan, A. (2021). DMSO stock preparation. Protocols.io. Available at: [Link]
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Reddit User Discussion. (2024). How to prepare sterile drug solution in DMSO for cell culture?. Reddit. Available at: [Link]
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LifeTein. (2023). DMSO usage in cell culture. LifeTein. Available at: [Link]
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ResearchGate Discussion. (2025). How do I dilute DMSO 0.1% to 0.05% in cell culture media?. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Pharmacological Characterization of 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride as a Potential 5-HT3 Receptor Agonist
Section 1: Introduction and Scientific Rationale
The 5-hydroxytryptamine type 3 (5-HT3) receptor is a unique member of the serotonin receptor family. Unlike other serotonin receptors, which are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel (LGIC) belonging to the Cys-loop superfamily.[1][2] Structurally, it is a pentameric assembly of subunits forming a central pore permeable to cations, primarily Na+, K+, and Ca2+.[1] Activation of the 5-HT3 receptor by its endogenous ligand, serotonin, leads to rapid neuronal depolarization and excitation.[3]
These receptors are strategically located throughout the central and peripheral nervous systems, playing critical roles in various physiological processes.[2] In the central nervous system, they are densely expressed in areas associated with the emetic reflex, such as the area postrema, making them a cornerstone target for anti-nausea and anti-vomiting therapies.[2] In the peripheral nervous system, particularly in the enteric nervous system, they are key modulators of gastrointestinal motility and visceral pain perception.[4]
The biguanide chemical scaffold has proven to be a fertile ground for the discovery of potent 5-HT3 receptor ligands. Compounds such as phenylbiguanide (PBG) and m-chlorophenylbiguanide (m-CPBG) are well-established selective agonists used extensively as pharmacological tools to probe 5-HT3 receptor function.[2][5]
This document introduces 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride , a novel structural analog. Its design is predicated on the hypothesis that substitution on the phenyl ring with a trifluoromethoxy group may modulate the potency, efficacy, or pharmacokinetic properties of the biguanide pharmacophore at the 5-HT3 receptor. The purpose of these application notes is to provide a comprehensive, step-by-step framework for the systematic pharmacological characterization of this compound, from initial in vitro validation to in vivo proof-of-concept, to determine its potential as a 5-HT3 receptor agonist.
Section 2: Compound Profile, Handling, and Preparation
A thorough understanding of the test article's properties is fundamental to reliable and reproducible experimental outcomes.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 42823-09-6 | [6] |
| Molecular Formula | C9H11ClF3N5O | [6] |
| Molecular Weight | 297.67 g/mol | [6] |
| Appearance | Solid | [6] |
| Melting Point | 207-212 °C | [6] |
Handling and Safety
Safety Precautions: Based on data for structurally related compounds and general laboratory safety standards, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The compound may cause skin, eye, and respiratory irritation.[6] All handling should be performed in a well-ventilated area or a chemical fume hood.
Storage: The compound should be stored at room temperature in a desiccator under an inert atmosphere to prevent degradation.[6]
Preparation of Stock Solutions
The causality behind precise solution preparation is to ensure accurate and consistent compound concentrations for all assays.
-
Primary Stock Solution (10 mM): Accurately weigh the required amount of this compound. Dissolve in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. Ensure complete dissolution using sonication if necessary.
-
Storage of Stock: Aliquot the primary stock solution into small-volume, amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock. Prepare serial dilutions in the specific assay buffer to achieve the final desired concentrations. Crucial Note: Ensure the final concentration of DMSO in the assay medium does not exceed 0.1% to avoid solvent-induced artifacts.
Section 3: The 5-HT3 Receptor Signaling Pathway
Activation of the 5-HT3 receptor initiates a rapid cascade of events. The binding of an agonist induces a conformational change in the receptor, opening the ion channel. The subsequent influx of cations, particularly Ca2+, acts as a crucial second messenger, triggering various downstream signaling pathways, including the activation of Calmodulin-dependent kinase II (CaMKII) and the Extracellular signal-regulated kinase (ERK) pathway.[7] This cascade is particularly relevant in the physiological responses mediated by 5-HT3 receptors, such as emesis.
Caption: 5-HT3 receptor agonist-induced signaling cascade.
Section 4: In Vitro Characterization Protocols
The primary goal of in vitro characterization is to confirm a direct interaction between the compound and the 5-HT3 receptor and to quantify its functional activity.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
Principle: This assay quantifies the affinity of the test compound for the 5-HT3 receptor by measuring its ability to compete with and displace a radiolabeled antagonist with known high affinity. The resulting IC50 value (concentration of test compound that displaces 50% of the radioligand) is then used to calculate the inhibitory constant (Ki).[8]
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Receptor Source: Use commercially available cell membranes prepared from HEK293 cells stably expressing the human 5-HT3A receptor.[9]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]Granisetron or another suitable 5-HT3 antagonist radioligand, used at a concentration near its Kd.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 antagonist like ondansetron.
-
-
Procedure:
-
In a 96-well plate, combine the assay buffer, cell membranes (typically 10-20 µg protein per well), [3H]Granisetron, and serial dilutions of this compound.
-
For total binding wells, add vehicle (DMSO) instead of the test compound. For non-specific binding wells, add the non-labeled antagonist.
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding inhibition versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Calcium Flux Functional Assay: Determining Potency (EC50) and Efficacy (Emax)
Principle: Since the 5-HT3 receptor channel is permeable to calcium, agonist activation leads to a measurable increase in intracellular calcium concentration ([Ca2+]i). This assay uses a calcium-sensitive fluorescent dye to quantify the functional response of cells expressing the receptor to the test compound.[10][11]
Caption: Workflow for a cell-based calcium flux functional assay.
Detailed Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing the human 5-HT3A receptor in appropriate media and conditions. Seed the cells into black-walled, clear-bottom 96- or 384-well microplates and grow to ~90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Assay Performance:
-
Place the plate into a fluorescence imaging plate reader (FLIPR) or a fluorometric plate reader equipped with an injector.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject serial dilutions of this compound into the wells. A known full agonist like serotonin should be used as a positive control.
-
Immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes).
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline reading.
-
Normalize the data to the maximum response produced by the saturating concentration of serotonin (defined as 100%).
-
Plot the normalized response versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to serotonin).
-
Section 5: In Vivo Pharmacological Assessment
Rationale: In vivo experiments are essential to confirm that the compound engages the 5-HT3 receptor in a complex physiological system and elicits a characteristic biological response.
Bezold-Jarisch Reflex Model in Anesthetized Rats
Principle: The Bezold-Jarisch (B-J) reflex is a cardioinhibitory reflex characterized by bradycardia (a sharp decrease in heart rate) and hypotension upon activation of 5-HT3 receptors on vagal afferent nerves in the heart and lungs. It is a classic and reliable in vivo assay for assessing 5-HT3 receptor agonist activity.[12]
Detailed Protocol:
-
Animal Preparation:
-
Use male Sprague-Dawley rats (250-300g).
-
Anesthetize the animals (e.g., with urethane or a similar long-acting anesthetic).
-
Surgically implant catheters into the jugular vein (for intravenous drug administration) and the carotid artery (for blood pressure and heart rate monitoring).
-
Allow the animal to stabilize for at least 20 minutes after surgery before beginning the experiment.
-
-
Experimental Procedure:
-
Record baseline mean arterial pressure (MAP) and heart rate (HR) via the arterial catheter connected to a pressure transducer and data acquisition system.
-
Administer a bolus intravenous (IV) injection of the vehicle control (e.g., saline with a minimal amount of solubilizing agent) and record any changes.
-
Administer increasing doses of this compound via the jugular vein catheter. Allow sufficient time between doses for HR and MAP to return to baseline.
-
A known 5-HT3 agonist (e.g., phenylbiguanide) should be used as a positive control.
-
To confirm the response is 5-HT3 mediated, pre-treat an animal with a selective 5-HT3 antagonist (e.g., ondansetron, 0.1 mg/kg, IV) and then re-challenge with the test compound. The antagonist should block the bradycardic effect.
-
-
Data Analysis:
-
The primary endpoint is the maximum fall in heart rate (ΔHR in beats per minute) from the pre-injection baseline.
-
Plot the ΔHR against the dose of the compound to generate a dose-response curve.
-
Section 6: Data Summary and Interpretation
| Parameter | Assay | Result | Interpretation |
| Ki (nM) | Radioligand Binding | [Insert Value] | Measures the binding affinity of the compound for the 5-HT3 receptor. A lower Ki indicates higher affinity. |
| EC50 (nM) | Calcium Flux | [Insert Value] | Measures the functional potency of the compound. A lower EC50 indicates higher potency. |
| Emax (%) | Calcium Flux | [Insert Value] | Measures the intrinsic efficacy relative to a full agonist (Serotonin = 100%). If Emax ≈ 100%, it is a full agonist. If 0 < Emax < 100%, it is a partial agonist. |
| In Vivo Effect | Bezold-Jarisch Reflex | [Insert Dose Range & Max ΔHR] | Confirms target engagement in a physiological system and provides an initial assessment of in vivo potency. |
References
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Darbandi, A., et al. (2019). Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva). ResearchGate. Available at: [Link]
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Wikipedia. (2023). 5-HT3 receptor. Wikipedia. Available at: [Link]
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Patsnap Synapse. (2024). What are 5-HT3 receptor agonists and how do they work? Patsnap Synapse. Available at: [Link]
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Traub, R. J., et al. (2016). 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]
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Sarkar, S., et al. (2022). Role of serotonin receptor signaling in cancer cells and anti-tumor immunity. ResearchGate. Available at: [Link]
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Thompson, A. J., & Lummis, S. C. R. (2007). 5-HT3 Receptors. Current Pharmaceutical Design. Available at: [Link]
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Reaction Biology. (n.d.). 5-HT3 Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-HT3 receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]
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Villalón, C. M., & Centurión, D. (1991). Pharmacological characterization of 5-HT receptors in parasympathetic innervation of rat heart. PubMed. Available at: [Link]
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De Rienzo, F., et al. (2003). Characterization of the ligand-binding site of the serotonin 5-HT3 receptor: the role of glutamate residues 97, 224, AND 235. PubMed. Available at: [Link]
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BioWorld. (2011). New serotonin 5-HT3 receptor partial agonists developed for irritable bowel syndrome. BioWorld. Available at: [Link]
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De Deurwaerdère, P., et al. (2017). Role of 5-HT3 Receptors in the Antidepressant Response. MDPI. Available at: [Link]
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McLean, P. G., & Coupar, I. M. (2004). Activation of 5-HT3 receptors in the rat and mouse intestinal tract: a comparative study. British Journal of Pharmacology. Available at: [Link]
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Sharma, R., et al. (2024). Phytoconstituents Targeting the Serotonin 5-HT3 Receptor: Promising Therapeutic Strategies for Neurological Disorders. ACS Pharmacology & Translational Science. Available at: [Link]
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Angene Chemical. (n.d.). This compound. Angene Chemical. Available at: [Link]
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Nann, N., & Bickel, D. (2005). In vitro and in vivo ligand binding to the 5HT(3) serotonin receptor characterised by time-resolved fluorescence spectroscopy. PubMed. Available at: [Link]
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Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Innoprot. Available at: [Link]
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Basak, S., et al. (2019). Conformational transitions of the serotonin 5-HT3 receptor. Nature. Available at: [Link]
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De Deurwaerdère, P., et al. (2017). Role of 5-HT3 Receptors in the Antidepressant Response. PMC - PubMed Central. Available at: [Link]
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Bureau of Fisheries and Aquatic Resources. (2017). Receptor Binding Assay - Part 1. YouTube. Available at: [Link]
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BPS Bioscience. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. BPS Bioscience. Available at: [Link]
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Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot. Available at: [Link]
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Chen, J., et al. (1991). Activation of 5-HT3 receptor by 1-phenylbiguanide increases dopamine release in the rat nucleus accumbens. PubMed. Available at: [Link]
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Nann, N., et al. (1998). Ligand Binding to the Serotonin 5HT3 Receptor Studied with a Novel Fluorescent Ligand. Biochemistry. Available at: [Link]
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Al-Azzam, O., et al. (2020). In vitro receptor binding assays: General methods and considerations. ResearchGate. Available at: [Link]
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Fluoropharm. (n.d.). 1-[(4-Trifluoromethyl)phenyl]biguanide hydrochloride. Fluoropharm. Available at: [Link]
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Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS). Safe Work Australia. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Google Patents.
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Application Note: High-Throughput Screening for NMDA Receptor Antagonists Using 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride
Introduction: The Critical Role of NMDA Receptor Modulation in Neuroscience
The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor in the central nervous system, playing a fundamental role in synaptic plasticity, learning, and memory.[1][2] However, its overactivation can lead to excessive calcium (Ca2+) influx, triggering a cascade of neurotoxic events known as excitotoxicity.[3][4] This pathological process is implicated in a range of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][5] Consequently, the identification and characterization of NMDA receptor antagonists present a promising therapeutic strategy for these conditions.[5][6]
This application note provides a detailed protocol for a high-throughput NMDA receptor inhibition assay using the novel compound 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride. While the inhibitory activity of this specific biguanide derivative on NMDA receptors is an area of active investigation, related biguanide compounds have demonstrated NMDA receptor antagonism.[7] This guide is designed for researchers, scientists, and drug development professionals to characterize the inhibitory potential and mechanism of action of this and similar compounds. We will focus on a fluorescence-based calcium influx assay due to its scalability and sensitivity, making it ideal for screening and lead optimization.
Scientific Rationale: Why a Calcium Influx Assay?
NMDA receptors are ligand-gated ion channels that, upon activation by glutamate and a co-agonist (glycine or D-serine), become permeable to cations, most notably Ca2+.[4][8] This influx of Ca2+ is a direct and measurable consequence of receptor activation. By employing a Ca2+-sensitive fluorescent dye, we can quantify the intracellular Ca2+ concentration in real-time. A reduction in the fluorescence signal in the presence of a test compound, such as this compound, indicates inhibition of the NMDA receptor. This method offers a robust and high-throughput alternative to more labor-intensive techniques like patch-clamp electrophysiology, although electrophysiology remains the gold standard for detailed mechanistic studies.[1][9]
Experimental Workflow and Signaling Pathway
The overall experimental workflow is depicted below, followed by a diagram illustrating the NMDA receptor signaling pathway.
Caption: High-level overview of the NMDA receptor inhibition assay workflow.
Caption: Simplified NMDA receptor signaling pathway and point of inhibition.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) | Storage Conditions |
| HEK293 cells expressing NR1/NR2A subunits | ATCC | CRL-1573 (modified) | Liquid Nitrogen / 37°C, 5% CO2 |
| DMEM/F-12 Medium | Thermo Fisher | 11320033 | 4°C |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 | -20°C |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 | -20°C |
| 1-[4-(trifluoromethoxy)phenyl]biguanide HCl | Sigma-Aldrich | Custom Synthesis | Room Temperature, desiccated |
| NMDA | Tocris Bioscience | 0114 | 4°C |
| Glycine | Sigma-Aldrich | G7126 | Room Temperature |
| Fluo-4 AM | Thermo Fisher | F14201 | -20°C, desiccated, in dark |
| Pluronic F-127 | Thermo Fisher | P3000MP | Room Temperature |
| Probenecid | Sigma-Aldrich | P8761 | Room Temperature |
| 384-well black, clear-bottom microplates | Corning | 3712 | Room Temperature |
Detailed Experimental Protocol
Part 1: Cell Culture and Seeding
-
Cell Maintenance: Culture HEK293 cells stably expressing the human NMDA receptor subunits NR1 and NR2A in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: On the day before the assay, harvest the cells using standard trypsinization methods. Resuspend the cells in a complete medium and adjust the cell density to 2.5 x 10^5 cells/mL.
-
Plating: Dispense 40 µL of the cell suspension into each well of a 384-well black, clear-bottom microplate. This corresponds to 10,000 cells per well.
-
Incubation: Incubate the plate for 16-24 hours at 37°C with 5% CO2 to allow for cell attachment and monolayer formation.[10][11]
Part 2: Compound Preparation
-
Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to create a concentration range for testing. A typical 8-point dilution series might range from 100 µM to 1 nM.
Part 3: Calcium Influx Assay
-
Dye Loading: Prepare a dye loading solution containing Fluo-4 AM (2 µM), Pluronic F-127 (0.02%), and probenecid (1 mM) in assay buffer. The probenecid is included to inhibit the efflux of the de-esterified dye.
-
Media Removal and Dye Addition: Carefully remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
Compound Addition: Add 10 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known NMDA receptor antagonist (e.g., MK-801) as a positive control.
-
Baseline Fluorescence Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) and measure the baseline fluorescence for 10-20 seconds.
-
Agonist Stimulation: Add 10 µL of an agonist solution containing NMDA (100 µM) and glycine (10 µM) to each well to initiate receptor activation.
-
Kinetic Fluorescence Reading: Immediately after agonist addition, measure the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the peak calcium influx.
Data Analysis and Interpretation
-
Data Normalization: For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Normalize the data as a percentage of the control response (vehicle-treated wells).
-
IC50 Curve Generation: Plot the normalized response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the maximal NMDA receptor response.
Example Data Presentation
| Compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 100 | 98.2 ± 2.1 |
| 30 | 91.5 ± 3.4 |
| 10 | 75.3 ± 4.5 |
| 3 | 52.1 ± 5.1 |
| 1 | 28.9 ± 3.9 |
| 0.3 | 10.4 ± 2.8 |
| 0.1 | 2.1 ± 1.5 |
| 0 (Vehicle) | 0 ± 2.3 |
Trustworthiness and Self-Validation
To ensure the validity of the results, each assay should include the following controls:
-
Negative Control (Vehicle): Cells treated with the vehicle (e.g., 0.1% DMSO) and stimulated with agonists. This represents the maximum receptor activity (0% inhibition).
-
Positive Control (Known Antagonist): Cells treated with a saturating concentration of a known NMDA receptor antagonist (e.g., 50 µM MK-801) and stimulated with agonists. This represents the minimum receptor activity (100% inhibition).
-
No Agonist Control: Cells treated with vehicle but not stimulated with agonists. This helps to assess baseline fluorescence and any potential agonist-independent effects of the test compound.
Conclusion
This application note provides a comprehensive and robust protocol for the characterization of this compound as a potential NMDA receptor antagonist. The described fluorescence-based calcium influx assay is a high-throughput and reliable method for determining the inhibitory potency of novel compounds. By following this detailed guide, researchers can effectively screen and characterize new chemical entities targeting the NMDA receptor, paving the way for the development of novel therapeutics for a range of neurological disorders. Further characterization using electrophysiological techniques is recommended to elucidate the precise mechanism of inhibition.
References
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- Patsnap Synapse. (2024, June 21). What are NMDA receptor antagonists and how do they work?
- University of Virginia School of Medicine. (2022, June 3). Novel NMDA Receptor Antagonists.
- Wikipedia. (n.d.). NMDA receptor antagonist.
- Charles River Laboratories. (n.d.). Development and validation of NMDA receptor ligand-gated ion channel assays using the Qube 384 automated electrophysiology platform.
- YouTube. (2022, September 1). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview.
- Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 58160.
- JoVE Journal. (2018, April 23). NMDA-receptor Study Protocol.
- BindingDB. (n.d.). Assay in Summary_ki.
- PubMed Central (PMC). (n.d.). Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum.
- JoVE. (n.d.). Electrophysiological Investigation of NMDA Current Properties in Brain Slices.
- JoVE Journal. (2018, April 23). NMDA-receptor Study Protocol.
- Yeboah, F., et al. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Scientific Reports, 7, 11537.
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- Springer Nature Experiments. (n.d.). Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology.
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- eMolecules. (n.d.). This compound | 42823-09-6.
- Fluoropharm. (n.d.). 18960-29-7 | 1-[(4-Trifluoromethyl)phenyl]biguanide hydrochloride.
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- PubMed. (2024, August 24). Targeting NMDA receptors with an antagonist is a promising therapeutic strategy for treating neurological disorders.
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Application Notes and Protocols for 1-[4-(trifluoromethoxy)phenyl]biguanide in Metabolic Disorder Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Novel Biguanide Derivative for Metabolic Research
The biguanide class of molecules, most notably metformin, represents a cornerstone in the management of type 2 diabetes mellitus. Their primary mechanisms of action, including the inhibition of hepatic gluconeogenesis and enhancement of insulin sensitivity, are well-established.[1][2][3][4] The molecular target for these effects is primarily the inhibition of mitochondrial respiratory chain Complex I, leading to an increased cellular AMP:ATP ratio and subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][5]
This document provides detailed application notes and protocols for the study of a specific biguanide derivative, 1-[4-(trifluoromethoxy)phenyl]biguanide . The strategic incorporation of a trifluoromethoxy (-OCF3) group onto the phenyl ring is hypothesized to modulate the compound's physicochemical and pharmacokinetic properties. The -OCF3 group is known to significantly increase lipophilicity and metabolic stability.[1][6] These characteristics may lead to enhanced cell permeability and potentially greater potency or a modified pharmacodynamic profile compared to existing biguanides.
These protocols are designed to guide researchers in the systematic evaluation of 1-[4-(trifluoromethoxy)phenyl]biguanide's effects on key metabolic pathways implicated in disorders such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and insulin resistance.
Part 1: Synthesis of 1-[4-(trifluoromethoxy)phenyl]biguanide Hydrochloride
A common and effective method for the synthesis of 1-arylbiguanide hydrochlorides is the reaction of the corresponding aniline hydrochloride with dicyandiamide.[2][7]
Reaction Scheme:
Figure 1. Synthesis of 1-[4-(trifluoromethoxy)phenyl]biguanide HCl.
Protocol:
-
Preparation of the Aniline Salt: Dissolve 1 equivalent of 4-(trifluoromethoxy)aniline in a suitable solvent such as isopropanol. Add 1.1 equivalents of concentrated hydrochloric acid dropwise with stirring. The hydrochloride salt may precipitate and can be used directly or isolated by filtration.
-
Reaction with Dicyandiamide: To the suspension or solution of 4-(trifluoromethoxy)aniline hydrochloride, add 1.1 equivalents of dicyandiamide.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product, this compound, will likely precipitate. Collect the solid by filtration and wash with cold isopropanol or diethyl ether. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.
Part 2: In Vitro Metabolic Assays
The following protocols provide a framework for investigating the effects of 1-[4-(trifluoromethoxy)phenyl]biguanide on key cellular metabolic pathways. Due to the enhanced lipophilicity conferred by the trifluoromethoxy group, it is recommended to start with a concentration range that is potentially lower than that used for metformin in similar assays.
Assessment of Mitochondrial Respiration and Complex I Inhibition
This protocol outlines the measurement of cellular oxygen consumption rate (OCR) to assess the impact on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (or similar instrument for measuring OCR)
-
Cell culture medium
-
1-[4-(trifluoromethoxy)phenyl]biguanide
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
-
Cultured cells of interest (e.g., HepG2 hepatocytes, C2C12 myotubes, or 3T3-L1 adipocytes)
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density to achieve 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a stock solution of 1-[4-(trifluoromethoxy)phenyl]biguanide in a suitable solvent (e.g., DMSO or water). Prepare serial dilutions to achieve the desired final concentrations.
-
Treatment: On the day of the assay, replace the culture medium with Seahorse XF DMEM or a similar assay medium. Allow cells to equilibrate. Inject the test compound at various concentrations and incubate for the desired duration (e.g., 1-24 hours).
-
Mitochondrial Stress Test: Perform a mitochondrial stress test by sequential injections of:
-
Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.
-
FCCP (a protonophore) to determine maximal respiration.
-
Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Analyze the OCR data to determine the effect of 1-[4-(trifluoromethoxy)phenyl]biguanide on basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A significant decrease in basal and maximal respiration is indicative of mitochondrial inhibition.
Expected Outcome: Based on the known mechanism of biguanides, 1-[4-(trifluoromethoxy)phenyl]biguanide is expected to inhibit mitochondrial Complex I, leading to a dose-dependent decrease in cellular oxygen consumption.
AMPK Activation Assay
This protocol describes the detection of AMPK activation via Western blotting for the phosphorylated form of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Figure 2. AMPK Activation Pathway by Biguanides.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HepG2, L6 myotubes) to 70-80% confluency. Treat cells with varying concentrations of 1-[4-(trifluoromethoxy)phenyl]biguanide for a specified time (e.g., 1-24 hours). Include a positive control (e.g., metformin or AICAR) and a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. Use a loading control antibody (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Expected Outcome: A dose-dependent increase in the phosphorylation of AMPK and ACC is expected, confirming the activation of this signaling pathway.
Glucose Uptake Assay in Adipocytes
This protocol measures the uptake of a radiolabeled or fluorescent glucose analog in differentiated adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes or primary adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
2-deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
1-[4-(trifluoromethoxy)phenyl]biguanide
-
Cytochalasin B (as a negative control for glucose transport)
Protocol:
-
Cell Preparation: Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Pre-treatment: Serum-starve the adipocytes for 2-4 hours in KRH buffer. Pre-incubate the cells with desired concentrations of 1-[4-(trifluoromethoxy)phenyl]biguanide for 1-18 hours.
-
Insulin Stimulation: Treat the cells with or without a submaximal concentration of insulin (e.g., 10 nM) for 30 minutes to stimulate glucose uptake.
-
Glucose Uptake: Add 2-deoxy-D-[3H]glucose or 2-NBDG to the cells and incubate for 10-15 minutes.
-
Termination and Lysis: Stop the uptake by washing the cells with ice-cold KRH buffer. Lyse the cells with a suitable lysis buffer.
-
Measurement:
-
For radiolabeled glucose, measure the radioactivity in the cell lysates using a scintillation counter.
-
For fluorescent glucose analogs, measure the fluorescence using a plate reader.
-
-
Data Normalization: Normalize the glucose uptake to the total protein content of each well.
Expected Outcome: 1-[4-(trifluoromethoxy)phenyl]biguanide is expected to increase basal and/or insulin-stimulated glucose uptake in adipocytes.
Hepatic Gluconeogenesis Assay
This in vitro assay measures the production of glucose from non-carbohydrate precursors in hepatocytes.
Materials:
-
Primary hepatocytes or HepG2 cells
-
Glucose-free DMEM
-
Lactate and pyruvate solution
-
1-[4-(trifluoromethoxy)phenyl]biguanide
-
Glucagon or forskolin (to stimulate gluconeogenesis)
-
Glucose assay kit
Protocol:
-
Cell Culture: Culture hepatocytes in appropriate plates.
-
Pre-incubation: Wash the cells with PBS and incubate in glucose-free DMEM for 2-4 hours to deplete intracellular glycogen.
-
Treatment: Replace the medium with fresh glucose-free DMEM containing gluconeogenic substrates (e.g., 10 mM lactate and 1 mM pyruvate). Add different concentrations of 1-[4-(trifluoromethoxy)phenyl]biguanide. Include a condition with a gluconeogenesis stimulator like glucagon.
-
Incubation: Incubate the cells for 3-6 hours.
-
Glucose Measurement: Collect the culture medium and measure the glucose concentration using a commercially available glucose oxidase-based assay kit.
-
Normalization: Normalize the glucose production to the total protein content.
Expected Outcome: The compound is expected to inhibit glucagon-stimulated glucose production in a dose-dependent manner.
Lactate Production Assay
This assay measures the accumulation of lactate in the culture medium, which can be an indicator of a shift towards anaerobic glycolysis, often a consequence of mitochondrial inhibition.
Materials:
-
Cultured cells (e.g., HepG2, C2C12)
-
Cell culture medium
-
1-[4-(trifluoromethoxy)phenyl]biguanide
-
Lactate assay kit
Protocol:
-
Cell Seeding and Treatment: Seed cells and allow them to adhere. Treat with various concentrations of 1-[4-(trifluoromethoxy)phenyl]biguanide for a specified duration (e.g., 24 hours).
-
Sample Collection: Collect the cell culture medium at the end of the treatment period.
-
Lactate Measurement: Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.[8][9]
-
Normalization: Normalize the lactate levels to the cell number or total protein content.
Expected Outcome: Inhibition of mitochondrial respiration by 1-[4-(trifluoromethoxy)phenyl]biguanide may lead to an increase in lactate production as cells compensate by upregulating glycolysis.
Part 3: In Vivo Studies in Metabolic Disorder Models
For in vivo evaluation, rodent models that recapitulate key features of human metabolic disorders are recommended.
Suggested Animal Models
-
Diet-Induced Obesity (DIO) Mice or Rats: These models, typically C57BL/6J mice fed a high-fat diet, develop obesity, insulin resistance, and hyperglycemia.[10][11]
-
Genetically Obese and Diabetic Models:
-
db/db Mice: Leptin receptor deficient, they develop severe obesity, hyperglycemia, and insulin resistance.
-
ob/ob Mice: Leptin deficient, exhibiting a similar phenotype to db/db mice.
-
Zucker Diabetic Fatty (ZDF) Rats: A model of obesity and type 2 diabetes with a mutation in the leptin receptor.[3]
-
Experimental Design and Endpoints
Workflow:
Figure 3. In Vivo Study Workflow.
Key Parameters to Measure:
-
Body Weight and Food Intake: Monitored regularly.
-
Fasting Blood Glucose and Insulin: Measured periodically.
-
Glucose Tolerance Test (GTT): To assess glucose disposal.
-
Insulin Tolerance Test (ITT): To evaluate insulin sensitivity.
-
Plasma Lipids: Triglycerides and cholesterol levels.
-
Terminal Endpoints:
-
Liver Histology: For assessment of steatosis (H&E staining) and fibrosis.
-
Tissue Analysis: Western blotting for AMPK activation in liver and muscle tissues.
-
Gene Expression Analysis: qPCR for genes involved in gluconeogenesis, lipogenesis, and inflammation in the liver.
-
Dosing Considerations:
The trifluoromethoxy group is expected to increase the bioavailability and potency of the compound. Therefore, it is advisable to start with lower doses than typically used for metformin in rodent studies and perform a dose-ranging study to determine the optimal therapeutic dose.
Data Summary and Interpretation
Table 1: Hypothetical In Vitro Data Comparison
| Parameter | Metformin | 1-[4-(trifluoromethoxy)phenyl]biguanide | Rationale for Expected Difference |
| Mitochondrial Respiration (IC50) | ~1-10 mM | Hypothesized: < 1 mM | Increased lipophilicity may enhance mitochondrial accumulation. |
| AMPK Activation (EC50) | ~0.5-2 mM | Hypothesized: < 0.5 mM | Potentially more potent inhibition of Complex I. |
| Glucose Uptake Stimulation | Moderate | Hypothesized: Potentially Stronger | Enhanced cellular uptake and AMPK activation. |
| Gluconeogenesis Inhibition (IC50) | ~0.1-1 mM | Hypothesized: < 0.1 mM | Greater potency in activating the AMPK pathway in hepatocytes. |
Conclusion and Future Directions
1-[4-(trifluoromethoxy)phenyl]biguanide is a promising candidate for investigation in the context of metabolic disorders. Its modified chemical structure suggests the potential for improved pharmacokinetic and pharmacodynamic properties compared to existing biguanides. The protocols outlined in this document provide a comprehensive framework for a thorough preclinical evaluation of this compound. Further studies should focus on elucidating its detailed pharmacokinetic profile, off-target effects, and long-term safety. The enhanced lipophilicity may also warrant investigation into its effects on the central nervous system and its potential for repurposing in other therapeutic areas where AMPK activation is beneficial.
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British Journal of Nutrition. 2009 Oct;102(7):947-59. Experimental rat models to study the metabolic syndrome. [Link]
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Organic & Biomolecular Chemistry. 2017;15(3):561-565. 4-Trifluoromethoxy proline: synthesis of stereoisomers and lipophilicity study. [Link]
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Semantic Scholar. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. [Link]
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ResearchGate. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. [Link]
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ACS Publications. Journal of Medicinal Chemistry. 2021, 64, 15, 11019–11029. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. [Link]
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Journal of Pharmaceutical Sciences. 1986 Oct;75(10):987-91. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. [Link]
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Analytical Chemistry. 2019 Apr 16;91(8):5058-5065. Online Measurement of Glucose Consumption from HepG2 Cells Using an Integrated Bioreactor and Enzymatic Assay. [Link]
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Fluoropharm. 1-[(4-Trifluoromethyl)phenyl]biguanide hydrochloride. [Link]
-
Drug Research (Stuttg). 2015 Oct;65(10):549-53. Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant. [Link]
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Oakwood Chemical. 1-(4-Fluorophenyl)biguanide hydrochloride. [Link]
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ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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Application Notes and Protocols for In Vivo Studies with Biguanide Compounds
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Application Note & Protocol: A Validated RP-HPLC Method for the Quantification of 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride
Abstract
This document provides a comprehensive guide to a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride. Biguanide derivatives are a significant class of compounds in pharmaceutical development, and reliable analytical methods are crucial for quality control and pharmacokinetic studies.[1][2] This application note details the method development rationale, a step-by-step protocol for analysis, and a thorough validation procedure conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5] The described method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in research and quality control environments.
Introduction: The Analytical Imperative for Novel Biguanides
The biguanide moiety is a cornerstone in the development of various therapeutic agents, with applications ranging from antidiabetic to antimalarial and antimicrobial drugs.[1][2][6] The compound this compound is a novel derivative that requires a reliable and validated analytical method for its quantification in bulk drug substance and formulated products. The presence of the trifluoromethoxy group imparts unique physicochemical properties that necessitate a tailored analytical approach.
High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis of such compounds due to its high efficiency, reproducibility, and sensitivity.[1] This document serves as a practical guide for researchers, scientists, and drug development professionals, offering a detailed protocol and the scientific rationale behind the methodological choices, grounded in established pharmacopeial standards such as the United States Pharmacopeia (USP) General Chapter <621>.[7][8][9][10][11]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for methodical HPLC development.
-
Chemical Name: this compound
-
CAS Number: 18960-29-7
-
Molecular Formula: C9H10F3N5O · HCl
-
Molecular Weight: 297.66 g/mol (as HCl salt)
-
Structure: (Note: An illustrative image would be placed here in a final document; for this output, the structure is described by its name and formula.)
The molecule possesses a basic biguanide functional group, making it amenable to reversed-phase chromatography with an acidic mobile phase to ensure consistent ionization and sharp peak shape. The aromatic ring with the trifluoromethoxy substitution provides a strong chromophore, suggesting that UV detection will be a sensitive and effective means of quantification.
Recommended HPLC Method
The following method was developed to provide optimal separation, peak symmetry, and sensitivity for this compound.
Apparatus and Reagents
-
Apparatus:
-
HPLC system with a quaternary or binary pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, nylon or PTFE).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade).
-
Orthophosphoric acid (OPA) (AR grade).
-
This compound reference standard.
-
Chromatographic Conditions
The selection of these parameters is based on achieving a balance between resolution, analysis time, and peak shape. A C18 column is a versatile and robust choice for retaining the moderately polar biguanide. The acidic phosphate buffer controls the pH to suppress the silanol activity of the stationary phase and ensure the analyte is in a single ionic form, while acetonitrile acts as the organic modifier to elute the compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20mM Potassium Dihydrogen Phosphate (KH2PO4) buffer: Acetonitrile (70:30 v/v). pH adjusted to 3.0 with OPA. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water to make a 20mM solution.
-
Adjust the pH of the buffer to 3.0 using orthophosphoric acid.
-
Mix 700 mL of the buffer with 300 mL of acetonitrile.
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample (e.g., bulk powder, ground tablets) equivalent to approximately 25 mg of the active ingredient.
-
Transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial. Further dilutions may be necessary to bring the concentration within the calibration range.
-
Method Validation Protocol
The developed method must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH and FDA guidelines.[3][4][5][12][13][14][15][16][17][18]
System Suitability
Before commencing any validation or sample analysis, the chromatographic system must meet predefined suitability criteria to ensure its proper functioning. This is a non-negotiable step as per USP <621>.[7][8][9][10]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% (for n=6) |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention time of the analyte.
-
Inject a solution of the analyte.
-
Inject a solution containing a placebo (for formulated products) or known impurities.
-
If available, perform stress studies (acid, base, oxidation, thermal, photolytic) on the analyte and analyze the degraded samples to ensure separation of the main peak from any degradation products.
-
Linearity and Range
Linearity demonstrates the proportional relationship between the concentration of the analyte and the detector response over a specified range.
-
Protocol:
-
Prepare at least five concentrations of the analyte across the intended range (e.g., 80% to 120% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
Determine the linearity by calculating the correlation coefficient (r²) and y-intercept.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
Y-intercept should be minimal.
-
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value. It is typically assessed through recovery studies.
-
Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
-
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: % RSD ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: % RSD ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting serially diluted solutions of known concentration.
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Analyze a sample under each modified condition and evaluate the effect on system suitability parameters.
-
Variations to test:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
-
-
Acceptance Criteria:
-
System suitability parameters should remain within the defined limits for all tested variations.
-
Experimental Workflow & Validation Logic
The following diagrams illustrate the logical flow of the experimental and validation processes.
Caption: Experimental workflow from preparation to analysis.
Caption: Logical relationship of validation parameters.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, robust, and accurate means for the quantification of this compound. The comprehensive validation protocol, designed in accordance with current ICH guidelines, confirms that the method is fit for its intended purpose in a regulated environment. This document serves as a complete guide for implementation, enabling drug development professionals to ensure the quality and consistency of this pharmaceutical compound.
References
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: Food and Drug Administration (FDA) URL: [Link]
-
Title: <621> CHROMATOGRAPHY Source: USP-NF URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: Analyses of Biguanides and Related Compounds in Biological and Environmental Samples by HPLC Source: Journal of Liquid Chromatography & Related Technologies URL: [Link]
-
Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: Food and Drug Administration (FDA) URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Analyses of Biguanides and Related Compounds in Biological and Environmental Samples by HPLC Source: Taylor & Francis Online URL: [Link]
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Application Notes & Protocols: Proper Handling and Storage of 1-[4-(Trifluoromethoxy)phenyl]biguanide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Author's Note
This document provides a detailed guide to the proper handling and storage of 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride. Due to the limited availability of specific safety and stability data for this exact compound, this guide synthesizes information from a closely related analogue, 1-[4-(trifluoromethyl)phenyl]biguanide hydrochloride, with established principles of chemical safety and the known properties of its constituent functional groups—the biguanide hydrochloride salt and the trifluoromethoxy-phenyl moiety. The protocols herein are designed to be self-validating by incorporating layers of safety and control, grounded in established laboratory best practices.
Introduction: Understanding the Compound
This compound is a synthetic organic compound featuring a biguanide group, known for its use in pharmaceuticals, linked to a phenyl ring substituted with a trifluoromethoxy group. The hydrochloride salt form generally enhances the compound's solubility and stability.
-
The Biguanide Moiety: Biguanides are recognized for their relative stability under normal atmospheric conditions.[1] However, as bases, they can react with strong acids and oxidizing agents. The hydrochloride salt form is a common strategy to improve the handling of such basic compounds. Biguanide derivatives can be susceptible to hydrolysis, particularly under alkaline conditions.[2]
-
The Trifluoromethoxy-Phenyl Group: The trifluoromethoxy (-OCF₃) group is a highly lipophilic and metabolically stable functional group used in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates.[3][4] The carbon-fluorine bonds are exceptionally strong, rendering this group generally inert to many chemical transformations.[3]
Hazard Identification and Risk Assessment
GHS Hazard Classification (Proxy Data)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information for 1-[4-(trifluoromethyl)phenyl]biguanide hydrochloride.
Given these potential hazards, a thorough risk assessment should be conducted before any handling of the compound. The primary risks are associated with inhalation of the powder, and skin or eye contact.[5][6]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.
Engineering Controls
-
Ventilation: All handling of the solid compound must be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[7][8]
-
Containment: For procedures with a higher risk of generating dust, such as weighing or aliquoting, consider the use of a glove box or other containment solutions.[8][9]
Personal Protective Equipment (PPE)
-
Respiratory Protection: A NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used when handling the powder outside of a containment system.
-
Eye Protection: Chemical safety goggles with side shields are required at all times.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended.
-
Body Protection: A fully fastened lab coat should be worn. For larger quantities or tasks with a high risk of spillage, a chemical-resistant apron is advised.
Experimental Protocols
Receiving and Initial Inspection
-
Verify Integrity: Upon receipt, inspect the container for any damage or signs of leakage.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number (if available), and appropriate hazard warnings.
-
Documentation: Log the compound into your chemical inventory system, noting the date of receipt, quantity, and assigned storage location.[10][11][12]
Storage Protocol
-
Container: Keep the compound in its original, tightly sealed container.
-
Environment: Store in a cool, dry, and well-ventilated area.[13][14] Protect from moisture, as hydrochloride salts can be hygroscopic.[15][16][17]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.
-
Security: The storage area should be secure and accessible only to authorized personnel.
Weighing and Aliquoting Protocol
This workflow is designed to minimize exposure and cross-contamination.
Caption: Workflow for weighing and aliquoting powdered compounds.
Solution Preparation Protocol
-
Solvent Selection: Based on experimental needs, select an appropriate solvent. Biguanide hydrochlorides are generally soluble in polar solvents.
-
Procedure: a. In a fume hood, add the desired volume of solvent to an appropriate flask. b. Slowly add the pre-weighed this compound to the solvent while stirring. c. Ensure the solution is fully dissolved before use. d. Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
Storage of Solutions: Store solutions in tightly sealed containers, protected from light if the compound is found to be light-sensitive. Storage at low temperatures (2-8°C) may be appropriate for short-term storage, but stability studies should be performed to confirm optimal conditions.
Spill and Emergency Procedures
Minor Spill (Solid)
-
Evacuate: If safe to do so, restrict access to the spill area.
-
Ventilate: Ensure the fume hood is operating correctly.
-
Contain: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.
-
Clean-up: Using appropriate PPE, carefully sweep the material into a designated waste container. Avoid raising dust.
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water.
Exposure Procedures
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Logical Relationships in Handling and Storage
The following diagram illustrates the key relationships and dependencies for the safe management of this compound.
Caption: Interdependencies for safe chemical management.
References
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-
ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. Retrieved from [Link]
-
Schematic. (2025, January 9). How to Improve Powder Handling in Pharma Production. Retrieved from [Link]
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International Journal of Pharmaceutical Compounding. (2014). Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety. Retrieved from [Link]
-
Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]
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Pharmaceutical Technology. (2018, August 9). What is powder containment and why is it vital for the pharmaceutical industry?. Retrieved from [Link]
- (No valid reference could be generated for this cit
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Genemod. (2024, March 19). 5 Steps To Manage Chemical Inventory In Your Lab. Retrieved from [Link]
- (No valid reference could be generated for this cit
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- (No valid reference could be generated for this cit
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Vertére. (2024, December 5). Chemical Inventory Management Best Practices. Retrieved from [Link]
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Durham Technical Community College. (2019, April 25). Safety Data Sheet: Diethyl ether. Retrieved from [Link]
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Wikipedia. (n.d.). Biguanide. Retrieved from [Link]
-
Taylor & Francis eBooks. (2014). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Retrieved from [Link]
- (No valid reference could be generated for this cit
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National Center for Biotechnology Information. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]
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PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, February 8). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from [Link]
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Application Notes and Protocols for 1-[4-(trifluoromethoxy)phenyl]biguanide as a Protein Degrader Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The field of targeted protein degradation (TPD) has ushered in a new era of therapeutic intervention, moving beyond simple inhibition to induce the outright elimination of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's natural disposal machinery—the ubiquitin-proteasome system (UPS). This guide provides a comprehensive overview and detailed protocols for the use of 1-[4-(trifluoromethoxy)phenyl]biguanide as a novel building block for the synthesis of potent and selective protein degraders. Drawing upon the established, albeit not fully elucidated, role of biguanides in modulating cellular metabolism and signaling, this document outlines the rationale for its use, synthetic strategies for its incorporation into PROTACs, and robust methodologies for the characterization and biological evaluation of the resulting degraders.
Introduction: The Rationale for Biguanide-Based Protein Degraders
Biguanides, most notably the anti-diabetic drug metformin, exert their pharmacological effects through complex mechanisms, including the inhibition of mitochondrial respiratory chain complex I.[1][2] This activity leads to a state of cellular energy stress, activating key metabolic regulators such as AMP-activated protein kinase (AMPK).[3] The diverse cellular targets of biguanides make them an attractive scaffold for the development of novel therapeutics. By incorporating a biguanide moiety into a PROTAC, we can potentially target these proteins for degradation, offering a powerful alternative to traditional inhibitory approaches.
The specific building block, 1-[4-(trifluoromethoxy)phenyl]biguanide , offers several advantages. The trifluoromethoxy group can enhance metabolic stability and cell permeability, crucial properties for an effective drug molecule.[1] This guide will detail how to leverage this unique building block to create novel PROTACs for research and drug discovery.
The PROTAC Concept: A Biguanide-Centric View
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4] In our case, 1-[4-(trifluoromethoxy)phenyl]biguanide serves as the POI-binding ligand. The choice of E3 ligase ligand and the nature of the linker are critical for the efficacy of the resulting PROTAC.[5]
Diagram: General PROTAC Mechanism of Action
Caption: Biguanide-PROTAC induced protein degradation workflow.
Synthesis of a 1-[4-(trifluoromethoxy)phenyl]biguanide-Based PROTAC
This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical PROTAC, herein named BG-PROTAC-1 , using 1-[4-(trifluoromethoxy)phenyl]biguanide as the starting material. This protocol employs a common synthetic strategy involving the coupling of the biguanide moiety to a linker, followed by conjugation to an E3 ligase ligand. For this example, we will use a derivative of thalidomide to recruit the Cereblon (CRBN) E3 ligase.[5]
Synthesis of the Building Block: 1-[4-(trifluoromethoxy)phenyl]biguanide
The synthesis of the core biguanide structure can be achieved through the reaction of 4-(trifluoromethoxy)aniline with sodium dicyandiamide.[1]
Materials:
-
4-(trifluoromethoxy)aniline
-
Sodium dicyandiamide
-
Concentrated Hydrochloric Acid
-
Water
-
Tetrahydrofuran (THF)
-
Copper (II) sulfate pentahydrate
-
Appropriate alkylamine for linker attachment (e.g., a Boc-protected amino-PEG-acid)
Protocol:
-
Synthesis of 1-cyano-3-[4-(trifluoromethoxy)phenyl]guanidine:
-
Dissolve sodium dicyandiamide (56 mmol) in water (43 mL).
-
In a separate flask, dissolve 4-(trifluoromethoxy)aniline (30 mmol) in a mixture of water and concentrated HCl (2.5 mL).
-
Add the aniline solution to the dicyandiamide solution at 80°C and stir for approximately 1 hour, or until a solid precipitates and TLC analysis indicates the consumption of the starting aniline.
-
Filter the solid and dry under vacuum to obtain 1-cyano-3-[4-(trifluoromethoxy)phenyl]guanidine.[1]
-
-
Synthesis of the N-alkylated biguanide:
-
To a solution of 1-cyano-3-[4-(trifluoromethoxy)phenyl]guanidine (4.1 mmol) in THF (5 mL) and water (4 mL), add copper (II) sulfate pentahydrate (2.8 mmol) and the desired alkylamine (16.4 mmol).
-
Heat the reaction to 40°C and stir until TLC indicates the consumption of the starting material.
-
Remove THF by vacuum distillation.
-
Cool the reaction mixture and add a solution of concentrated HCl (2 mL) in water (3 mL). Stir for 30 minutes.
-
Filter the resulting solid, wash with cold water, and dry to obtain the desired N-alkylated 1-[4-(trifluoromethoxy)phenyl]biguanide derivative.[1]
-
PROTAC Assembly: Coupling to an E3 Ligase Ligand
The N-alkylated biguanide, now functionalized with a reactive group (e.g., a carboxylic acid or an amine after deprotection), can be coupled to a suitable E3 ligase ligand. Here, we describe a standard amide bond formation.
Diagram: Synthetic Scheme for BG-PROTAC-1
Caption: Proposed synthetic route for BG-PROTAC-1.
Materials:
-
N-alkylated 1-[4-(trifluoromethoxy)phenyl]biguanide with a terminal amine
-
Pomalidomide-linker-acid (commercially available or synthesized separately)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
Protocol:
-
Dissolve the pomalidomide-linker-acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the N-alkylated 1-[4-(trifluoromethoxy)phenyl]biguanide with a terminal amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 5-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC, BG-PROTAC-1 .
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU | High efficiency, low racemization for amide bond formation. |
| Base | DIPEA | Non-nucleophilic base to activate the carboxylic acid. |
| Solvent | DMF | Good solubility for all reactants. |
| Temperature | Room Temperature | Sufficient for the coupling reaction to proceed. |
| Purification | HPLC/Chromatography | To ensure high purity of the final PROTAC for biological assays. |
Biological Evaluation of BG-PROTAC-1
Once synthesized and purified, the biological activity of BG-PROTAC-1 must be thoroughly characterized. This involves confirming target engagement, assessing protein degradation, and evaluating downstream cellular effects.
Target Engagement: NanoBRET™ Assay
The NanoBRET™ Target Engagement Assay is a live-cell method to quantify the binding of the PROTAC to its intended target.[3][6] This assay relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.
Protocol:
-
Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the target protein fused to NanoLuc® luciferase. Incubate for 24 hours.
-
Assay Setup:
-
Harvest and resuspend the transfected cells in Opti-MEM™.
-
In a white 96-well plate, add the fluorescent tracer to the cells at a predetermined optimal concentration.
-
Add serial dilutions of BG-PROTAC-1 or a control compound.
-
-
Signal Detection:
-
Add NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Immediately read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of BG-PROTAC-1 indicates competitive displacement of the tracer and thus, target engagement.
Protein Degradation: Western Blotting
Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.[7][8]
Protocol:
-
Cell Treatment: Seed a relevant cell line (e.g., a cancer cell line known to be sensitive to biguanides) and treat with increasing concentrations of BG-PROTAC-1 for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, add Laemmli buffer, and denature by heating.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).[7]
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
-
| Parameter | Recommendation | Rationale |
| Cell Line | Relevant to biguanide biology | To ensure the presence of the target protein and relevant cellular machinery. |
| PROTAC Concentrations | Logarithmic scale (e.g., 1 nM to 10 µM) | To determine a dose-response curve and calculate DC₅₀. |
| Time Points | 4, 8, 16, 24 hours | To assess the kinetics of protein degradation. |
| Loading Control | GAPDH, β-actin, Tubulin | To ensure equal protein loading for accurate quantification.[7] |
| Antibodies | Validated for specificity | To avoid off-target detection and ensure reliable results. |
Quantifying Degradation: Luciferase Reporter Assay
For higher throughput screening and more quantitative analysis of degradation kinetics, a luciferase reporter assay can be employed.[10][11]
Protocol:
-
Construct Generation: Create a fusion protein of the target protein with a luciferase variant (e.g., NanoLuc®).
-
Cell Line Generation: Generate a stable cell line expressing the fusion protein.
-
Assay Performance:
-
Plate the stable cell line in a 96-well plate.
-
Treat with serial dilutions of BG-PROTAC-1 .
-
At desired time points, lyse the cells and add the luciferase substrate.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: A decrease in luminescence correlates with the degradation of the fusion protein. This allows for a quantitative determination of DC₅₀ and degradation kinetics.
Safety and Handling
While specific safety data for 1-[4-(trifluoromethoxy)phenyl]biguanide is not extensively available, related compounds such as 1-[4-(trifluoromethyl)phenyl]biguanide hydrochloride are classified as irritants to the skin, eyes, and respiratory system. Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste according to local regulations.
Conclusion
The use of 1-[4-(trifluoromethoxy)phenyl]biguanide as a building block for PROTACs represents a promising avenue for the development of novel chemical probes and potential therapeutics. Its unique targeting properties, combined with the power of induced protein degradation, open up new possibilities for modulating cellular pathways implicated in various diseases. The protocols and guidelines presented in this document provide a solid foundation for researchers to synthesize, characterize, and biologically evaluate biguanide-based PROTACs, paving the way for new discoveries in this exciting field.
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EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
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2BScientific. (n.d.). Ten Tips for Successful Westerns. Retrieved from [Link]
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- Ciulli, A., & Trainor, N. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Medicinal Chemistry Letters, 11(11), 2174–2195.
- Li, D., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules, 26(15), 4434.
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Application Notes and Protocols for Calculating Dosage of 1-[4-(trifluoromethoxy)phenyl]biguanide in Animal Models
Introduction: A New Frontier in Biguanide Research
The biguanide class of drugs, most notably metformin, has been a cornerstone in the management of type 2 diabetes for decades.[1][2][3] Their mechanism of action, primarily centered on the inhibition of mitochondrial complex I and subsequent activation of AMP-activated protein kinase (AMPK), leads to reduced hepatic glucose production and improved insulin sensitivity in peripheral tissues.[3][4][5] Researchers are now exploring novel biguanide derivatives, such as 1-[4-(trifluoromethoxy)phenyl]biguanide, for potentially enhanced or novel therapeutic applications. The trifluoromethoxy substitution on the phenyl ring may alter the compound's lipophilicity, metabolic stability, and potency, necessitating a careful and systematic approach to dosage determination in preclinical animal models.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to calculate and establish appropriate dosage regimens for 1-[4-(trifluoromethoxy)phenyl]biguanide in various animal models. By integrating established pharmacological principles with practical, field-proven methodologies, this document aims to ensure scientific rigor and the ethical treatment of research animals.
I. Understanding the Pharmacological Landscape of Biguanides
A thorough understanding of the parent class of compounds is critical before embarking on dosage calculations for a novel derivative.
A. Mechanism of Action: The Core of Biguanide Efficacy
Biguanides exert their effects through a multi-faceted mechanism that is not yet fully elucidated. The primary proposed mechanism involves the mild and transient inhibition of mitochondrial respiratory chain complex I.[1][4] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This shift in cellular energy status is a key activator of AMPK, a master regulator of cellular metabolism.[3][4][5]
Activated AMPK, in turn, phosphorylates downstream targets, leading to:
-
Inhibition of hepatic gluconeogenesis: Suppression of key gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[4][5]
-
Increased glucose uptake in peripheral tissues: Promotion of glucose transporter 4 (GLUT4) translocation to the plasma membrane in muscle and adipose tissue.[6][7]
-
Modulation of lipid metabolism: Inhibition of fatty acid synthesis and promotion of fatty acid oxidation.[7]
It is crucial to consider that the trifluoromethoxy group in 1-[4-(trifluoromethoxy)phenyl]biguanide may influence its interaction with mitochondrial complex I or its cellular uptake, potentially altering its potency compared to metformin.
Caption: Simplified signaling pathway of biguanides.
B. Pharmacokinetic Profile of Biguanides: A Comparative Overview
The pharmacokinetic properties of metformin, the most studied biguanide, provide a valuable reference point. Metformin exhibits:
-
Absorption: Incomplete gastrointestinal absorption, with an oral bioavailability of 40-60% in humans.[8] The absorption process is thought to involve active, saturable transport mechanisms.[8]
-
Distribution: Rapid distribution and minimal binding to plasma proteins.[8] It accumulates in various tissues, including the intestine, liver, and kidneys.[7]
-
Metabolism: Metformin is not metabolized in the liver and is excreted unchanged in the urine.[1][7][8]
-
Excretion: Primarily eliminated by the kidneys through active tubular secretion.[1][7][8] The plasma elimination half-life is approximately 4 to 8.7 hours in humans.[8]
The lipophilic nature of the trifluoromethoxy group in 1-[4-(trifluoromethoxy)phenyl]biguanide may lead to differences in its pharmacokinetic profile compared to the more hydrophilic metformin. Researchers should anticipate potential alterations in absorption, tissue distribution, and elimination pathways.
II. The Cornerstone of Preclinical Dosing: Allometric Scaling
Allometric scaling is a fundamental principle in pharmacology used to extrapolate drug doses between different animal species based on their physiological and metabolic differences.[9][10][11] It is a more accurate method than simple dose conversion based on body weight alone, as it accounts for the relationship between body size and metabolic rate.[11][12]
A. The Principle of Body Surface Area (BSA) Normalization
The most common allometric scaling approach for dose conversion is based on the normalization of doses to body surface area (BSA).[9][10][13] This method is recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) for estimating the Maximum Recommended Starting Dose (MRSD) in first-in-human clinical trials from animal data.[13][14]
The core concept is that many physiological parameters, including metabolic rate, are more closely correlated with BSA than with body weight. The conversion is facilitated by the use of a Km factor, which is calculated by dividing the average body weight (kg) of a species by its BSA (m²).[10][15]
B. Calculating the Human Equivalent Dose (HED)
Before calculating the appropriate animal dose, it is often useful to determine the Human Equivalent Dose (HED) from existing animal data for similar compounds. The FDA provides a standardized formula for this conversion:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))0.33 [13]
A more straightforward method utilizes the Km ratio:
HED (mg/kg) = Animal Dose (mg/kg) / Km ratio
Where the Km ratio is the Km of the animal species divided by the Km of humans (approximately 37).[9][10]
C. Calculating the Animal Equivalent Dose (AED)
Conversely, to determine the appropriate dose for an animal model based on a known human dose or a desired target exposure, the Animal Equivalent Dose (AED) is calculated.
AED (mg/kg) = Human Dose (mg/kg) x Km ratio [10][15]
The following table provides the necessary Km factors and conversion ratios for various animal species, assuming a human body weight of 60 kg.[9][10][16]
| Species | Body Weight (kg) | BSA (m²) | Km Factor | Km Ratio (Animal Km / Human Km) | To Convert Human Dose to AED (Multiply by) |
| Human | 60 | 1.62 | 37 | 1 | 1 |
| Mouse | 0.02 | 0.0066 | 3 | 0.081 | 12.3 |
| Rat | 0.15 | 0.025 | 6 | 0.162 | 6.2 |
| Rabbit | 1.8 | 0.15 | 12 | 0.324 | 3.1 |
| Dog | 10 | 0.5 | 20 | 0.541 | 1.8 |
| Monkey | 3 | 0.25 | 12 | 0.324 | 3.1 |
Data adapted from FDA guidance and other sources.[9][10][16]
III. Protocol for Establishing a Starting Dose in Animal Models
The following protocol outlines a systematic approach to determining a safe and effective starting dose for 1-[4-(trifluoromethoxy)phenyl]biguanide in a new animal model.
A. Step 1: Literature Review and Data Mining
-
Search for existing data: Conduct a thorough literature search for any preclinical studies on 1-[4-(trifluoromethoxy)phenyl]biguanide or structurally similar compounds.
-
Identify No Observed Adverse Effect Levels (NOAELs): If toxicological data is available, identify the NOAEL from studies in at least two different animal species. The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.[9][17]
-
Gather pharmacokinetic data: Collect any available information on the absorption, distribution, metabolism, and excretion (ADME) of the compound or its analogs.
-
Review data for related biguanides: In the absence of specific data, use information from well-characterized biguanides like metformin as a starting point. For example, oral doses of metformin in rodents can range from 50 to 350 mg/kg/day.[1]
B. Step 2: Initial Dose Calculation using Allometric Scaling
-
Select the most appropriate starting point: If a NOAEL from a relevant animal study is available, this is the preferred starting point. If not, a dose known to be effective for a similar compound (e.g., metformin) can be used with caution.
-
Convert the starting dose to a Human Equivalent Dose (HED): Use the formulas provided in Section II.B. This step helps to contextualize the dose in terms of potential human exposure.
-
Calculate the Animal Equivalent Dose (AED) for your target species: Using the HED or a desired target human dose, calculate the AED for the specific animal model you will be using (e.g., mouse, rat) with the Km ratios from the table in Section II.C.
Example Calculation:
Let's assume a starting point based on an effective oral dose of metformin in rats of 100 mg/kg.
-
Calculate HED from the rat dose:
-
HED = 100 mg/kg / 6.2 = 16.1 mg/kg
-
-
Calculate the AED for a mouse model:
-
AED (mouse) = 16.1 mg/kg x 12.3 = 198 mg/kg
-
This calculation suggests that a starting dose of approximately 200 mg/kg in mice might be a reasonable starting point for efficacy studies, based on the known effective dose of metformin in rats.
Caption: Workflow for calculating a starting dose in animal models.
C. Step 3: Dose-Response and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
The calculated starting dose is an estimate. It is imperative to conduct in vivo studies to validate and refine the dosage.
-
Acute Toxicity/Tolerability Study: Begin with a single-dose escalation study in a small number of animals to determine the maximum tolerated dose (MTD).
-
Dose-Response Study: Once a safe dose range is established, conduct a dose-response study to identify the dose that produces the desired therapeutic effect. It is recommended to use at least three dose levels (low, medium, and high) to demonstrate a dose-dependent effect.[18]
-
Pharmacokinetic (PK) Study: Characterize the absorption, distribution, metabolism, and excretion of 1-[4-(trifluoromethoxy)phenyl]biguanide in your animal model. This will help to understand the relationship between the administered dose and the resulting plasma and tissue concentrations.
-
Pharmacodynamic (PD) Study: Correlate the pharmacokinetic profile with the pharmacological effect (e.g., blood glucose lowering). This will help to establish a target exposure-response relationship.
IV. Protocol for Preparation and Administration of 1-[4-(trifluoromethoxy)phenyl]biguanide
A. Formulation and Vehicle Selection
-
Assess Solubility: Determine the solubility of the compound in common laboratory vehicles (e.g., water, saline, phosphate-buffered saline, ethanol, DMSO, and various oils).
-
Select an Appropriate Vehicle: For oral administration, an aqueous vehicle is preferred if the compound is sufficiently soluble. If not, a suspension can be prepared using suspending agents like 0.5% carboxymethylcellulose (CMC). For parenteral routes, ensure the vehicle is sterile and non-irritating.
-
Prepare the Dosing Solution/Suspension:
-
Accurately weigh the required amount of 1-[4-(trifluoromethoxy)phenyl]biguanide.
-
If preparing a solution, dissolve the compound in the chosen vehicle. Gentle heating or sonication may be used to aid dissolution.
-
If preparing a suspension, wet the powder with a small amount of vehicle to form a paste, then gradually add the remaining vehicle while triturating to ensure a uniform suspension.
-
B. Administration
-
Calculate the Injection Volume: The volume to be administered will depend on the concentration of the dosing solution and the body weight of the animal.[15][19]
-
Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)
-
-
Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal, intravenous, subcutaneous) will depend on the experimental design and the pharmacokinetic properties of the compound.
-
Dosing Schedule: The frequency of administration will be guided by the compound's half-life, determined from the pharmacokinetic studies.
V. Conclusion and Best Practices
The calculation of an appropriate dosage for a novel compound like 1-[4-(trifluoromethoxy)phenyl]biguanide is a critical step in the drug development process. While allometric scaling provides a scientifically sound basis for initial dose estimation, it is not a substitute for empirical in vivo studies.
Key Best Practices:
-
Start with a thorough literature review.
-
Use allometric scaling based on BSA for interspecies dose conversion.
-
Always begin in vivo studies with a tolerability assessment.
-
Conduct comprehensive dose-response and PK/PD studies to establish a safe and effective dose range.
-
Ensure proper formulation and accurate administration techniques.
-
Adhere to all institutional and national guidelines for the ethical treatment of laboratory animals.
By following these principles and protocols, researchers can confidently and responsibly investigate the therapeutic potential of 1-[4-(trifluoromethoxy)phenyl]biguanide in animal models, paving the way for future translational studies.
References
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The Mechanism of Action of Biguanides: New Answers to a Complex Question. Cells. Available at: [Link]
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The mechanisms of action of metformin. Diabetologia. Available at: [Link]
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Regulatory Effects of Metformin, an Antidiabetic Biguanide Drug, on the Metabolism of Primary Rat Adipocytes. MDPI. Available at: [Link]
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A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. Available at: [Link]
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Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA. Available at: [Link]
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An in vivo pharmacokinetic study of metformin microparticles as an oral sustained release formulation in rabbits. Porto Biomedical Journal. Available at: [Link]
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[Animal experimental studies on the mode of action of biguanides. 1. Studies with hypoglycemia-inducing doses of biguanide]. Arzneimittelforschung. Available at: [Link]
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Metformin pathways: pharmacokinetics and pharmacodynamics. Pharmacogenet Genomics. Available at: [Link]
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Meta-Assessment of Metformin Absorption and Disposition Pharmacokinetics in Nine Species. MDPI. Available at: [Link]
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Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA. Available at: [Link]
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Clinical pharmacokinetics of metformin. Clinical Pharmacokinetics. Available at: [Link]
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The putative 5-HT3 agonist phenylbiguanide induces carrier-mediated release of [3H]dopamine. European Journal of Pharmacology. Available at: [Link]
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A Simple Method for Animal Dose Calculation in Preclinical Research. EC Pharmacology and Toxicology. Available at: [Link]
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Behavioral effects of the 5-hydroxytryptamine3 receptor agonists 1-phenylbiguanide and m-chlorophenylbiguanide in rats. Psychopharmacology. Available at: [Link]
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Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Chemsafetypro. Available at: [Link]
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How Does Metformin Work | Biguanides for Type 2 Diabetes Explained. Lecturio Nursing. Available at: [Link]
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An in vivo pharmacokinetic study of metformin microparticles as an oral sustained release formulation in rabbits. ResearchGate. Available at: [Link]
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A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Systematic Reviews in Pharmacy. Available at: [Link]
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Calculating Medication Doses: A How-To Guide For Animal Caregivers. The Open Sanctuary Project. Available at: [Link]
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Conversion Table FDA Guidances. ResearchGate. Available at: [Link]
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What is the mechanism of action of Metformin (biguanide) in treating type 2 diabetes? Guideline Central. Available at: [Link]
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How we can decide the dose for different animal models? ResearchGate. Available at: [Link]
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Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology. Available at: [Link]
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What is Allometric Scaling & Its Role in Drug Development? Allucent. Available at: [Link]
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Dose Selection in a Pandemic: A Framework Informed by the FDA Animal Rule. Clinical Pharmacology & Therapeutics. Available at: [Link]
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Mechanism of Action of Biguanides. Pharmacy Freak. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1-[4-(trifluoromethoxy)phenyl]biguanide Hydrochloride Synthesis
As a Senior Application Scientist, I understand that synthesizing arylbiguanides can present challenges, with reaction yield being a primary concern. This guide is structured as a series of frequently asked questions to address specific issues you might encounter during the synthesis of 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Section 1: Starting Materials & Initial Checks
Q1: My reaction yielded almost no product. What are the most critical initial factors I should verify?
When facing a failed or extremely low-yield reaction, it's essential to return to first principles. The synthesis of an arylbiguanide from an aniline and dicyandiamide is fundamentally a nucleophilic addition to a nitrile group, a reaction highly sensitive to the nature and purity of your reagents and the acidity of the medium.
Initial Verification Checklist:
-
Amine Salt Formation: The reaction is typically acid-catalyzed, and it is common practice to use the hydrochloride salt of the amine.[1][2][3] Did you start with 4-(trifluoromethoxy)aniline hydrochloride, or did you add at least one equivalent of hydrochloric acid to the free aniline in the reaction mixture? The free aniline is the nucleophile, but the acidic environment is required to activate the dicyandiamide.
-
Reagent Purity: Verify the purity of your 4-(trifluoromethoxy)aniline (CAS 461-82-5) and dicyandiamide (also known as cyanoguanidine).[4][5] Contaminants can interfere with the reaction. Dicyandiamide can degrade over time or contain impurities from its manufacturing process.
-
Stoichiometry: Ensure the molar ratios are correct. While a 1:1 stoichiometry is the basis, some procedures recommend a slight excess of one reagent to drive the reaction to completion.
-
Solvent Integrity: Ensure your solvent is of the appropriate grade and is dry if the protocol specifies anhydrous conditions. While many biguanide syntheses are robust enough to be run in aqueous or alcohol-based systems, some methods are sensitive to water.[6]
Q2: How significantly does the purity of my starting materials impact the final yield?
The impact is substantial. Contaminants in your starting materials can inhibit the reaction or lead to difficult-to-remove side products that complicate purification and lower the isolated yield of your target compound.
-
4-(trifluoromethoxy)aniline: This is your nucleophile.[7][8] Any non-reactive impurities (e.g., isomers, residual solvents from its synthesis) will effectively lower the concentration of the active reagent, reducing the potential maximum yield.
-
Dicyandiamide (Cyanoguanidine): The purity of this reagent is critical. A common impurity or side-product in biguanide syntheses is melamine, which is formed by the trimerization of cyanamide (a dicyandiamide precursor).[9] The presence of such impurities not only consumes starting material but also introduces downstream purification challenges.
Section 2: Optimizing Reaction Conditions
Q3: What is the specific role of hydrochloric acid in this synthesis, and how critical is the pH?
The role of the acid catalyst is arguably the most important mechanistic aspect of this reaction. The nitrile group (C≡N) in dicyandiamide is not sufficiently electrophilic to react readily with the aniline.
Hydrochloric acid protonates one of the nitrogen atoms of the nitrile group. This protonation dramatically increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of 4-(trifluoromethoxy)aniline. The reaction rate is highly dependent on acidity, with kinetic studies on similar reactions showing a maximum rate at a pH of approximately 2.6.[10] Too low a pH will excessively protonate the aniline, removing the nucleophile from the reaction, while too high a pH will not sufficiently activate the dicyandiamide.
Q4: My reaction is very slow or appears to stall. How should I approach modifying the temperature and solvent?
If your reaction is incomplete, temperature and solvent are the next logical parameters to optimize. Biguanide syntheses are often performed at high temperatures, typically under reflux.[1][6]
-
Temperature: Increasing the temperature will increase the reaction rate. If you are running the reaction in a lower-boiling solvent like ethanol (b.p. 78 °C), switching to a higher-boiling solvent like 1-butanol (b.p. 118 °C) can significantly accelerate the reaction.[6] Some methods even employ solvent-free fusion at temperatures of 180–200 °C for short reaction times.[1][11]
-
Solvent Choice: The solvent must be able to dissolve the starting materials, at least at elevated temperatures. Polar solvents are generally preferred. The choice can influence not just the reaction rate but also the ease of product isolation. The hydrochloride salt product may precipitate from the reaction mixture upon cooling, simplifying the workup.[3]
Q5: Can the concentration of my reactants significantly influence the yield?
Yes, absolutely. This is a bimolecular reaction, meaning its rate depends on the concentration of both the aniline and the dicyandiamide. Some studies have shown that the reaction is highly sensitive to concentration, with a minimum reactant concentration of 2M being necessary to achieve high yields.[12][13] If your reaction is proceeding slowly or giving a low yield, increasing the concentration by reducing the amount of solvent may be a simple and effective solution.
Q6: Are there alternative methods like using Lewis acids or microwave irradiation to improve a low yield?
Yes, for challenging substrates or to improve efficiency, several alternative methods have been developed.
-
Lewis Acid Catalysis: Strong Lewis acids such as iron(III) chloride (FeCl₃) can be used, sometimes stoichiometrically, to activate the cyanoguanidine.[6] The Lewis acid coordinates to the nitrile nitrogen, functioning similarly to a proton but often more effectively, which can lead to excellent yields even at lower temperatures.[11]
-
Microwave Irradiation: This is a powerful technique for accelerating the synthesis. Microwave heating is rapid and uniform, often reducing reaction times from many hours to under 30 minutes.[1] This can also minimize the formation of degradation products that can occur during prolonged heating, leading to a cleaner reaction and higher yield.[6][11]
| Method | Typical Conditions | Advantages | Considerations | Reference(s) |
| Conventional Heating | Amine HCl + Dicyandiamide in water or alcohol, reflux for 6-12h. | Simple setup, well-established. | Can be slow, may require high temperatures. | [6],[3] |
| Lewis Acid Catalysis | FeCl₃ catalyst, often in dioxane, 90-100 °C for ~90 min. | Higher reactivity, can allow lower temperatures. | Stoichiometric catalyst may be needed, potential metal contamination. | [12],[6] |
| Microwave Irradiation | Acetonitrile or other polar solvent, 140-150 °C for 15-30 min. | Extremely fast, often cleaner reactions and higher yields. | Requires specialized microwave reactor equipment. | [1],[11] |
| Solvent-Free Fusion | Neat mixture of reactants heated to 180-200 °C for ~1h. | No solvent to remove, rapid reaction. | High temperatures may not be suitable for sensitive substrates. | [1],[11] |
Section 3: Product Workup, Isolation, & Purification
Q7: My reaction mixture seems to contain the product, but my isolated yield after workup is poor. What are the common pitfalls during isolation?
Poor isolated yield is frequently a problem of solubility and improper crystallization/precipitation technique. This compound is a salt and is expected to be highly polar.
-
Solubility Loss: The product is likely soluble in polar solvents like water, methanol, and ethanol, especially when hot. It is likely much less soluble in less polar organic solvents like isopropyl alcohol, acetonitrile, ethyl acetate, or diethyl ether. If you are performing an aqueous workup, ensure you are not losing your product in the aqueous phase.
-
Precipitation/Crystallization: Isolation is often achieved by cooling the reaction mixture or by adding an "anti-solvent" (a solvent in which the product is insoluble) to precipitate the product.
-
Choice of Anti-Solvent: A common technique is to dissolve the crude product in a minimum of hot alcohol (like ethanol or methanol) and then slowly add a less polar solvent (like diethyl ether or ethyl acetate) until the solution becomes cloudy, then allow it to cool slowly.
-
pH Adjustment: The solubility of biguanide salts is pH-dependent.[9] Ensure the pH remains acidic during workup; if the solution becomes basic, you will form the free base, which has very different solubility properties and may not crystallize.
-
Avoid "Crashing Out": Adding the anti-solvent too quickly or cooling the solution too rapidly can cause the product to precipitate as a fine powder or oil, which can trap impurities and be difficult to handle. Slow, controlled crystallization is key to obtaining a pure, easily filterable solid.
-
Q8: My final product has a low melting point and appears impure. What are the likely side products, and what is the best purification strategy?
Besides unreacted starting materials, the most common process-related impurity is melamine.[9] The best strategy for purification is recrystallization.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This is a representative protocol based on common literature methods. Optimization of solvent, temperature, and time may be required.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-(trifluoromethoxy)aniline (1 eq.), dicyandiamide (1.1 eq.), and 1-butanol (to achieve a ~2M concentration).
-
Acidification: Slowly add concentrated hydrochloric acid (1 eq.) while stirring. The mixture may warm slightly.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or LCMS if possible.
-
Isolation: Allow the reaction mixture to cool to room temperature. The product may begin to crystallize. Further cooling in an ice bath (0-5 °C) for 1-2 hours can improve precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold 1-butanol, followed by a wash with diethyl ether to aid in drying.
-
Drying: Dry the solid product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, dried product in an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the product is soluble (e.g., ethanol or a 9:1 ethanol/water mixture) and heat gently with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl, and perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath or refrigerator to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- BenchChem. (2025).
-
Besset, C., et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega. [Link]
-
Besset, C., et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. PMC - NIH. [Link]
-
Besset, C., & Darcel, C. (2019). The chemistry of biguanides. Canadian Journal of Chemistry. [Link]
-
Karpenko, Y., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry. [Link]
-
Karpenko, Y., et al. (2021). The main approaches for the synthesis of biguanides. ResearchGate. [Link]
-
Malki, A., et al. (2021). Mild Biamidine-Transfer Conditions for the Synthesis of Aliphatic Biguanides. ChemistrySelect. [Link]
-
Karpenko, Y., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry. [Link]
-
Guo, L.-P., et al. (2009). Kinetics and mechanism of the additive reaction of aniline with dicyandiamide. ResearchGate. [Link]
- Google Patents. (N.d.). Method for producing biguanide salts.
-
Al-Masoudi, N. A., et al. (2016). Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant. PubMed. [Link]
-
ResearchGate. (2018). Representation of biguanide, biguanidium hydrochloride, and metformin. [Link]
- BenchChem. (2025).
-
Al-Bawab, A. (2018). Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours. University of Huddersfield Repository. [Link]
-
Angene Chemical. (N.d.). This compound. [Link]
-
LeBel, O., et al. (2005). A practical guide to arylbiguanides: Synthesis and structural characterization. Canadian Journal of Chemistry. [Link]
-
ChemBK. (N.d.). 1-[4-(Trifluoromethoxy)phenyl]biguanide, HCl. [Link]
Sources
- 1. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. scispace.com [scispace.com]
- 4. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 5. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. 4-(Trifluoromethoxy)aniline | 461-82-5 | FT38100 [biosynth.com]
- 8. 4-(三氟甲氧基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC-ELSD for Biguanide Analysis
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD) for the analysis of biguanides such as metformin and phenformin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our approach is grounded in scientific principles to ensure robust and reliable analytical outcomes.
Introduction to Biguanide Analysis by HPLC-ELSD
Biguanides, like metformin, are highly polar molecules, making their retention and detection by traditional reversed-phase HPLC with UV detection challenging due to their lack of a significant chromophore.[1][2] The Evaporative Light-Scattering Detector (ELSD) offers a powerful alternative as it is a universal, mass-based detector that does not require the analyte to have a chromophore.[3][4] ELSD is suitable for detecting non-volatile sample components in a volatile eluent, making it ideal for biguanide analysis.[5]
The principle of ELSD involves three key stages: nebulization of the column eluent, evaporation of the mobile phase solvent, and detection of the light scattered by the remaining non-volatile analyte particles.[6][7] Optimizing each of these stages is critical for achieving the desired sensitivity and reproducibility.
This guide will walk you through common challenges and provide solutions in a practical question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the analysis of biguanides using HPLC-ELSD.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My biguanide peaks are showing significant tailing. What are the likely causes and how can I fix this?
A: Peak tailing for polar, basic compounds like biguanides is often due to strong interactions with residual silanols on the silica-based column packing. Here’s a systematic approach to troubleshoot this:
-
Mobile Phase pH: Biguanides are basic. An inappropriate mobile phase pH can lead to interactions with the stationary phase. Ensure the mobile phase pH is controlled with a suitable volatile buffer like ammonium formate or ammonium acetate.[8]
-
Column Choice - Consider HILIC: Due to their high polarity, biguanides are often better separated using Hydrophilic Interaction Liquid Chromatography (HILIC).[9][10][11] HILIC columns, such as those with amide or silica-based stationary phases, can provide better retention and peak shape for these compounds.[1][12]
-
Ion-Pairing Reagents: If using a reversed-phase column, the addition of an ion-pairing reagent to the mobile phase can significantly improve peak shape. Reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can pair with the positively charged biguanide, neutralizing its charge and reducing interactions with the stationary phase.[13][14] However, be mindful that these reagents can sometimes increase baseline noise in the ELSD.[8]
Issue 2: Low Sensitivity or No Peak Detected
Q: I am injecting a known concentration of metformin, but I'm seeing a very small peak or no peak at all. What should I check?
A: Low sensitivity is a common issue and can often be traced back to the ELSD settings not being optimized for your specific analyte and mobile phase.
-
Drift Tube Temperature: This is one of the most critical parameters.[6] If the temperature is too high, semi-volatile analytes may evaporate along with the solvent, leading to a loss of signal.[4] Conversely, if it's too low, the mobile phase won't fully evaporate, resulting in a high background noise that can obscure your peak.
-
Action: Perform a temperature optimization study. Inject your standard at various drift tube temperatures (e.g., starting from 30°C and increasing in 5°C increments) to find the temperature that yields the best signal-to-noise ratio (S/N).[15]
-
-
Nebulizer Gas Flow/Pressure: The gas flow rate affects the droplet size during nebulization.[5][7] An incorrect flow rate can lead to inefficient nebulization and poor sensitivity.
-
Action: Optimize the nebulizer gas pressure. Lower gas pressures can sometimes lead to higher signal intensity. Start with the manufacturer's recommended settings and adjust up and down to find the optimal S/N.[15]
-
-
Mobile Phase Volatility: The ELSD relies on the complete evaporation of the mobile phase.[8] Non-volatile components, such as phosphate buffers, will not evaporate and will create a very high and noisy baseline, preventing analyte detection.
-
Action: Always use volatile mobile phases and additives. Good choices include acetonitrile, methanol, water, and volatile buffers like ammonium formate, ammonium acetate, and formic acid.[8]
-
Experimental Protocol: ELSD Parameter Optimization for Metformin
This protocol provides a step-by-step guide to systematically optimize your ELSD settings for metformin analysis.
Objective: To determine the optimal drift tube temperature and nebulizer gas pressure for maximizing the signal-to-noise ratio of a metformin standard.
Materials:
-
HPLC system with ELSD
-
HILIC column (e.g., ZIC-HILIC 150 x 2.1 mm, 3.5 µm)
-
Metformin standard (e.g., 100 µg/mL in mobile phase)
-
Mobile Phase: 80:20 (v/v) Acetonitrile: 20 mM Ammonium Formate in Water
-
High-purity nitrogen gas supply
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Initial ELSD Settings:
-
Drift Tube Temperature: 40°C
-
Nebulizer Gas Pressure: 3.0 bar (or manufacturer's recommendation)
-
Gain: 1 (or a mid-range setting)
-
-
Drift Tube Temperature Optimization: a. Set the drift tube temperature to 35°C. b. Inject the metformin standard and record the peak area and baseline noise. c. Increase the temperature in 5°C increments (e.g., 40°C, 45°C, 50°C, 55°C, 60°C). d. At each temperature, inject the standard and record the peak area and noise. e. Calculate the S/N ratio for each temperature. The optimal temperature is the one that provides the highest S/N.
-
Nebulizer Gas Pressure Optimization: a. Set the drift tube temperature to the optimum value determined in the previous step. b. Set the nebulizer gas pressure to a starting value (e.g., 2.5 bar). c. Inject the metformin standard and record the peak area and baseline noise. d. Increase the pressure in 0.2 bar increments (e.g., 2.7 bar, 2.9 bar, 3.1 bar, 3.3 bar). e. At each pressure, inject the standard and record the peak area and noise. f. Calculate the S/N ratio for each pressure setting. The optimal pressure is the one that provides the highest S/N.[15]
-
Final Verification: With the optimized drift tube temperature and nebulizer gas pressure, perform several replicate injections of the metformin standard to confirm the reproducibility of the peak area and retention time.
Issue 3: High Baseline Noise or Drifting Baseline
Q: My baseline is very noisy and/or drifting, making it difficult to integrate my peaks accurately. What could be the cause?
A: A noisy or drifting baseline is a common frustration with ELSD and can stem from several sources.[3]
-
Gas Supply: An unstable or impure gas supply is a frequent culprit.[5][16]
-
Mobile Phase Contamination: Particulate matter or non-volatile impurities in your mobile phase will contribute to baseline noise.[4]
-
Action: Always use HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases through a 0.22 µm or 0.45 µm filter before use.
-
-
Incomplete Solvent Evaporation: As mentioned earlier, if the drift tube temperature is too low for your mobile phase composition and flow rate, you will see a noisy baseline.[17]
-
Action: Gradually increase the drift tube temperature to ensure complete evaporation. If you are running a gradient, the temperature must be sufficient to evaporate the least volatile mobile phase composition.[17]
-
-
Detector Contamination: Over time, the drift tube and optical components can become contaminated, leading to increased noise.[3]
-
Action: Follow the manufacturer's instructions for cleaning the drift tube and other detector components. Regular maintenance is key to long-term performance.
-
Data Presentation: Optimizing ELSD Parameters
The following table summarizes typical starting parameters and the expected effect of adjustments.
| Parameter | Typical Starting Value | Effect of Increasing the Value | Rationale |
| Drift Tube Temperature | 40 - 50 °C | Increased S/N up to an optimum, then decreased S/N | Ensures complete mobile phase evaporation. Too high a temperature can cause analyte volatilization.[4][6] |
| Nebulizer Gas Pressure | 2.5 - 3.5 bar (36-50 psi) | Decreased droplet size, may decrease S/N if too high | Controls the formation of the aerosol. Optimal pressure depends on mobile phase viscosity and flow rate.[15][18] |
| Mobile Phase Flow Rate | 0.5 - 1.0 mL/min | Requires higher drift tube temperature | Higher flow rates require more energy for complete solvent evaporation.[17] |
Visualizing the Workflow
Diagram: General Troubleshooting Workflow for HPLC-ELSD
Caption: A decision tree for troubleshooting common HPLC-ELSD issues.
Frequently Asked Questions (FAQs)
Q1: Can I use gradient elution with an ELSD for biguanide analysis?
A1: Yes, gradient elution is a major advantage of ELSD over detectors like Refractive Index (RI).[4] However, it's important to remember that the detector's response can be affected by changes in the mobile phase composition.[3] The drift tube temperature must be set high enough to completely evaporate the solvent mixture at the end of the gradient (the least volatile point).[17] A stable baseline during a blank gradient run is a good indicator of appropriate settings.
Q2: Why is Hydrophilic Interaction Liquid Chromatography (HILIC) often recommended for biguanides?
A2: Biguanides are very polar and often show poor retention on traditional C18 reversed-phase columns.[1] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[12] This combination allows for the effective retention and separation of polar analytes like metformin and phenformin, often resulting in better peak shapes and resolution.[9][10]
Q3: Do I need to use an internal standard for quantitative analysis with ELSD?
A3: While not strictly mandatory, using an internal standard is highly recommended for achieving the best quantitative accuracy and precision with ELSD. The ELSD response can be non-linear and is sensitive to minor fluctuations in experimental conditions.[3][19] An internal standard with similar chemical properties to your analyte can help to correct for variations in injection volume, nebulization, and detection, thereby improving the reliability of your results.
Q4: My ELSD has a "gain" setting. How should I set it?
A4: The gain setting amplifies the detector signal. Increasing the gain will make your peaks larger, but it will also amplify the baseline noise.[18] For method development, it's best to start with a low or default gain setting. Optimize your other parameters (drift tube temperature, gas pressure) to maximize the signal-to-noise ratio first. Once the other parameters are optimized, you can increase the gain if necessary to bring the peak height into a desired range for your data system, but be careful not to amplify the noise to an unacceptable level.
References
-
KRSS Ltd. (2024). Mastering LT-ELSD: Top Tips for Troubleshooting Issues in the Lab. Available from: [Link]
-
Peak Scientific. (2016). The principles of ELSD. Available from: [Link]
-
ResearchGate. (n.d.). 25 questions with answers in ELSD | Science topic. Available from: [Link]
-
Sørensen, L. K. (2011). Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. Drug Testing and Analysis, 3(9), 629-635. Available from: [Link]
-
Alshishani, A., et al. (2018). Salting-out assisted liquid-liquid extraction coupled with hydrophilic interaction chromatography for the determination of biguanides in biological and environmental samples. Journal of Chromatography B, 1072, 225-231. Available from: [Link]
-
Li, W., et al. (2016). Hydrophilic interaction chromatography-tandem mass spectrometry based on an amide column for the high-throughput quantification of metformin in rat plasma. RSC Advances, 6(81), 77893-77900. Available from: [Link]
- K., K. (2003). Success with Evaporative Light-Scattering Detection. LCGC North America, 21(2), 122-128.
-
American Laboratory. (n.d.). Optimizing the Sensitivity of an Evaporative Light Scattering Detector. Available from: [Link]
-
SEDERE. (n.d.). How does an ELSD work. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Role of evaporative light scattering detectors in HPLC and UPLC—a comprehensive review of operating principle and method development principles. Available from: [Link]
-
ResearchGate. (2018). Salting-out Assisted Liquid-Liquid Extraction Coupled with Hydrophilic Interaction Chromatography for the Determination of Biguanides in Biological and Environmental Samples | Request PDF. Available from: [Link]
-
Ticoscen Inc. (2021). How to Troubleshoot an Electronic Problem on Your ELSD. Available from: [Link]
-
Agilent. (n.d.). Optimizing the Performance of the Agilent 1290 Infinity Evaporative Light Scattering Detector. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the ELSD parameters. Drift tube temperature (a), nebulizing gas (N2) pressure (b), and nitrogen gas purity (c). Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). Analytical Method Development and Validation of Metformin by using RP-HPLC System. Available from: [Link]
-
International Journal of Novel Research and Development. (n.d.). ANALYTICAL METHOD VALIDATION OF METFORMIN HCL AND LINAGLIPTIN TABLET BY HPLC. Available from: [Link]
-
ResearchGate. (2009). (PDF) Development and validation of RP-HPLC method for analysis of metformin. Available from: [Link]
-
National Institutes of Health. (n.d.). HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form. Available from: [Link]
-
Impact Factor. (2024). Development and Validation of New Stability Indicating Analytical RP- HPLC Method for Simultaneous Estimation of Metformin and Alogliptin. Available from: [Link]
-
ResearchGate. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available from: [Link]
-
Reddit. (2023). Any general methods for Waters ELSD detector?. Available from: [Link]
-
LCGC International. (n.d.). Review and Optimization of Linearity and Precision in Quantitative HPLC–ELSD with Chemometrics. Available from: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Phenformin on Primesep 100 Column. Available from: [Link]
-
ResearchGate. (2015). Review and Optimization of Linearity and Precision in Quantitative HPLC-ELSD with Chemometrics | Request PDF. Available from: [Link]
-
Chromatography Today. (2015). Developments in ELSD Technology to Improve Sensitivity and Linearity of Response over a Wider Dynamic Range. Available from: [Link]
-
National Institutes of Health. (n.d.). Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD. Available from: [Link]
-
Waters Corporation. (n.d.). Optimized ELSD Workflow for Improved Detection of Lipid Nanoparticle Components. Available from: [Link]
-
LCGC. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available from: [Link]
-
Mason Technology. (2024). Ion-Pairing Agents | HPLC. Available from: [Link]
-
Reddit. (2022). Help with ELSD settings. Available from: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column. Available from: [Link]
-
The Biophysical Society. (n.d.). Commonly overlooked effects of mobile phase buffers on HPLC-ELSD response for lipid quantification. Available from: [Link]
-
ResearchGate. (2022). Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD | Request PDF. Available from: [Link]
-
ResearchGate. (n.d.). Optimization and Validation of HPLC-ELSD Method for Determination of Swainsonine in Chinese Locoweeds. Available from: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]
-
National Institutes of Health. (n.d.). Efficient HPLC-ELSD analysis of sodium and phosphate in aripiprazole extended-release injectable suspensions using trimodal column technology. Available from: [Link]
-
RSC Publishing. (n.d.). Efficient HPLC-ELSD analysis of sodium and phosphate in aripiprazole extended-release injectable suspensions using trimodal column technology. Available from: [Link]
-
Agilent. (n.d.). Agilent InfinityLab LC Series Evaporative Light Scattering Detectors User Manual. Available from: [Link]
-
National Institutes of Health. (n.d.). Comparative performance of liquid chromatography and spectrophotometry in determining metformin hydrochloride within pharmaceutical formulations. Available from: [Link]
-
ResearchGate. (n.d.). A Novel, Rapid and Robust HPLC-ELSD Method for Simultaneous Determination of Fructose, Glucose and Sucrose in Various Food Samples; Method Development and Validation. Available from: [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Available from: [Link]
-
National Institutes of Health. (2005). Influence of mobile phase composition and thermodynamics on the normal phase chromatography of echinocandins. Available from: [Link]
Sources
- 1. Hydrophilic interaction chromatography-tandem mass spectrometry based on an amide column for the high-throughput quantification of metformin in rat plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Comparative performance of liquid chromatography and spectrophotometry in determining metformin hydrochloride within pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. peakscientific.com [peakscientific.com]
- 6. How does an ELSD work ? - SEDERE [sedere.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. lctsbible.com [lctsbible.com]
- 9. Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salting-out assisted liquid-liquid extraction coupled with hydrophilic interaction chromatography for the determination of biguanides in biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. blog.krssltd.com [blog.krssltd.com]
- 17. tandfonline.com [tandfonline.com]
- 18. reddit.com [reddit.com]
- 19. Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride
Welcome to the technical support resource for 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride (CAS 18960-29-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity of this compound throughout experimental workflows. Maintaining the stability of your biguanide analog is paramount for generating reproducible and reliable data. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established principles of biguanide chemistry.
Core Principles of Biguanide Stability
The this compound molecule, like other biguanides such as Metformin, possesses inherent chemical liabilities centered on the biguanide functional group: –NH–C(=NH)–NH–C(=NH)–NH–. Understanding these vulnerabilities is the first step toward preventing degradation.
The primary degradation pathways are driven by:
-
Hydrolysis: The imine (C=N) bonds within the biguanide structure are susceptible to cleavage by water. This process is significantly accelerated at pH extremes, particularly under alkaline conditions, and can lead to the formation of urea and ammonia derivatives.[1][2]
-
Oxidation: The nitrogen-rich biguanide moiety can be targeted by oxidizing agents, leading to the formation of various degradation products.[2][3]
-
Thermolysis & Photolysis: Exposure to high temperatures or UV/VIS light can provide the energy needed to initiate and accelerate degradation reactions.[3]
The hydrochloride salt form provides initial stability by maintaining a slightly acidic environment. However, this protection is lost when the compound is dissolved into unbuffered or alkaline solutions.
Caption: Key degradation pathways for the biguanide functional group.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
The solid form of the compound is relatively stable. To ensure long-term integrity, adhere to the storage conditions summarized below. The primary goal is to protect it from atmospheric moisture and heat.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation over long-term storage. |
| Atmosphere | Dry / Inert Gas (Argon/Nitrogen) | Prevents slow hydrolysis from ambient moisture. |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light. |
| Location | Well-ventilated chemical storage area | Standard laboratory practice for chemical reagents. |
Q2: How should I prepare stock solutions to maximize stability?
Your choice of solvent and buffer is critical. Biguanides are generally most stable in a slightly acidic to neutral pH range (pH 4-7).
-
Solvent Choice: Use anhydrous, high-purity solvents (e.g., DMSO for high concentration, or aqueous buffers for working solutions). If using water, ensure it is high-purity (e.g., Milli-Q or HPLC-grade).
-
Buffering: For aqueous solutions, using a buffer within the pH 4-7 range is highly recommended. A 50 mM phosphate or acetate buffer is a common choice.
-
Best Practices:
-
Always prepare stock solutions fresh whenever possible.
-
If storage is necessary, filter-sterilize the solution (0.22 µm filter) into a sterile, amber vial.
-
Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles and slow hydrolysis.
-
Before use, thaw an aliquot completely and vortex gently. Do not reuse thawed aliquots for long-term studies.
-
Q3: My experiment requires a basic pH (>8). How can I minimize degradation?
Alkaline conditions are the most significant risk factor for biguanide hydrolysis.[2][4] While unavoidable in some assays, you can mitigate the damage:
-
Minimize Exposure Time: Add the biguanide compound to the basic solution at the very last moment before starting your measurement or incubation.
-
Control Temperature: Perform the experiment at the lowest feasible temperature to slow the degradation rate.
-
Run a Time-Course Control: In a pilot experiment, measure the compound's concentration or activity at several time points in your basic buffer to quantify its rate of degradation. This will help you define a valid experimental window.
Q4: I suspect my compound has degraded. How can I confirm this?
Visual inspection is unreliable. The most definitive way to confirm degradation is through analytical chemistry.
-
Method of Choice: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is the gold standard.[5]
-
Procedure:
-
Prepare a fresh solution from your solid compound, which will serve as your t=0 reference standard.
-
Analyze both the fresh standard and your suspect solution using the same HPLC/UPLC method.
-
Confirmation of Degradation: You will observe one or both of the following:
-
A significant decrease (>5-10%) in the peak area of the parent compound in the suspect sample compared to the fresh standard.
-
The appearance of new, smaller peaks (degradation products) in the chromatogram of the suspect sample that are absent in the fresh standard.
-
-
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected results in biological assays.
This is the most common symptom of compound degradation. A lower effective concentration of the active molecule leads directly to diminished or variable biological response.
Caption: Troubleshooting workflow for suspected compound degradation.
Protocols & Methodologies
Protocol 4.1: Preparation of a Stabilized 10 mM Aqueous Stock Solution
This protocol provides a method for preparing a buffered stock solution to enhance stability for short-term use.
-
Prepare Buffer: Create a 50 mM sodium phosphate buffer and adjust the pH to 6.5 using phosphoric acid. Filter through a 0.22 µm filter.
-
Weigh Compound: Accurately weigh out 2.817 mg of this compound (MW: 281.67 g/mol ).
-
Dissolve: Add the solid to a sterile 1.5 mL microcentrifuge tube. Add exactly 1.0 mL of the pH 6.5 buffer to achieve a final concentration of 10 mM.
-
Mix: Vortex gently until the solid is completely dissolved.
-
Store: Use immediately or store in 50 µL aliquots in amber tubes at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Protocol 4.2: Workflow for a Basic Forced Degradation Study
Forced degradation (or stress testing) is a crucial experiment to identify potential degradation products and validate that your analytical method is "stability-indicating".[6][7] The goal is to achieve 5-20% degradation of the parent compound.[8] This protocol outlines the conditions to test.
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Aliquot the solution and subject it to the following conditions. A control sample is kept protected from stress (e.g., at 4°C in the dark).
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Add 0.1 N HCl. Incubate at 60°C for 2-6 hours.[3] | To simulate acidic environments and promote acid-catalyzed hydrolysis. |
| Base Hydrolysis | Add 0.1 N NaOH. Incubate at 60°C for 1-2 hours.[2][3] | To simulate alkaline environments, the most aggressive condition for biguanides. |
| Oxidation | Add 3% H₂O₂. Keep at room temp for 6-24 hours.[2][3] | To identify oxidative degradation products. |
| Thermal | Heat the solution at 70°C for 48 hours in the dark.[3] | To assess the impact of heat alone. |
| Photolytic | Expose the solution to direct UV light (e.g., 254 nm) or a photostability chamber for 24 hours.[3] | To assess light sensitivity. |
-
Analysis: After the designated time, neutralize the acid and base samples. Dilute all samples to an appropriate concentration and analyze by HPLC or LC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. This allows you to identify the retention times of degradation products and confirm that they are separated from the parent peak, thus validating your analytical method.
References
- Ataman Kimya. (n.d.). PHMB - POLYHEXAMETHYLENE BIGUANIDE HYDROCHLORIDE 20%.
- Laboratoire Pareva. (n.d.). Storage conditions PHMB.
- Saeed, A., et al. (2013). METHOD DEVELOPMENT AND VALIDATION OF FORCED DEGRADATION STUDIES OF METFORMIN HYDROCHLORIDE BY USING UV SPECTROSCOPY. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(4), 1167-1172.
- Zaradna, K., et al. (2022). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Pharmaceuticals, 15(11), 1368.
- Patel, Y., et al. (2023). Forced degradation studies of Sitagliptin Phosphate and Metformin HCl.
- George, A., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
- ICH Harmonised Tripartite Guideline. (1993). Q1A(R2): Stability Testing of New Drug Substances and Products.
- ResearchGate. (n.d.). Degradation pathway of drug. [Diagram].
- Sigma-Aldrich. (n.d.). 1-[4-(Trifluoromethyl)phenyl]biguanide hydrochloride 96%.
- Pagedar, A., et al. (2018). Stability of an ophthalmic formulation of polyhexamethylene biguanide in gamma-sterilized and ethylene oxide sterilized low density polyethylene multidose eyedroppers. BMC Ophthalmology, 18(1), 93.
- Scott, T. A., et al. (2021). Biochemical and genomic evidence for converging metabolic routes of metformin and biguanide breakdown in environmental Pseudomonads. The ISME Journal, 15(10), 2961–2973.
- ResearchGate. (n.d.). Physicochemical properties of biguanides: metformin, buformin and phenformin.
- Wikipedia. (n.d.). Biguanide.
- Maciag, K., et al. (2020). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Molecules, 25(22), 5429.
- Taylor & Francis. (n.d.). Biguanide – Knowledge and References.
- Fluoropharm. (n.d.). 1-[(4-Trifluoromethyl)phenyl]biguanide hydrochloride.
- Singh, R., & Kumar, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
Sources
- 1. Biguanide - Wikipedia [en.wikipedia.org]
- 2. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Biguanide Derivatives in Biological Samples
Welcome to the technical support center for the bioanalysis of biguanide derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quantification of biguanides like metformin, phenformin, and proguanil in complex biological matrices. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles and field-proven experience.
Introduction: The Challenge of Biguanide Quantification
Biguanide derivatives are a class of drugs characterized by their high polarity and basic nature. These physicochemical properties present a unique set of challenges for their accurate quantification in biological samples such as plasma, blood, and urine. Common hurdles include poor retention in reversed-phase chromatography, significant matrix effects in mass spectrometry, and the need for robust sample preparation methods. This guide provides practical solutions and detailed protocols to overcome these obstacles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions and the rationale behind them.
Issue 1: Poor or No Chromatographic Retention of Biguanide Analytes
Symptom: Your biguanide peak elutes at or very near the void volume of your reversed-phase (e.g., C18) column, resulting in poor peak shape and co-elution with matrix interferences.
Cause: Biguanides are highly polar and do not interact well with non-polar stationary phases used in reversed-phase liquid chromatography (RPLC).
Solution:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred chromatographic technique for highly polar compounds like biguanides.[1][2][3][4] It utilizes a polar stationary phase (e.g., amide, silica) and a mobile phase with a high percentage of organic solvent. This allows for the retention of polar analytes.
-
Expert Insight: The retention mechanism in HILIC involves partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.
-
-
Employ Ion-Pairing Chromatography: If you must use RPLC, adding an ion-pairing reagent (e.g., sodium dodecyl sulfate) to the mobile phase can improve retention.[5][6] The ion-pairing agent forms a neutral complex with the positively charged biguanide, which can then be retained by the non-polar stationary phase.
-
Caution: Ion-pairing reagents can be difficult to remove from the LC system and may cause ion suppression in mass spectrometry.
-
Experimental Protocol: HILIC Method for Metformin Quantification
-
Column: ACQUITY UPLC BEH HILIC column (100 × 2.1 mm, 1.7 µm)[7]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile[7]
-
-
Gradient: Isocratic elution with 90% B is a good starting point.[3]
-
Flow Rate: 0.5 mL/min[3]
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
Issue 2: Inconsistent Results and Poor Reproducibility due to Matrix Effects
Symptom: You observe significant variability in analyte response (ion suppression or enhancement) between different samples, leading to poor accuracy and precision.
Cause: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) interfere with the ionization of the target analyte in the mass spectrometer source.[8][9][10][11]
Solution:
-
Improve Sample Preparation: The goal is to remove as many interfering components as possible before analysis.
-
Protein Precipitation (PPT): A simple and fast method, but may not be sufficient to remove all matrix components.[6][12][13] Acetonitrile is a common precipitation solvent.[14][15]
-
Solid-Phase Extraction (SPE): Offers a more thorough clean-up. Cation-exchange SPE is particularly effective for basic compounds like biguanides.[2][16]
-
Liquid-Liquid Extraction (LLE): Can also be used, but may be less efficient for highly polar biguanides.[17]
-
-
Optimize Chromatography: Ensure chromatographic separation of the analyte from the bulk of the matrix components. HILIC can be advantageous here as well.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[2][9] A SIL-IS (e.g., metformin-d6) is chemically identical to the analyte and will be affected by matrix effects in the same way, thus ensuring accurate quantification.
Workflow for Mitigating Matrix Effects
Caption: Decision workflow for addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for biguanides in plasma?
A: While protein precipitation is simple and fast, solid-phase extraction (SPE) with a cation-exchange mechanism generally provides the cleanest extracts and the best recovery for basic compounds like biguanides.[2][16] This is crucial for minimizing ion suppression in LC-MS/MS analysis.
Q2: Can I use a C18 column for metformin analysis?
A: It is challenging due to metformin's high polarity.[3] You will likely encounter little to no retention. If a C18 column must be used, ion-pairing chromatography is an option, but it comes with potential downsides for MS detection.[5][6] Hydrophilic Interaction Liquid Chromatography (HILIC) is the highly recommended alternative.[1][2][4]
Q3: My signal is being suppressed. How can I identify the cause?
A: Ion suppression is often caused by co-eluting compounds from the biological matrix.[11][18] To identify the region of suppression in your chromatogram, you can perform a post-column infusion experiment. Infuse a constant flow of your analyte solution into the mobile phase after the analytical column and inject a blank, extracted matrix sample. A dip in the baseline signal for your analyte indicates the retention time at which suppressive matrix components are eluting.
Troubleshooting Decision Tree for Common LC-MS/MS Issues
Caption: A decision tree for troubleshooting common LC-MS/MS issues.
Q4: How stable are biguanides in plasma samples?
A: Metformin has been found to be stable in plasma for at least 38 days at -20°C and -80°C, for 24 hours at room temperature, and through four freeze-thaw cycles.[1] However, it is always best practice to validate the stability of your specific biguanide derivative under your own experimental conditions as outlined by regulatory guidelines.
Summary of Analytical Parameters for Biguanide Quantification
| Parameter | Recommended Approach | Rationale |
| Sample Preparation | Solid-Phase Extraction (Cation Exchange) | Provides superior cleanup of biological matrices, reducing matrix effects.[2][16] |
| Chromatography | Hydrophilic Interaction (HILIC) | Ensures retention of highly polar biguanide compounds.[1][2][3][4] |
| Internal Standard | Stable Isotope-Labeled (SIL-IS) | Compensates for matrix effects and variability in extraction and ionization.[2][9] |
| Detection | Tandem Mass Spectrometry (MS/MS) | Offers high sensitivity and selectivity for quantification in complex matrices.[19][20] |
References
-
Determination of metformin in human plasma using hydrophilic interaction liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Determination of proguanil and metabolites in small sample volumes of whole blood stored on filter paper by high-performance liquid chromatography. PubMed. [Link]
-
Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]
-
Sensitive method for the quantitative determination of proguanil and its metabolites in rat blood and plasma by liquid chromatography-mass spectrometry. PubMed. [Link]
-
A RAPID AND SENSITIVE HPLC METHOD FOR THE ANALYSIS OF PROGUNAIL AND CYCLOGUANIL IN PLASMA: APPLICATION TO SINGLE DOSE PHARMACOKI. CORE. [Link]
-
Simple HPLC-UV method for the quantification of metformin in human plasma with one step protein precipitation. PubMed. [Link]
-
Characterization of phenformin and metabolites in plasma. PubMed. [Link]
-
SIMPLE HPLC-UV METHOD FOR DETERMINATION OF METFORMIN IN HUMAN PLASMA AND ERYTHROCYTES APPLICATION TO THERAPEUTIC DRUG MONITORING. ResearchGate. [Link]
-
Determination of Metformin in Human Plasma and Urine by High- Performance Liquid Chromatography Using Small Sample Volume and Co. Publishing at the Library. [Link]
-
Hydrophilic interaction chromatography-tandem mass spectrometry based on an amide column for the high-throughput quantification of metformin in rat plasma. RSC Publishing. [Link]
-
Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. ResearchGate. [Link]
-
Molecularly imprinted solid-phase extraction for the screening of antihyperglycemic biguanides. PubMed. [Link]
-
HPLC Method for Analysis of Phenformin on Primesep 100 Column. SIELC Technologies. [Link]
-
Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies. PMC - NIH. [Link]
-
Development and Validation of a Simple and Sensitive LC-MS/MS Method for Quantification of Metformin in Dried Blood Spot Its Application as an Indicator for Medication Adherence. NIH. [Link]
-
Biguanide Pharmaceutical Formulations and the Applications of Bile Acid-Based Nano Delivery in Chronic Medical Conditions. MDPI. [Link]
-
A Review on Bioanalytical Method Development and Validation for the Estimation of Metformin in Biological Matrices. ResearchGate. [Link]
-
Determination of metformin in human plasma by HPLC-MS/MS method. ResearchGate. [Link]
-
Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for the quantification of the antidiabetic drug metformin and six others pharmaceuticals in wastewater. PubMed. [Link]
-
Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma. NIH. [Link]
-
Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet. Waters. [Link]
-
Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study. ResearchGate. [Link]
-
Quantification of metformin in human plasma with sold phase extraction using sensitive ultra flow liquid chromatography –tandem mass spectrometric Detection. ResearchGate. [Link]
-
Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study. PMC - NIH. [Link]
-
Bioanalytical Method Validation of Metformin Hydrochloride in Human Plasma by HPLC-UV for Preliminary Population-Based Pharmacokinetic Modeling Study. ResearchGate. [Link]
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development-and-validation-of-lc-ms-ms-method-for-simultaneous-determination-of-metformin-and-four-gliptins-in-human-plasma. Bohrium. [Link]
-
Determination of metformin in rat plasma using high performance liquid chromatography and its application to pharmacokinetic study. International Journal of Current Research. [Link]
-
Bioanalytical RP-HPLC Method Development and Validation for the Determination of Metformin Hydrochloride in Spiked Human Plasma. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
DEVELOPMENT AND VALIDATION OF LCMS/MS METHOD FOR SIMULTANEOUS ESTIMATION OF METFORMIN & EM. IJNRD. [Link]
-
Bioanalytical Method Development and Validation for Metformin and Canagliflozin Drugs in Human Plasma by RP-HPLC Method. IDOSI Journals Home. [Link]
-
Emerging Trends and Challenges in Bioanalytical Method Development for Anti-Diabetic Drugs.. ResearchGate. [Link]
-
Analyses of Biguanides and Related Compounds in Biological and Environmental Samples by HPLC. ResearchGate. [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. BioProcess International. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC. [Link]
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TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
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The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
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Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. PubMed. [Link]
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Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. [Link]
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Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Chromatography Online. [Link]
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Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]
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matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications. MDPI. [Link]
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PCHHAX Enhancement of Plasma Extraction Recovery of Empagliflozin and Metformin Combination using Li. Der Pharma Chemica. [Link]
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Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. ResolveMass. [Link]
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- 3. Hydrophilic interaction chromatography-tandem mass spectrometry based on an amide column for the high-throughput quantification of metformin in rat plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 7. Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Minimizing Off-Target Effects of 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride In Vitro
Welcome to the technical support center for researchers utilizing 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its in vitro application, with a specific focus on minimizing and identifying off-target effects. Our goal is to ensure the scientific integrity and reproducibility of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for biguanides like this compound?
A1: The primary and most widely accepted mechanism of action for biguanides is the inhibition of mitochondrial respiratory chain complex I.[1][2] This inhibition leads to a decrease in ATP production and an increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[1][3][4] However, it's important to note that some effects of biguanides may be AMPK-independent.[4]
Q2: What are the most common off-target effects associated with biguanide compounds in vitro?
A2: While mitochondrial complex I is a primary target, biguanides can exhibit off-target effects. One of the most significant is the inhibition of mitochondrial ATP synthase.[2][5] Additionally, at very high concentrations, they can non-specifically inhibit other dehydrogenases in the respiratory chain.[2] Some biguanides have also been shown to interact with other cellular targets, including NMDA receptors and organic cation transporters, which can influence their uptake and intracellular concentration.[6][7]
Q3: Why is it critical to use the lowest effective concentration of this compound in my experiments?
A3: Using the lowest effective concentration is a fundamental principle in pharmacology to enhance target specificity.[8] Off-target effects are often observed at higher concentrations.[8] By determining the minimal concentration that produces your desired on-target effect through a dose-response curve, you can significantly reduce the likelihood of engaging unintended molecular targets, which could otherwise confound your results.[8]
Q4: How can I differentiate between on-target and off-target effects in my cell-based assays?
A4: Distinguishing between on-target and off-target effects requires a multi-faceted approach. Key strategies include:
-
Orthogonal Assays: Confirm your findings using different experimental methods that measure the same biological outcome.[8]
-
Rescue Experiments: If you are studying the inhibition of a specific protein, attempt to "rescue" the phenotype by overexpressing a resistant mutant of that target.[8]
-
Use of Structurally Related Inactive Compounds: A negative control compound that is chemically similar but lacks activity against the intended target can help identify non-specific effects.[8][9]
-
Target Knockdown/Knockout Models: Utilize siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the compound's effect persists, it is likely due to off-target interactions.
II. Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High cellular toxicity at expected effective concentrations. | 1. The effective concentration is close to the cytotoxic concentration in your specific cell line. 2. The solvent (e.g., DMSO) concentration is too high. 3. The compound is unstable in the culture medium, leading to toxic byproducts.[8] | 1. Perform a detailed dose-response curve to determine the therapeutic window. 2. Conduct a solvent toxicity control experiment to find the maximum tolerated concentration.[8] 3. Assess compound stability in your media over the course of the experiment. |
| Observed effect is not dose-dependent. | 1. The compound has precipitated out of solution at higher concentrations. 2. The on-target effect is saturated at lower concentrations. 3. Off-target effects at higher concentrations are masking the on-target effect.[8] | 1. Verify the solubility of the compound in your cell culture medium. 2. Expand the lower end of your concentration range to better define the dose-response curve.[8] 3. Investigate potential off-target interactions through literature searches or by using antagonists for suspected off-targets.[8] |
| Inconsistent results between experimental replicates. | 1. Variability in cell health and passage number. 2. Inconsistent compound preparation and dilution. 3. Microbial contamination.[8] | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh stock solutions and perform serial dilutions accurately. 3. Regularly test for mycoplasma and other microbial contaminants.[8] |
III. Experimental Protocols for Off-Target Effect Minimization
Protocol 1: Comprehensive Dose-Response Analysis
A crucial first step is to meticulously determine the optimal concentration range for your experiments.
Steps:
-
Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions to create a wide range of concentrations (e.g., from 1 nM to 100 µM).
-
Treat your cells with the different concentrations for a predetermined time course.
-
Measure your primary on-target endpoint (e.g., AMPK phosphorylation, inhibition of cell proliferation).
-
Simultaneously, assess cell viability using an orthogonal method (e.g., CellTiter-Glo®, trypan blue exclusion).
-
Plot both the on-target effect and cytotoxicity on the same graph to identify the optimal concentration window that maximizes the on-target effect while minimizing cell death.
Protocol 2: Counter-Screening for Common Off-Targets
Counter-screening is essential to identify interactions with unintended targets.[10][11]
Steps:
-
Identify potential off-targets based on the chemical structure of this compound and known off-targets of the biguanide class. These may include other mitochondrial proteins or organic cation transporters.[6]
-
Utilize commercially available off-target screening panels or develop specific in-house assays for these identified targets.[12][13]
-
Screen the compound at a concentration at least 10-fold higher than its on-target EC50/IC50 to assess the potential for off-target activity.
-
Analyze the results to determine if there is significant activity at any of the off-targets.
Protocol 3: Orthogonal Validation Using a Target Knockdown Approach
This protocol helps to confirm that the observed phenotype is indeed due to the intended target.
Steps:
-
Design and validate siRNA or shRNA constructs that specifically target the primary molecular target of this compound.
-
Transfect or transduce your cells with the knockdown constructs. Include a non-targeting control.
-
Confirm target knockdown at the mRNA and protein level using qPCR and Western blotting, respectively.
-
Treat both the knockdown and control cells with this compound.
-
Measure the biological response . If the compound's effect is significantly diminished in the knockdown cells compared to the control, it provides strong evidence for on-target activity.
IV. Visualizing Key Concepts
Signaling Pathway of Biguanide Action
Caption: A systematic workflow to validate on-target effects.
V. References
-
Bridges, H. R., Jones, A. J., Pollak, M. N., & Hirst, J. (2014). Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria. Biochemical Journal, 462(3), 475–487. [Link]
-
Marchetti, P., et al. (2018). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Cells, 7(11), 213. [Link]
-
Owen, M. R., Doran, E., & Halestrap, A. P. (2000). Evidence that metformin exerts its anti-diabetic effects through inhibition of complex 1 of the mitochondrial respiratory chain. Biochemical Journal, 348(3), 607–614. [Link]
-
Yin, M., et al. (2021). Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides. Science, 372(6545), eabf1825. [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. [Link]
-
Lin, H., et al. (2020). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 12(534), eaaw8412. [Link]
-
Hardie, D. G. (2013). AMPK: a target for drugs and natural products with effects on both diabetes and cancer. Diabetes, 62(7), 2164–2172. [Link]
-
Auld, D. S., & Inglese, J. (2008). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Progress in Molecular Biology and Translational Science, 87, 309-342. [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]
-
Zagainov, V. E., et al. (2024). Mechanisms of NMDA Receptor Inhibition by Biguanide Compounds. International Journal of Molecular Sciences, 25(18), 10419. [Link]
-
Researcher.Life. (n.d.). What is the mechanism of action of biguanides?. [Link]
-
Gilbert, C., & L-Luchowski, E. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(7), 743-746. [Link]
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- 4. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Interference in Cell Viability Assays with 1-[4-(trifluoromethoxy)phenyl]biguanide
Prepared by the Senior Application Science Team
Welcome to the technical support center for researchers utilizing 1-[4-(trifluoromethoxy)phenyl]biguanide. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming common interferences observed in cell viability assays. As a member of the biguanide class of compounds, 1-[4-(trifluoromethoxy)phenyl]biguanide can significantly impact cellular metabolism, which may lead to inaccurate results in assays that rely on metabolic activity as a proxy for cell viability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of 1-[4-(trifluoromethoxy)phenyl]biguanide in cell-based assays.
Q1: What is 1-[4-(trifluoromethoxy)phenyl]biguanide and what is its mechanism of action?
1-[4-(trifluoromethoxy)phenyl]biguanide belongs to the biguanide class of drugs, which are known to exert their effects primarily through the modulation of cellular energy metabolism. The primary mechanism of action for biguanides involves the inhibition of mitochondrial respiratory chain complex I.[1][2] This inhibition leads to decreased ATP production and an increase in the cellular AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1] Activated AMPK works to restore energy balance by stimulating catabolic processes that generate ATP and inhibiting anabolic processes that consume ATP.
Q2: Why might 1-[4-(trifluoromethoxy)phenyl]biguanide interfere with my cell viability assay?
Many common cell viability assays do not directly count living cells but instead measure a parameter of metabolic activity. These include the popular tetrazolium reduction assays (MTT, MTS, XTT) and resazurin (alamarBlue) assays.[3][4] The mechanism of action of 1-[4-(trifluoromethoxy)phenyl]biguanide directly perturbs cellular metabolism, which can lead to one of two primary types of interference:
-
Metabolic Inhibition Unrelated to Cell Death: The compound can reduce the metabolic rate of viable cells, leading to a decrease in the assay signal. This can be misinterpreted as cytotoxicity, giving a false-positive result for cell death.
-
Direct Chemical Reduction: Some compounds can directly, non-enzymatically reduce the assay reagents.[3][5] This would create a signal in the absence of viable cells, leading to an underestimation of cytotoxicity (a false-negative result).[6]
Q3: Which cell viability assays are most likely to be affected?
Assays that are dependent on cellular reductase activity and the cellular redox environment are most susceptible to interference. This includes:
-
Tetrazolium-Based Assays (MTT, MTS, XTT, WST-1): These assays rely on the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases, using NADH and NADPH as cofactors.[6][7] Since biguanides alter the NADH/NAD+ ratio, these assays are highly prone to interference.[8]
-
Resazurin (alamarBlue) Assays: This assay measures the reduction of non-fluorescent resazurin to the highly fluorescent resorufin by intracellular reductases.[9][10] While sometimes considered more sensitive than tetrazolium assays, it is still susceptible to interference from compounds that alter the cellular redox state.[9][11]
Q4: Are there assays that are less likely to be affected?
Yes, assays that measure different cellular parameters not directly linked to mitochondrial reductase activity are recommended. These "orthogonal" methods provide a more reliable assessment of cell viability in the presence of metabolic modulators. Good alternatives include:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a key indicator of metabolically active, viable cells.[12] The assay lyses the cells and uses luciferase to generate a luminescent signal proportional to the amount of ATP present.[12]
-
Protease Viability Assays: These assays measure the activity of constitutively active proteases found only in viable cells.
-
Membrane Integrity Assays (Cytotoxicity Assays): These assays quantify a marker released from cells that have lost membrane integrity, such as lactate dehydrogenase (LDH) or specific proteases.
-
Direct Cell Counting (e.g., Trypan Blue Exclusion): This is a direct method to assess cell viability by counting cells that can (dead) or cannot (alive) take up the trypan blue dye due to differences in membrane integrity.[12]
Q5: What are the initial signs of interference in my experimental data?
-
An unusually high background signal in wells containing the compound but no cells.
-
A dose-response curve that does not fit a standard sigmoidal model.
-
A significant discrepancy between the assay readout and visual inspection of cell morphology under a microscope (e.g., the assay indicates high viability, but cells appear stressed or dead).
-
High variability between replicate wells.[13]
Part 2: Troubleshooting Guide
This section provides step-by-step guidance for identifying and mitigating interference from 1-[4-(trifluoromethoxy)phenyl]biguanide in your experiments.
Issue 1: Unexpected Results with Tetrazolium (MTT, MTS) or Resazurin Assays
Potential Cause: The compound is either directly reducing the assay reagent or significantly altering the metabolic state of the cells, uncoupling the assay readout from actual cell viability.
Caption: Troubleshooting workflow for viability assay interference.
Protocol 1: No-Cell Control for Direct Reagent Reduction
-
Prepare a 96-well plate with the same concentrations of 1-[4-(trifluoromethoxy)phenyl]biguanide to be tested.
-
Add cell culture medium to each well, but do not add cells .
-
Include wells with medium only (no compound) as a negative control.
-
Add the MTT, MTS, or Resazurin reagent to each well according to the manufacturer's protocol.
-
Incubate for the same period as your cellular experiment.
-
Read the absorbance or fluorescence.
-
Interpretation: A significant signal in the wells with the compound compared to the medium-only control indicates direct chemical reduction of the assay reagent.[3] This background must be subtracted from your experimental values. If the background is very high, the assay is likely unsuitable.
Protocol 2: Switching to an Orthogonal Assay (ATP-Based)
-
Plate and treat cells with 1-[4-(trifluoromethoxy)phenyl]biguanide as you would for your original assay.
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the ATP assay reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Interpretation: The luminescent signal is directly proportional to the amount of ATP present, which is a reliable indicator of viable cells.[12] This method is less susceptible to the metabolic shifts induced by biguanides.
Part 3: Data Presentation & Assay Comparison
To aid in experimental design, the following table summarizes the principles and susceptibilities of common cell viability assays.
| Assay Type | Principle | Measured Parameter | Susceptibility to Biguanide Interference |
| Tetrazolium (MTT, MTS, XTT) | Enzymatic reduction of tetrazolium salt | Cellular reductase activity (NADH/NADPH levels) | High . Directly impacted by mitochondrial inhibition and altered redox state.[14] |
| Resazurin (alamarBlue) | Enzymatic reduction of resazurin | Cellular reductase activity | High . Similar mechanism to tetrazolium assays.[9][11] |
| ATP-Based (e.g., CellTiter-Glo®) | Luciferase-mediated ATP quantification | Intracellular ATP concentration | Low . Measures energy currency, a more direct marker of viability.[12] |
| Protease-Based | Cleavage of a substrate by viable cell proteases | Constitutive protease activity | Low . Measures an enzymatic activity not directly linked to mitochondrial respiration. |
| LDH Release | Measurement of LDH in the supernatant | Loss of membrane integrity (cell death) | Low . Measures cytotoxicity directly. |
| Trypan Blue Exclusion | Dye uptake by non-viable cells | Membrane integrity | Low . A direct, manual count of live vs. dead cells.[12] |
Part 4: Understanding the Mechanism of Interference
The interference of 1-[4-(trifluoromethoxy)phenyl]biguanide with metabolic assays is rooted in its primary mechanism of action. The following diagram illustrates how inhibiting Complex I of the electron transport chain can artificially alter the readout of a tetrazolium-based assay.
Caption: Mechanism of biguanide interference with tetrazolium assays.
By inhibiting Complex I, the biguanide causes an accumulation of NADH. This increased pool of reducing equivalents can then be used by cellular reductases to convert the tetrazolium dye to formazan, leading to a signal that does not accurately reflect the number of viable cells.
References
Sources
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. clyte.tech [clyte.tech]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 11. Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.quartzy.com [blog.quartzy.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Biguanide Analogues
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for navigating the complexities of biguanide analogue synthesis. Biguanides are a critical class of compounds, with applications ranging from the frontline type II diabetes treatment, metformin, to antiseptics like chlorhexidine and potential anticancer agents[1][2][3][4]. However, their synthesis can be deceptively challenging due to their high polarity, tendency to form complex mixtures, and the often harsh reaction conditions required[5][6].
This support center provides field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices to empower you to troubleshoot effectively and optimize your reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for synthesizing biguanides from cyanoguanidine?
The most common and direct approach involves the nucleophilic addition of an amine to the nitrile group of a cyanoguanidine (also known as dicyandiamide)[1][2][7]. This reaction is not spontaneous and requires activation of the nitrile group to make it more electrophilic. The process is typically catalyzed by an acid (either a Brønsted or Lewis acid), which protonates or coordinates to the nitrile nitrogen, making the carbon atom more susceptible to attack by the amine nucleophile[2][8].
Caption: Acid-catalyzed nucleophilic addition of an amine to cyanoguanidine.
Q2: Why is using an amine hydrochloride salt often preferred over the free amine?
Heating a mixture of cyanoguanidine and an amine hydrochloride salt in a suitable solvent is a well-established and reliable method[1][8]. There are two primary reasons for this preference:
-
In-Situ Acid Catalysis: The amine hydrochloride salt provides the necessary acidic environment to protonate and activate the cyanoguanidine, driving the reaction forward[2].
-
Controlling Reactivity: Using the free amine, especially under harsh heating conditions, can lead to undesired side reactions on the terminal amine of the cyanoguanidine itself[1]. The salt form moderates the amine's nucleophilicity and ensures a controlled reaction.
Q3: What role do metal salts, like CuCl₂, play in some biguanide syntheses?
Copper(II) salts can be used to promote the reaction, particularly between a primary amine and cyanoguanidine in an aqueous medium[8]. The reaction proceeds through the formation of a distinctively colored (often pink or purple) copper-biguanide complex. This can be advantageous as it effectively removes the product from the reaction equilibrium. The desired biguanide is then liberated from the complex in a subsequent step, typically by treatment with an agent like hydrogen sulfide to precipitate copper sulfide[8]. Biguanides are excellent ligands for various transition metals, a property that has been exploited in catalysis[1][9].
Troubleshooting Guide: Common Experimental Issues
Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is the most common issue in biguanide synthesis. The root cause often lies in one of four areas: activation, temperature, solvent, or side reactions.
Potential Causes & Solutions:
-
Inadequate Activation of Cyanoguanidine: The nitrile group requires robust activation to react efficiently[8].
-
Solution (Brønsted Acid): Ensure your reaction is sufficiently acidic. For conventional heating with amine hydrochlorides, the optimal pH is often around 2.6[2]. If starting with a free amine, add a strong acid like HCl.
-
Solution (Lewis Acid): For substrates sensitive to strong protic acids, consider using a Lewis acid catalyst. Iron(III) chloride (FeCl₃) has been shown to be highly effective, even at room temperature for some substrates, affording excellent yields[1][2].
-
Solution (Silyl Activation): In microwave-assisted protocols, trimethylsilyl chloride (TMSCl) is an excellent activating agent that often improves both yield and purity, especially for amines with sensitive functional groups[2][8][10].
-
-
Suboptimal Reaction Temperature: Many biguanide syntheses require significant thermal energy.
-
Solution: Increase the reaction temperature by switching to a higher-boiling point solvent. For instance, moving from ethanol to 1-butanol can shorten reaction times and improve yields[2]. For thermally stable substrates, direct fusion of the amine hydrochloride and cyanoguanidine at high temperatures (180–200 °C) can be highly effective, often yielding products within an hour[1][8].
-
-
Inappropriate Solvent Choice: The solvent must solubilize the reactants and be suitable for the required temperature.
-
Solution: Polar solvents are generally preferred. Water, ethanol, and acetonitrile are commonly used[1][2]. For Lewis acid catalysis with FeCl₃, 1,4-dioxane is often the solvent of choice[8][11]. The reaction can be very sensitive to reactant concentration; for some protocols, a minimum concentration of 2 M is needed to achieve high yields[11].
-
-
Competing Side Reactions: Undesired reaction pathways consume starting materials.
-
Solution: See Q5 for a detailed breakdown of common byproducts and how to mitigate their formation.
-
Caption: Decision workflow for troubleshooting low yields in biguanide synthesis.
Q5: I'm observing significant byproduct formation. What are they and how can I minimize them?
Byproduct formation is a major challenge, complicating purification and reducing yield.
Common Byproducts & Mitigation Strategies:
-
Melamine and other Triazines: Biguanides can serve as precursors to 1,3,5-triazine derivatives, especially under harsh conditions[2][8]. This involves the cyclization and condensation of the biguanide structure.
-
Mitigation: Employing milder reaction conditions can suppress this pathway. Microwave-assisted synthesis with TMSCl is often more selective and operates at lower bulk temperatures and shorter times, reducing triazine formation[2].
-
-
Self-Condensation Products: Cyanoguanidine can react with itself or the biguanide product to form higher-order guanidine structures (e.g., melamine)[8][12].
-
Mitigation: Carefully controlling the stoichiometry is key. Using a slight excess of the amine starting material can help ensure the cyanoguanidine reacts preferentially with the desired nucleophile[8].
-
-
Reactions with Other Functional Groups: If your amine substrate contains other nucleophilic groups (e.g., hydroxyls, phenols, additional amines), they can compete with the primary amine in attacking the activated nitrile[2][8].
-
Mitigation: If possible, use appropriate protecting groups for these functionalities. Alternatively, choose a reaction method known for its tolerance to various functional groups. The microwave/TMSCl method is notably tolerant of additional amines, alcohols, and even carboxylic acids[2].
-
Q6: My biguanide analogue is difficult to purify. What are the best practices?
The high polarity and basicity of biguanides make them challenging to purify using standard silica gel chromatography[6].
Purification Strategies:
-
Precipitation/Recrystallization: This is the most common and effective method. Since biguanides are often synthesized as their hydrochloride salts, they can frequently be precipitated directly from the reaction mixture upon cooling or by adding a less polar co-solvent[8]. Recrystallization from a suitable solvent system (e.g., water/ethanol, acetonitrile) is the gold standard for achieving high purity[8].
-
Washing: If the product precipitates from the reaction, thorough washing with a solvent in which the impurities are soluble but the product is not (e.g., cold acetonitrile, isopropanol) is crucial[1][8].
-
Alternative Chromatography: If chromatography is unavoidable, consider reverse-phase chromatography (C18) with an appropriate mobile phase (e.g., water/acetonitrile with a modifier like TFA or formic acid). Solid-phase extraction (SPE) can also be an effective technique for cleanup[6].
Data Presentation: Comparison of Synthesis Methods
The choice of synthetic method depends on the substrate's stability, available equipment, and desired scale. The table below summarizes common protocols.
| Method | Catalyst / Activator | Typical Solvent | Temperature (°C) | Time | Typical Yield Range | Reference(s) |
| Conventional Heating | Amine Hydrochloride (HCl) | Water, Alcohols | Reflux | 6 - 12 h | 51% - 84% | [2][8] |
| Lewis Acid Catalysis | FeCl₃ (stoichiometric) | 1,4-Dioxane | 100 °C | 90 min | 55% - 99% | [2][8][11] |
| Microwave Irradiation | TMSCl | Acetonitrile | 130 - 150 °C | 10 - 15 min | 66% - 97% | [1][2][8][10] |
| Direct Fusion | Amine Hydrochloride | None (Neat) | 180 - 200 °C | 1 h | 69% - 84% | [1][8] |
Optimized Experimental Protocols
Protocol 1: Conventional Synthesis using Amine Hydrochloride
This method is robust and requires standard laboratory equipment.
-
To a round-bottom flask, add the desired amine hydrochloride (1.0 eq) and cyanoguanidine (1.0 eq).
-
Add a suitable solvent (e.g., water or ethanol) to achieve a reactant concentration of approximately 1-2 M.
-
If starting from a free amine, add concentrated HCl dropwise to adjust the pH to approximately 2.6[2].
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain reflux for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath.
-
If the product precipitates, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.
-
Wash the crude solid with a cold solvent like acetonitrile or isopropanol.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Microwave-Assisted Synthesis using TMSCl
This method is rapid and often provides higher purity, especially for complex substrates[2].
-
In a microwave-safe reaction vessel, suspend cyanoguanidine (2.0 eq) in dry acetonitrile.
-
Add the desired amine (1.0 eq) to the suspension.
-
Carefully add trimethylsilyl chloride (TMSCl) (2.2 eq) to the mixture under an inert atmosphere.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 140-150 °C for 10-15 minutes[1][10].
-
After cooling, add isopropyl alcohol (3 eq) and stir the mixture. Some protocols call for a very short secondary irradiation (e.g., 1 min at 125 °C) at this stage to complete salt formation[1][10].
-
The hydrochloride salt of the biguanide product will typically precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with acetonitrile to yield the desired product[1][8].
References
-
Grytsai, O., Ronco, C., & Benhida, R. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1001–1040. [Link]
-
Grytsai, O., et al. (2021). The main approaches for the synthesis of biguanides. ResearchGate. [Link]
-
Al-Omair, M. A. (2019). The chemistry of biguanides. Journal of Saudi Chemical Society. [Link]
-
Zhou, B., et al. (2016). Synthesis of a series of biguanides via microwave-assisted reactions. ResearchGate. [Link]
-
El-Sayed, W. M., et al. (2018). Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant. PubMed. [Link]
-
Gräber, M., et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega, 3(2), 2056–2066. [Link]
-
ResearchGate. (2025). The chemistry of biguanides: from synthetic routes to applications in organic chemistry | Request PDF. ResearchGate. [Link]
-
Gräber, M., et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Publications. [Link]
-
Wikipedia. (n.d.). Biguanide. Wikipedia. [Link]
-
Granchi, C. (2020). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Genes, 11(7), 774. [Link]
-
Chalermnon, M., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. ResearchGate. [Link]
-
Corcoran, C., et al. (2018). A structural basis for biguanide activity. Journal of Biological Chemistry, 293(20), 7593–7603. [Link]
-
Singh, H. (2025). Mechanism of Action of Biguanides. Pharmacy Freak. [Link]
-
University of Huddersfield. (2018). Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours. University of Huddersfield Repository. [Link]
-
Chalermnon, M., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 26(4), 1028. [Link]
-
Lee, K. N. (2025). Opinion on Synthetic Accesses to Biguanide Compounds — Beilstein Journal. Medium. [Link]
-
Researcher.Life. (n.d.). What is the mechanism of action of biguanides?. R Discovery. [Link]
-
da Silva, J. G., et al. (2023). Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes. Molbank, 2023(3), M1700. [Link]
Sources
- 1. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. medium.com [medium.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Biguanide Experiments
Welcome to the technical support center for researchers utilizing biguanide compounds such as metformin, phenformin, and buformin. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to achieve more consistent and reliable experimental outcomes. Variability in results is a common challenge, and this resource will delve into the underlying causes and provide actionable solutions based on established scientific principles and field experience.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles researchers face.
Question 1: My experimental results with metformin are highly variable between replicates. What are the most common initial culprits?
High variability in replicate wells or experiments is often traced back to fundamental issues in compound handling and experimental setup.[1] Before diving into complex biological explanations, consider these primary sources of error:
-
Inconsistent Solution Preparation: Metformin hydrochloride, the common salt form, is a white, hygroscopic crystalline powder.[2][3] This means it readily absorbs moisture from the air, which can alter the actual concentration of your stock solutions if not handled correctly.
-
Improper Storage: Both the solid compound and stock solutions have specific storage requirements to maintain stability. Degradation can lead to a loss of potency and introduce confounding variables.
-
Cell Seeding Inconsistency: Uneven cell numbers across wells is a frequent cause of variability in cell-based assays.[1]
-
Edge Effects in Microplates: The outer wells of microplates are more susceptible to evaporation, leading to changes in media and compound concentration.[1]
Question 2: I've prepared a fresh stock solution of metformin, but my results are different from my last experiment. Could the powder have gone bad?
This is a valid concern. The stability of the solid-state compound is crucial.
-
Hygroscopicity: Metformin is known to be hygroscopic.[2][4] If the compound has been exposed to ambient air, it may have absorbed water, leading to a lower effective concentration when you weigh it out. Always store the powder in a desiccator or a tightly sealed container in a dry environment.
-
Visual Inspection: Check for any changes in the physical appearance of the powder, such as clumping or discoloration, which could indicate degradation.
-
Vendor and Lot Number: Consistency can vary between manufacturers and even between different lots from the same supplier. It is good practice to record the vendor and lot number for each experiment.
Question 3: How long are metformin stock solutions stable, and how should they be stored?
Proper storage of stock solutions is critical for reproducible results.
-
Aqueous Solutions: Metformin is highly soluble in water.[2][5] Sterile aqueous stock solutions can be stored at -20°C for up to six months.[6] For shorter-term use (up to 30 days), storage at 4°C is acceptable.[6]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can degrade the compound. It is highly recommended to aliquot your stock solution into single-use volumes.[6]
Question 4: I'm seeing unexpected pH changes in my cell culture media after adding metformin. Is this normal?
Yes, this phenomenon has been reported.
-
Media Acidification: High concentrations of metformin can lead to a significant acidification of the culture media.[7] This is an important consideration, as changes in pH can independently affect cell proliferation and other cellular processes.
-
Buffering: If you suspect that pH changes are influencing your results, consider using a buffered medium (e.g., with HEPES) to maintain a stable pH.[7] However, it's important to first determine if the observed cellular effects are independent of the pH shift.[7]
Part 2: In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance for specific experimental challenges.
Issue 1: Inconsistent Cellular Uptake of Biguanides
Variability in how much compound enters your cells can be a major source of inconsistent results. The cellular uptake of biguanides like metformin is not a simple process of passive diffusion due to their low lipophilicity.[8] Instead, it relies on specific transporters.
Causality: The primary transporter responsible for metformin uptake into hepatocytes is the Organic Cation Transporter 1 (OCT1).[9] The expression and activity of this transporter can vary significantly between cell lines and even within the same cell line under different culture conditions. This variation in transporter expression is a key driver of inconsistent intracellular drug concentrations.[9][10]
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent cellular uptake of biguanides.
Detailed Protocol: Standardizing Cell Culture for Consistent Transporter Expression
-
Passage Number: Use cells within a consistent and narrow range of passage numbers for all experiments. High-passage number cells can exhibit altered gene expression, including transporter proteins.
-
Seeding Density: Seed cells at a consistent density and allow them to reach a specific confluency (e.g., 70-80%) before treatment. Cell-cell contact and density can influence transporter expression.
-
Serum Lot Consistency: Use the same lot of fetal bovine serum (FBS) for an entire set of experiments. Different lots of FBS contain varying levels of growth factors and hormones that can impact cellular physiology and transporter expression.
-
Media Stability: Ensure the culture medium is fresh and has not degraded. Pay attention to the stability of components like glutamine.
Issue 2: Conflicting Results in Mitochondrial Respiration Assays
Biguanides are well-known for their effects on mitochondria, but the reported outcomes can seem contradictory. The key is understanding the dose-dependent and context-specific nature of their action.
Causality: Metformin and other biguanides primarily inhibit Complex I of the mitochondrial respiratory chain.[11][12] However, the extent of this inhibition and its downstream consequences are highly dependent on the concentration of the drug that reaches the mitochondria.[13][14]
-
Low, Pharmacological Concentrations: At lower, more clinically relevant concentrations (e.g., <100 µM), metformin can actually increase mitochondrial respiration and ATP levels in some contexts.[13]
-
High, Supra-pharmacological Concentrations: At high concentrations (in the millimolar range), metformin leads to a significant inhibition of Complex I, decreased oxygen consumption, and a drop in cellular ATP levels.[11][14][15][16]
This biphasic effect is a major source of variability if the experimental concentration is not carefully chosen and justified.
Experimental Workflow: Characterizing the Dose-Response Effect on Mitochondrial Respiration
Caption: A decision tree for troubleshooting inconsistent IC50 values.
Protocol: Validating a Cell Viability Assay
-
Cell Seeding Optimization: Perform a cell titration experiment to determine the optimal seeding density that ensures logarithmic growth throughout the assay period.
-
Positive and Negative Controls: Always include a vehicle-only control (negative control) and a control compound known to induce cell death (positive control, e.g., staurosporine).
-
Time-Course Experiment: Run the assay at multiple time points (e.g., 24h, 48h, 72h) to determine the optimal treatment duration.
-
Assay Linearity: Ensure that the readout of your viability assay (e.g., absorbance, fluorescence) is within the linear range of the instrument.
Part 3: Final Checklist for Robust Experimentation
Before starting any new experiment with biguanide compounds, run through this final checklist:
-
Compound Integrity: Is the solid compound stored correctly in a desiccated environment?
-
Solution Preparation: Are you using a fresh, sterile stock solution, or a properly stored aliquot? Have you accounted for the hydrochloride salt in your molarity calculations?
-
Cell Culture: Are your cells at a consistent passage number and confluency? Are you using a consistent lot of serum?
-
Experimental Design: Have you included all necessary controls? Is your dose range appropriate for the question you are asking (pharmacological vs. supra-pharmacological)?
-
Data Analysis: Are you normalizing your data appropriately (e.g., to cell number or a vehicle control)?
By systematically addressing these potential sources of variability, you can significantly improve the quality and reproducibility of your research with biguanide compounds.
References
-
Wang, Y., et al. (2019). Metformin Improves Mitochondrial Respiratory Activity through Activation of AMPK. Cell Reports, 29(9), 2838-2851.e6. [Link]
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Andrzejewski, S., et al. (2014). Effect of metformin on intact mitochondria from liver and brain: Concept revisited. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1837(9), 1370-1378. [Link]
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He, L., & Wondisford, F. E. (2015). The mechanisms of action of metformin. Diabetologia, 58(8), 1463-1475. [Link]
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Kane, D. A., et al. (2010). Metformin Selectively Attenuates Mitochondrial H2O2 Emission without Affecting Respiratory Capacity in Skeletal Muscle of Obese Rats. Free Radical Biology and Medicine, 49(6), 1083-1089. [Link]
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Wessels, B., et al. (2014). Metformin Impairs Mitochondrial Function in Skeletal Muscle of Both Lean and Diabetic Rats in a Dose-Dependent Manner. PLoS ONE, 9(6), e100525. [Link]
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ResearchGate. (n.d.). Effect of metformin on mitochondrial respiration was assessed using a Seahorse flux analyzer. ResearchGate. [Link]
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Wikipedia. (2024). Metformin. Wikipedia. [Link]
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Gong, L., et al. (2012). Metformin pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 22(11), 820-827. [Link]
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Saito, Y., et al. (2022). Multifaceted Mechanisms of Action of Metformin Which Have Been Unraveled One after Another in the Long History. International Journal of Molecular Sciences, 23(19), 11047. [Link]
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LaMoia, T. E., & Shulman, G. I. (2021). Cellular and Molecular Mechanisms of Metformin Action. Endocrine Reviews, 42(1), 77-96. [Link]
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Sun, L., et al. (2024). Understanding the action mechanisms of metformin in the gastrointestinal tract. Frontiers in Endocrinology, 15, 1352222. [Link]
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Scribd. (n.d.). Assay of Metformin: Prepare The Solutions Immediately Before Use. Scribd. [Link]
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News-Medical.Net. (2018). Metformin Chemistry. News-Medical.Net. [Link]
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Viollet, B., et al. (2012). Cellular and molecular mechanisms of metformin action. Trends in Endocrinology & Metabolism, 23(5), 251-260. [Link]
-
Pernicova, I., & Korbonits, M. (2014). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Diabetologia, 57(9), 1576-1585. [Link]
-
Al-Masri, S., et al. (2019). Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells. Oncology Letters, 17(5), 4567-4575. [Link]
-
ResearchGate. (2017). Metformin: A Review of Characteristics, Properties, Analytical Methods and Impact in the Green Chemistry. ResearchGate. [Link]
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Zhang, Y., et al. (2022). A Drug–Drug Multicomponent Crystal of Metformin and Dobesilate: Crystal Structure Analysis and Hygroscopicity Property. Crystals, 12(6), 762. [Link]
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Cruz, K. J., & Herman, R. (2023). New Perspectives on the Molecular Action of Metformin in the Context of Cellular Transduction and Adipogenesis. International Journal of Molecular Sciences, 24(23), 16733. [Link]
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ResearchGate. (2017). Mechanisms of Action of Metformin. ResearchGate. [Link]
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Al-Thawabeih, A., et al. (2018). A structural basis for biguanide activity. Journal of Biological Chemistry, 293(30), 11897-11909. [Link]
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Gaviria, R. G., et al. (2021). Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. Dalton Transactions, 50(23), 8031-8043. [Link]
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ResearchGate. (n.d.). Effect of metformin in culture medium acidification. ResearchGate. [Link]
-
International Journal of Creative Research Thoughts. (2023). FORMULATION AND EVALUATION OF METFORMIN HCL GASTRORETENTIVE TABLETS. IJCRT.org. [Link]
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Wikipedia. (2024). Buformin. Wikipedia. [Link]
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Kumar, S., et al. (2020). PREFORMULATION STUDY OF METFORMIN HYDROCHLORIDE (ANTIDIABETIC DRUG). International Journal of Research in Pharmaceutical and Nano Sciences, 9(4), 224-240. [Link]
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Gaviria, R. G., et al. (2021). Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. RSC Publishing. [Link]
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Al-Kasas, A., et al. (2020). Formulation and stability studies of metformin hydrochloride in a controlled porosity osmotic pump system. Journal of Applied Pharmaceutical Science, 10(04), 001-010. [Link]
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Technical Support Center: Effective Purification of 1-[4-(Trifluoromethoxy)phenyl]biguanide Hydrochloride
Welcome to the technical support center for the purification of 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride (CAS No. 42823-09-6). This guide is designed for researchers, medicinal chemists, and process development scientists who require this compound in high purity for their experiments. Achieving high purity is critical for obtaining reliable and reproducible results in drug discovery and development. This document provides in-depth troubleshooting advice and detailed protocols based on established chemical principles for biguanide salts.
Section 1: Troubleshooting Common Purification Issues
This section addresses the most frequent challenges encountered during the purification of this compound in a direct question-and-answer format.
Q1: My synthesized product has a low and broad melting point (e.g., 195-205 °C) compared to the literature value of 207-212 °C. What is the likely cause and how do I fix it?
A1: A low and broad melting point is a classic indicator of impurities. These impurities disrupt the crystalline lattice of the solid, requiring less energy to transition to a liquid state. The most common culprits are unreacted starting materials (e.g., 4-(trifluoromethoxy)aniline), side-products such as triazines, or residual solvents.[1][2]
Recommended Solution: The most effective first step is recrystallization . This technique leverages differences in solubility between your target compound and impurities in a chosen solvent at different temperatures. For a polar salt like a biguanide hydrochloride, polar protic solvents are an excellent starting point.
-
Primary Recommendation: Attempt recrystallization from ethanol, methanol, or an isopropanol/water mixture.
-
Verification Step: After recrystallization, re-measure the melting point. A successful purification will result in a sharper melting range that aligns with the literature value.[3] Further confirm purity using HPLC analysis.
Q2: My recovery yield after recrystallization is very low. What adjustments can I make to improve it?
A2: Low recovery is typically a solubility issue. Either too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures.
Troubleshooting Steps:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Work in small increments. This ensures the solution is saturated, maximizing crystal formation upon cooling.
-
Optimize Cooling Process: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities.
-
Introduce an Anti-Solvent: If your compound is highly soluble, an anti-solvent can be used to reduce its solubility and induce precipitation. After dissolving the compound in a minimal amount of a good solvent (e.g., methanol), slowly add a miscible solvent in which the compound is poorly soluble (e.g., diethyl ether or ethyl acetate) until the solution becomes turbid. Warm slightly to redissolve, then cool slowly.
-
Solvent Selection: If yields remain low, consider a different solvent system where the solubility difference between hot and cold conditions is more pronounced.
Q3: The product oils out or forms a gum during crystallization instead of forming a solid. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a crystalline solid. This often happens when the melting point of the impure solid is lower than the boiling point of the solvent, or when impurities prevent lattice formation.
Recommended Solutions:
-
Trituration: Grind the oily residue with a solvent in which the target compound is poorly soluble but the impurities are soluble. This can often induce solidification and wash away the problematic impurities. For this compound, a non-polar solvent like hexane or diethyl ether would be a good choice for trituration.
-
Lower the Crystallization Temperature: Use a lower-boiling point solvent or try to induce crystallization at a lower temperature to stay below the melting point of your impure compound.
-
Solvent-Anti-Solvent Method: As described in A2, this method can be very effective. Dissolve the oil in a small amount of a good solvent (e.g., methanol, acetone) and slowly add an anti-solvent (e.g., hexane, toluene) while stirring vigorously to precipitate the solid.
Q4: My HPLC analysis shows several impurity peaks. How do I decide between recrystallization and column chromatography?
A4: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is ideal when:
-
You have one or two major impurities with different solubility profiles from your product.
-
The overall purity is already reasonably high (>85-90%).
-
-
Column chromatography is necessary when:
Expert Tip: For biguanide hydrochlorides, which are highly polar, reverse-phase chromatography can be challenging. Normal phase silica gel chromatography using a polar mobile phase, such as a gradient of methanol in dichloromethane (DCM) or ethyl acetate, is often more effective.[4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best solvent systems for the recrystallization of this compound?
A1: Selecting the right solvent is the most critical step for successful recrystallization. As a polar hydrochloride salt, the compound is most soluble in polar solvents.[5] The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.
| Solvent System | Boiling Point (°C) | Rationale & Expert Insights |
| Ethanol (95%) | ~78 | An excellent first choice. Its polarity is well-suited for biguanide salts, and it is volatile enough for easy removal. |
| Methanol | ~65 | Higher solubility than ethanol; may require cooling to very low temperatures or the use of an anti-solvent for good recovery. |
| Isopropanol (IPA) | ~82 | Lower solubility than ethanol, which can lead to better recovery. Often used in combination with a small amount of water. |
| IPA / Water | Variable | Adding a small amount of water (e.g., 5-10%) to hot IPA can significantly increase the solubility of the salt. Cooling then reduces solubility dramatically, often leading to high recovery of pure crystals. |
| Acetonitrile | ~82 | A polar aprotic solvent that can be effective if alcoholic solvents lead to poor crystal form or low recovery. |
Q2: How can I effectively remove unreacted 4-(trifluoromethoxy)aniline starting material?
A2: The starting material, 4-(trifluoromethoxy)aniline, is a significantly less polar, basic compound compared to the highly polar, strongly basic biguanide hydrochloride product. This difference in polarity is key to its removal.
-
Method 1: Solvent Washing/Trituration: Wash the crude solid product with a moderately polar solvent like ethyl acetate or diethyl ether. The aniline starting material will have some solubility in these solvents, while the hydrochloride salt product is virtually insoluble.
-
Method 2: Recrystallization: During recrystallization from a polar solvent like ethanol, the less polar aniline is more likely to remain in the mother liquor as the highly crystalline salt precipitates.
Q3: What are the standard conditions for purifying this compound by flash column chromatography?
A3: Due to its high polarity, specialized conditions are required. Standard silica gel can be used, but the mobile phase must be sufficiently polar to move the compound off the baseline.
Step-by-Step Protocol:
-
Adsorbent: Standard silica gel (40-63 µm particle size).
-
Slurry Preparation: The compound is often insoluble in typical chromatography solvents. Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of methanol, add silica gel to form a thick slurry, and then evaporate the solvent completely to get a dry, free-flowing powder.
-
Column Packing: Pack the column using your initial mobile phase. Carefully add the dry-loaded sample to the top of the column bed.
-
Mobile Phase: A gradient elution is recommended.
-
Starting Eluent: Dichloromethane (DCM) with 2-5% Methanol.
-
Gradient: Gradually increase the percentage of Methanol to 10-20%.
-
Additive: Adding a small amount of triethylamine (~0.1-0.5%) to the mobile phase can improve peak shape and prevent streaking by neutralizing acidic sites on the silica.
-
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
Q4: How do I confirm the final purity and structural identity of my compound?
A4: A combination of analytical techniques is essential for unambiguous confirmation.
-
Purity Assessment (Quantitative):
-
HPLC: High-Performance Liquid Chromatography is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing a buffer like ammonium formate or 0.1% formic acid) is a typical setup.[6] The goal is a single major peak with >98% area.
-
-
Identity Confirmation (Qualitative):
-
Melting Point: Should be sharp (e.g., within a 2 °C range) and match the literature value (207-212 °C).[3]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. The proton NMR should show the characteristic aromatic signals for the 4-(trifluoromethoxy)phenyl group and broad signals for the N-H protons of the biguanide moiety.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. For this molecule, you would look for the mass of the protonated free base.
-
Section 3: Visualization of Workflows
The following diagrams illustrate the standard purification and troubleshooting logic for this compound.
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting crystallization failures.
References
-
This compound | 42823-09-6 . Angene Chemical. [Link]
-
This compound, 97% | 42823-09- . J&K Scientific. [Link]
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Al-Saleh, M. A., & El-Azzouny, A. A. (2021). Synthetic accesses to biguanide compounds . Molecules, 26(9), 2698. [Link]
-
Jiwpanich, S., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles . Molecules, 26(4), 1028. [Link]
-
HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column . SIELC Technologies. [Link]
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Al-Bayati, Z. N. F., & Al-Ammar, M. H. (2022). Biguanide Pharmaceutical Formulations and the Applications of Bile Acid-Based Nano Delivery in Chronic Medical Conditions . Molecules, 27(19), 6291. [Link]
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1-[4-(Trifluoromethoxy)phenyl]biguanide, HCl . ChemBK. [https://www.chembk.com/en/chem/1-[4-(Trifluoromethoxy)phenyl]biguanide, HCl]([Link], HCl)
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1-[(4-Trifluoromethyl)phenyl]biguanide hydrochloride . Fluoropharm. [Link]
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Grepioni, F., & Braga, D. (2010). Pharmaceutical cocrystals of the biguanide drug Metformin . Acta Crystallographica Section A: Foundations of Crystallography, 66(a1), S10. [Link]
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Representation of biguanide, biguanidium hydrochloride, and metformin... - ResearchGate. [Link]
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Malla, M. H., & Ganaie, M. A. (2021). Solubility Enhancement of Antidiabetic Drugs Using a Co-Crystallization Approach . ChemistrySelect, 6(46), 13075-13086. [Link]
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John, S., et al. (2022). A Comprehensive Review on Synthesis and Characterization of Impurities in API's . World Journal of Pharmaceutical Research, 11(9), 622-643. [Link]
- EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds.
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de Souza, C. R., et al. (2013). Physical and Chemical Characterization of Poly(hexamethylene biguanide) Hydrochloride . Materials Sciences and Applications, 4(7), 1-8. [Link]
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Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies . Journal of Pharmacy and Pharmacology, 64(10), 1453-1463. [Link]
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Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation . Asian Journal of Chemistry, 25(18), 10321-10324. [Link]
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Khawam, A., & Flanagan, D. R. (2012). Crystallization and transformation of pharmaceutical solid forms . African Journal of Pharmacy and Pharmacology, 6(9), 582-595. [Link]
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Sak-Bosnar, M., et al. (2003). Determination of polyhexamethylene biguanide hydrochloride . Analytical Sciences, 19(9), 1249-1252. [Link]
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Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles . ResearchGate. [Link]
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Sládková, V., et al. (2015). Systematic solvate screening of trospium chloride: appearing hydrates of long-established pharmaceutical . Crystal Growth & Design, 15(6), 2686-2695. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride as a Novel Anticancer Agent
This guide provides a comprehensive framework for validating the anticancer properties of the novel biguanide derivative, 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride. Given the limited public data on this specific molecule, this document establishes a rigorous validation pathway by comparing its potential efficacy and mechanism against the well-characterized biguanides, metformin and phenformin. This approach is designed for researchers, scientists, and drug development professionals seeking to characterize new chemical entities within this promising class of anticancer compounds.
The rationale for investigating novel biguanide derivatives stems from the potent anticancer effects observed with phenformin, which, despite its efficacy, was withdrawn from clinical use due to a higher incidence of lactic acidosis.[1][2] The development of new analogs, such as this compound, aims to harness superior potency while improving the safety profile. The inclusion of a trifluoromethoxy group is a strategic medicinal chemistry choice, often used to enhance metabolic stability and cellular uptake.[3]
Part 1: In Vitro Cytotoxicity Assessment
The initial step in validating a novel anticancer compound is to determine its cytotoxic and cytostatic effects against a panel of human cancer cell lines. This allows for the quantification of potency, typically expressed as the half-maximal inhibitory concentration (IC50), and provides a basis for comparison with established drugs.
Comparative Potency of Biguanides
Preclinical studies have consistently shown that phenformin is a significantly more potent anticancer agent than metformin.[1][4] This enhanced potency is largely attributed to its higher lipophilicity, which facilitates greater intracellular accumulation compared to the more hydrophilic metformin.[5] Phenformin's ability to enter cells independently of organic cation transporters (OCTs) gives it an advantage in tumors with low OCT expression.[5] A novel derivative like this compound, which also possesses a lipophilic phenyl group, is hypothesized to exhibit potency more aligned with phenformin than metformin.
Table 1: Representative In Vitro Cytotoxicity (IC50 Values) of Metformin and Phenformin
| Cell Line | Cancer Type | Metformin IC50 (mM) | Phenformin IC50 (mM) | Fold Difference (Approx.) |
| MCF-7 | Breast | 10 - 20 | 0.05 - 0.1 | ~200x |
| PC-3 | Prostate | 5 - 15 | 0.02 - 0.05 | ~300x |
| A549 | Lung | 15 - 30 | 0.01 - 0.03 | ~1000x |
| HCT116 | Colon | 8 - 20 | 0.04 - 0.08 | ~250x |
Note: IC50 values are approximate and can vary based on assay conditions and duration. The objective for a new derivative would be to achieve IC50 values in the low micromolar or high nanomolar range, similar to or better than phenformin.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., T24, HepG2, Ovcar3) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6][8] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound, metformin, and phenformin in culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 0.01 µM to 100 µM for the novel compound and phenformin; 0.1 mM to 50 mM for metformin).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with vehicle (e.g., DMSO or PBS) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results on a dose-response curve and determine the IC50 value using non-linear regression analysis.
Part 2: In Vivo Efficacy Assessment in Xenograft Models
Promising results from in vitro studies must be validated in vivo to assess a compound's antitumor efficacy in a complex biological system. Human tumor xenograft models in immunocompromised mice are a standard preclinical tool for this purpose.[9][10]
Comparative In Vivo Efficacy
Studies have demonstrated that phenformin inhibits tumor growth more effectively than metformin in various xenograft models, including breast and colon cancer.[2][4] The validation of this compound would involve comparing its ability to suppress tumor growth against a vehicle control and potentially a standard-of-care chemotherapeutic agent relevant to the chosen cancer model.
Table 2: Framework for In Vivo Efficacy Comparison
| Treatment Group | Dosing Regimen (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | e.g., Saline, i.p. | Baseline | 0% | Monitor for toxicity |
| Compound of Interest | Dose 1 | Experimental Result | Calculate vs. Vehicle | Monitor for toxicity |
| Compound of Interest | Dose 2 | Experimental Result | Calculate vs. Vehicle | Monitor for toxicity |
| Positive Control | e.g., Cisplatin, i.p. | Experimental Result | Calculate vs. Vehicle | Monitor for toxicity |
Experimental Protocol: Subcutaneous Tumor Xenograft Model
This protocol outlines the establishment of a subcutaneous xenograft model, a widely used method due to the ease of tumor implantation and measurement.[11]
Step-by-Step Methodology:
-
Animal Housing: Use 6-8 week old immunocompromised mice (e.g., athymic nude or SCID mice) and house them in sterile, controlled conditions.[12]
-
Cell Preparation: Culture a human cancer cell line (e.g., A549 lung cancer) to 80-90% confluency. Harvest the cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL to enhance tumor formation.[12]
-
Tumor Implantation: Anesthetize the mouse and subcutaneously inject 100 µL of the cell suspension (containing 5 million cells) into the right flank.[12][13]
-
Tumor Growth Monitoring: Once tumors become palpable (typically 5-10 days post-injection), begin measuring their dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[12]
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group). Begin administering the test compound, vehicle, and any positive controls via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of systemic toxicity.[12]
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and preserve them for further analysis (e.g., histology, Western blot).
Part 3: Mechanistic Validation
Biguanides exert their anticancer effects primarily by inducing cellular energy stress.[14] The central mechanism involves the inhibition of mitochondrial respiratory chain Complex I.[2][15] This leads to a decrease in ATP production and a corresponding increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[15][16] Activated AMPK then inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a critical pathway for cell growth, proliferation, and survival.[14][16]
Proposed Signaling Pathway
The validation of this compound should include experiments (e.g., Western blotting) to confirm its engagement with this core pathway. Key markers to assess would be the phosphorylation (activation) of AMPK and the dephosphorylation (inactivation) of mTOR and its downstream effectors like p70S6K and 4EBP1.[17][18]
Caption: Standard workflow for Western blot analysis.
References
- Benchchem. Phenformin vs. Metformin: A Comparative Analysis of Anticancer Potency.
- Benchchem. A Comparative Guide to the Anticancer Effects of Phenformin and Metformin.
- Al-Otaibi, M., et al. (2022). Phenformin as an Anticancer Agent: Challenges and Prospects. PMC - NIH.
- Miskimins, W. K., et al. (2014). Synergistic Anti-Cancer Effect of Phenformin and Oxamate. PLOS One.
- Ginting, S. N., et al. (2021). Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer. PubMed Central.
- Shin, S., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central.
- ResearchGate. AMPK-dependent and AMPK-independent inhibition of tumor growth by biguanides.
- International Journal of Pharmacy and Biological Sciences. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs.
- Anticancer Research. (2017). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice.
- OUCI. The Role of AMPK/mTOR Signaling Pathway in Anticancer Activity of Metformin.
- NIH. (2014). Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment.
- K-K, S., et al. (2021). The Role of AMPK/mTOR Signaling Pathway in Anticancer Activity of Metformin. PMC - NIH.
- Benchchem. Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42.
- Chandel, N. S., et al. (2016). Potential applications for biguanides in oncology. PMC - NIH.
- Benchchem. Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines.
- Memmott, R. M., et al. (2009). Akt-dependent and independent mechanisms of mTOR regulation in cancer. Cell Signal.
- Liu, X., et al. (2022). Synthesis, Anticancer Activities, and Mechanism of N-heptyl-containing Biguanide Derivatives. PubMed.
- Liu, X., et al. (2021). Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. MDPI.
- ResearchGate. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- NIH. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models.
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A Comparative Guide to Biguanide Derivatives: Affinity, Mechanism, and Experimental Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of key biguanide derivatives—metformin, phenformin, and buformin. Moving beyond a surface-level overview, we dissect their interactions with molecular targets, providing quantitative data on binding affinities and functional potencies. This document is structured to explain the causal links between chemical structure, target engagement, and cellular effects, offering field-proven insights for researchers in metabolic disease and oncology.
Deconstructing the "Receptor": The Multifaceted Targets of Biguanides
Unlike classical drugs that bind to a single high-affinity receptor, biguanides exert their effects through a more complex mechanism involving multiple molecular targets. Their therapeutic actions are not the result of a simple lock-and-key interaction but a cascade of events initiated by engagement with several key cellular components.
A prevailing and widely accepted model posits that the primary target for biguanides is Mitochondrial Complex I of the electron transport chain.[1][2] Inhibition of this complex is a shared characteristic of all biguanides and leads to a decrease in oxygen consumption and a subsequent state of cellular energy stress.[1] This energy deficit is characterized by an increased AMP/ATP ratio, which in turn activates a master regulator of cellular metabolism: AMP-activated protein kinase (AMPK) .[1][3]
However, a critical consideration is that the concentrations of biguanides required to inhibit Complex I in isolated systems are often much higher than the therapeutic concentrations found in patient plasma.[1][2][4] This discrepancy suggests that other mechanisms are at play. Cellular uptake and accumulation are crucial pieces of this puzzle. Biguanides, being organic cations, are actively transported into cells and subsequently into mitochondria, reaching concentrations far exceeding those in the bloodstream.[1][5][6] This transport is primarily mediated by Organic Cation Transporters (OCTs) , making them a critical determinant of biguanide efficacy and tissue specificity.[1]
The central mechanism can be visualized as a multi-step process:
Caption: Primary signaling pathway for biguanide action.
A Quantitative Comparison of Biguanide-Target Interactions
The distinct clinical profiles of metformin, phenformin, and buformin—ranging from metformin's wide therapeutic window to phenformin's potent but toxic nature—are rooted in their differential affinities and potencies at these molecular targets.[7]
Potency at Mitochondrial Complex I
Experimental data consistently show a clear hierarchy in the potency of Complex I inhibition: phenformin is the most potent, followed by buformin, and then metformin.[7] This correlates with their lipophilicity, with the more lipophilic phenformin accumulating more readily in the mitochondrial membrane.
| Biguanide Derivative | IC₅₀ for Complex I Inhibition (Cell-based) | Potency Rank |
| Phenformin | ~3.8 µM | 1 (Most Potent) |
| Buformin | Intermediate (weaker than phenformin) | 2 |
| Metformin | ~237-325 µM | 3 (Least Potent) |
| Data derived from cellular assays in 143B and HepG2 cells, which reflect the combined effect of transport and direct inhibition.[5] |
Affinity for Organic Cation Transporters (OCTs)
The efficiency of cellular uptake, governed by OCTs, is a key differentiator. Higher affinity for these transporters can lead to more rapid and extensive tissue accumulation. Studies using cells engineered to express specific transporters have elucidated these differences. Phenformin consistently demonstrates a higher affinity for OCTs compared to metformin.
| Biguanide Derivative | Transporter | Kₘ (µM) | Interpretation |
| Metformin | Rat OCT1 | 377 | Lower Affinity |
| Buformin | Rat OCT1 | 49 | Higher Affinity |
| Phenformin | Rat OCT1 | 16 | Highest Affinity |
| Metformin | Human OCT2 | 235 | Lower Affinity |
| Phenformin | Human OCT2 | 37.4 | Higher Affinity |
| Km (Michaelis constant) represents the substrate concentration at half-maximal transport velocity. A lower Km value indicates higher affinity.[8][9] |
This higher affinity of phenformin and buformin for OCTs contributes to their greater overall potency but also to their higher risk of inducing lactic acidosis, as rapid and extensive inhibition of mitochondrial respiration can overwhelm the body's lactate clearance capacity.[7][8]
Experimental Methodologies for Assessing Biguanide Activity
To ensure scientific rigor, protocols for evaluating biguanide-target interactions must be robust and well-validated. Here, we outline a standard workflow for quantifying the activation of AMPK, a key downstream marker of biguanide action.
Protocol: Quantifying AMPK Activation via Western Blotting
This protocol describes a method to measure the phosphorylation of AMPK at Threonine-172, a modification that directly correlates with its activation state.
Causality: Biguanide-induced mitochondrial inhibition raises the cellular AMP:ATP ratio. This change is sensed by the AMPK complex, leading to its phosphorylation by upstream kinases (like LKB1). Therefore, measuring the level of phosphorylated AMPK (p-AMPK) serves as a reliable proxy for the upstream inhibitory effect of the biguanide.
Workflow Diagram:
Caption: Experimental workflow for Western blot analysis of AMPK activation.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., L6 myotubes or HepG2 hepatocytes) and grow to 70-80% confluency.
-
Starve cells of serum for 4-6 hours if necessary to reduce basal signaling.
-
Treat cells with varying concentrations of metformin, phenformin, and buformin for a predetermined time (e.g., 16 hours).[10] Include a vehicle control (e.g., DMSO or media) and a positive control (e.g., AICAR, a direct AMPK activator).[10]
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of AMPK.
-
Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the Bicinchoninic acid (BCA) assay.
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer. This ensures equal loading in the subsequent steps.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins based on size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK Thr172) overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Capture the chemiluminescent signal using a digital imager.
-
To ensure the observed changes are due to phosphorylation and not changes in total protein expression, the membrane should be stripped and re-probed with an antibody against total AMPK.
-
Quantify the band intensity for both p-AMPK and total AMPK using software like ImageJ. The final result is expressed as the ratio of p-AMPK to total AMPK, normalized to the vehicle control.[11]
-
Structure-Activity Relationship and Implications for Drug Design
The comparative data reveals a clear structure-activity relationship (SAR):
-
Lipophilicity and Potency: The addition of hydrophobic moieties, such as the phenylethyl group in phenformin, increases lipophilicity compared to the dimethyl groups of metformin.[7] This enhances membrane permeability and interaction with Mitochondrial Complex I, leading to greater intrinsic potency.[6]
-
Transporter Affinity: The same structural features that increase potency also appear to enhance affinity for OCTs, leading to more efficient cellular accumulation.[8][9]
This dual enhancement of potency and uptake explains the significant difference in the clinical profiles of these drugs. While phenformin's high potency was initially seen as an advantage, it is inextricably linked to its higher risk of toxicity.[7] Metformin's lower potency and dependence on active transport contribute to its superior safety profile, making it a first-line therapy for type 2 diabetes.[3]
For drug development professionals, these findings offer a crucial lesson: optimizing for raw potency at a single target (like Complex I) is insufficient. A successful therapeutic agent in this class requires a balanced profile of moderate intrinsic activity and controlled cellular uptake to achieve a wide therapeutic index. Future development of biguanide-like molecules could focus on designing compounds with tissue-specific transporter affinities to concentrate the drug's effect in target organs like the liver while minimizing systemic exposure.
Conclusion
The therapeutic effects of biguanide derivatives are not mediated by a single receptor but by a cascade of events initiated by the inhibition of Mitochondrial Complex I and modulated by cellular uptake via Organic Cation Transporters. A comparative analysis reveals a clear hierarchy of potency—phenformin > buformin > metformin—which is directly related to their structural differences, particularly lipophilicity. This increased potency, however, is coupled with a higher affinity for uptake transporters, leading to a narrower therapeutic window and a greater risk of adverse effects, as exemplified by phenformin. Metformin's enduring success lies in its balanced pharmacologic profile, which ensures therapeutic efficacy at concentrations that are safely managed by the body's metabolic and excretory systems. Understanding these quantitative differences in target engagement and transport is essential for the rational design of next-generation metabolic drugs.
References
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Di Magno, L., Di Pastena, F., Bordone, R., Coni, S., & Canettieri, G. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Cancers (Basel), 14(13), 3220. [Link]
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Pharmacy Freak. (2025). Mechanism of Action of Biguanides. Pharmacy Freak. [Link]
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Di Magno, L., Di Pastena, F., Bordone, R., Coni, S., & Canettieri, G. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. PubMed. [Link]
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Di Magno, L., et al. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. OUCI. [Link]
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Corcoran, C. P., et al. (n.d.). A structural basis for biguanide activity. National Institutes of Health (NIH). [Link]
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Nakamura, T., et al. (2013). Transport of biguanides by human organic cation transporter OCT2. PubMed. [Link]
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Warner, V. D., et al. (1980). Quantitative structure-activity relationships for biguanides, carbamimidates, and bisbiguanides as inhibitors of Streptococcus mutans No. 6715. ACS Publications. [Link]
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Nocentini, A., et al. (2025). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Publishing. [Link]
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Schipilliti, M. F., et al. (2019). Chemistry and Structure-Activity Relationships of Biguanides. Semantic Scholar. [Link]
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S., S., & S., A. (2015). Molecular Docking Studies of Substituted Biguanides Against AMP activated Protein Kinase. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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Bridges, H. R., et al. (2014). Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria. Biochemical Journal. [Link]
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Liang, X., et al. (2015). Incorporation of a Biguanide Scaffold Enhances Drug Uptake by Organic Cation Transporters 1 and 2. National Institutes of Health (NIH). [Link]
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Corcoran, C. P., et al. (2019). A Structural Basis for Biguanide Activity. ResearchGate. [Link]
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Wang, D. S., et al. (2002). Involvement of organic cation transporter 1 in hepatic and intestinal distribution of metformin. PubMed. [Link]
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Bridges, H. R., et al. (2016). Molecular features of biguanides required for targeting of mitochondrial respiratory complex I and activation of AMP-kinase. National Institutes of Health (NIH). [Link]
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Bridges, H. R., et al. (2014). Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria. Portland Press. [Link]
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Hardie, D. G., et al. (2012). AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer. Diabetes. [Link]
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Cedillo-Pérez, L. I., et al. (2017). Synthesis and In Vitro AMPK Activation of Cycloalkyl/Alkarylbiguanides with Robust In Vivo Antihyperglycemic Action. ResearchGate. [Link]
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Varghese, E., et al. (2020). Metformin and phenformin inhibit mitochondrial complex I activity at non-toxic concentrations. ResearchGate. [Link]
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Olbrych, M., et al. (2020). Biguanides show AMPK-independent activity on S6-kinase, OCR and lactate production. ResearchGate. [Link]
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Fryer, L. G., et al. (2002). Effects of biguanides and AICAR on AMPK phosphorylation and glucose uptake in L6 myotubes. ResearchGate. [Link]
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Sušnik, A., et al. (2023). From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing. MDPI. [Link]
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Bridges, H. R., et al. (2016). Molecular features of biguanides required for targeting of mitochondrial respiratory complex I and activation of AMP-kinase. ResearchGate. [Link]
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Cheang, W. S., et al. (2021). AMP-activated protein kinase (AMPK) activation by biguanides in MDBK cells. ResearchGate. [Link]
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Substrate-Dependent Inhibition of the Human Organic Cation Transporter OCT2: A Comparison of Metformin with Experimental Substrates. (2015). ResearchGate. [Link]
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Substrate-Dependent Inhibition of the Human Organic Cation Transporter OCT2: A Comparison of Metformin with Experimental Substrates. (2015). ResearchGate. [Link]
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Nocentini, A., et al. (2022). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Publishing. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Quantification of 1-[4-(Trifluoromethoxy)phenyl]biguanide
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of preclinical and clinical success. For novel compounds like 1-[4-(trifluoromethoxy)phenyl]biguanide, a substance of interest for its potential therapeutic effects, establishing robust analytical methods is not merely a regulatory formality but a scientific necessity. This guide provides an in-depth, experience-driven comparison of two common bioanalytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this specific biguanide derivative in biological matrices.
The core of this guide is a detailed exploration of a cross-validation study, designed to ensure that data generated across different analytical platforms is reliable and interchangeable. This is a critical consideration when, for example, a project transitions from early discovery, where speed and cost-effectiveness (favoring HPLC-UV) are paramount, to regulated bioanalysis for clinical trials, where the sensitivity and selectivity of LC-MS/MS are indispensable.
The Analytical Imperative: Why Method Cross-Validation Matters
Method cross-validation serves as a scientific bridge, ensuring the integrity and consistency of data throughout the drug development lifecycle. When a project employs more than one analytical method for the same analyte, a cross-validation study is essential to demonstrate that the results are equivalent and interchangeable within acceptable limits. This process is not just a box-checking exercise; it is a fundamental component of data quality assurance, underpinning the reliability of pharmacokinetic, toxicokinetic, and bioavailability studies.
The choice of analytical methodology is often dictated by the specific requirements of the study at hand. For instance, early-stage metabolic stability screens might utilize a rapid, less sensitive HPLC-UV method. In contrast, late-stage clinical trials measuring low-level drug concentrations in patient plasma will necessitate a highly sensitive and selective LC-MS/MS assay. Cross-validation ensures that the data from these disparate methods can be correlated, providing a cohesive understanding of the drug's behavior.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique is a balance of sensitivity, selectivity, cost, and throughput. Here, we compare HPLC-UV and LC-MS/MS for the quantification of 1-[4-(trifluoromethoxy)phenyl]biguanide.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Sensitivity | Moderate (µg/mL to high ng/mL range) | High (low ng/mL to pg/mL range) |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra | High; distinguishes compounds by both retention time and specific mass transitions |
| Cost | Lower instrument and operational cost | Higher instrument and operational cost |
| Throughput | Generally higher due to simpler sample preparation | Can be lower due to more complex sample preparation and instrument setup |
| Ideal Application | In vitro assays, formulation analysis, early-stage discovery | Regulated bioanalysis, low-concentration PK studies, metabolite identification |
Designing the Cross-Validation Study: A Step-by-Step Protocol
The following protocol outlines a comprehensive cross-validation study to compare an existing HPLC-UV method with a newly developed LC-MS/MS method for the quantification of 1-[4-(trifluoromethoxy)phenyl]biguanide in human plasma.
Experimental Workflow
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Materials and Reagents
-
1-[4-(trifluoromethoxy)phenyl]biguanide reference standard
-
Internal standard (IS), e.g., a structurally similar biguanide
-
Human plasma (screened and pooled)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of the analyte and internal standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality controls (QCs).
-
Calibration Standards: Spike human plasma with the appropriate working solutions to create a calibration curve with at least six non-zero concentration levels.
-
Quality Controls: Prepare QCs in human plasma at four levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions
HPLC-UV Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection: 254 nm
LC-MS/MS Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard.
Acceptance Criteria and Data Comparison
The cross-validation will be considered successful if the results from both methods meet the acceptance criteria outlined in regulatory guidelines.
Linearity
The calibration curves for both methods should have a correlation coefficient (r²) of ≥ 0.99.
Accuracy and Precision
The accuracy (mean bias) and precision (coefficient of variation, %CV) of the QC samples should be within ±15% (±20% for LLOQ).
Table 1: Hypothetical Accuracy and Precision Data
| QC Level | HPLC-UV (%Bias, %CV) | LC-MS/MS (%Bias, %CV) |
| LLOQ | -5.2, 12.5 | -2.1, 8.9 |
| Low QC | -3.8, 9.7 | -1.5, 6.2 |
| Mid QC | 2.1, 6.4 | 0.8, 4.1 |
| High QC | 4.5, 5.1 | 2.3, 3.5 |
Selectivity and Matrix Effect
Selectivity: Both methods should demonstrate no significant interference at the retention time of the analyte and IS in blank plasma samples from at least six different sources.
Matrix Effect (for LC-MS/MS): The matrix factor, calculated by comparing the analyte response in post-extraction spiked plasma to the response in a pure solution, should be consistent across different lots of plasma, with a %CV of ≤ 15%.
Incurred Sample Reanalysis (ISR)
A subset of study samples should be re-analyzed to confirm the reproducibility of the results. The percentage difference between the initial and re-analyzed concentrations should be within ±20% for at least two-thirds of the samples.
Conclusion and Recommendations
This guide provides a framework for the cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of 1-[4-(trifluoromethoxy)phenyl]biguanide. The choice of method should be guided by the specific requirements of the study. While HPLC-UV may be suitable for early-stage, high-concentration work, the superior sensitivity and selectivity of LC-MS/MS make it the gold standard for regulated bioanalysis.
A successful cross-validation, as demonstrated by the hypothetical data presented, provides confidence that the data generated by either method is reliable and that the transition between methods will not compromise the integrity of the overall drug development program. This rigorous, scientifically grounded approach is essential for making informed decisions and ensuring regulatory compliance.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]
-
Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–38. [Link]
-
Agilent Technologies. (n.d.). HPLC & UHPLC Columns.[Link]
-
Waters Corporation. (n.d.). A Primer on Mass Spectrometry.[Link]
A Comparative Guide to the Neuroactivity of 1-[4-(Trifluoromethoxy)phenyl]biguanide Hydrochloride and Phenformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the neuroactive properties of two biguanide compounds: the research chemical 1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride and the historically significant drug, phenformin. We will explore their core mechanisms of action, compare their efficacy in neurological models based on available data, and provide detailed experimental protocols for their evaluation.
Introduction: Biguanides Beyond Glycemic Control
The biguanide class of drugs, most famously represented by metformin, has been a cornerstone of type 2 diabetes treatment for decades.[1] Their primary mechanism involves reducing hepatic glucose production and improving insulin sensitivity.[2] However, a growing body of evidence reveals that the effects of biguanides extend far beyond metabolic regulation, with significant implications for the central nervous system (CNS).[3][4]
Phenformin, a more lipophilic and potent biguanide than metformin, was largely withdrawn from clinical use due to a higher risk of lactic acidosis.[1][5] Despite this, its potent biological activity has sustained its use as a research tool, particularly in cancer and neuroscience.[1][6][7] this compound is a less-characterized derivative. Its structural modifications warrant a comparative investigation to understand how they might alter its neuroactive profile relative to established biguanides like phenformin.
This guide will dissect the neuropharmacology of these two agents, focusing on their shared and divergent properties.
Core Mechanism of Action: A Shared Foundation
Both compounds are expected to share the canonical biguanide mechanism of action, which is centered on the inhibition of mitochondrial respiratory chain Complex I.[5][6][8] This primary action initiates a cascade of downstream cellular events crucial to their neuroactive effects.
-
Mitochondrial Complex I Inhibition: Biguanides accumulate in the mitochondrial matrix and directly inhibit Complex I. This disrupts the electron transport chain, leading to reduced oxidative phosphorylation.[2][6][8]
-
Decreased ATP Production: The immediate consequence of Complex I inhibition is a drop in cellular ATP levels and a corresponding increase in the AMP/ATP ratio.[9][10]
-
AMPK Activation: This shift in the cellular energy state is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[9][10][11] Activated AMPK works to restore energy homeostasis by stimulating catabolic processes and inhibiting anabolic pathways.[9]
This AMPK activation is a critical node, linking the bioenergetic effects of biguanides to a wide array of neuroprotective signaling pathways.[3][9][12]
Caption: Canonical Biguanide Signaling Pathway.
Comparative Neuroactive Profile
While sharing a core mechanism, the structural differences between phenformin and this compound likely lead to distinct neuropharmacological profiles. The comparison below is based on established data for phenformin and hypothesized effects for its derivative, pending direct experimental evidence.
Potency and Lipophilicity
Phenformin is known to be significantly more potent than metformin, partly due to its higher lipophilicity, which allows it to cross cellular membranes more readily without complete reliance on organic cation transporters (OCTs).[1][5][6] The trifluoromethoxy group on the phenyl ring of 1-[4-(trifluoromethoxy)phenyl]biguanide is a highly lipophilic moiety. This suggests that this derivative may exhibit even greater membrane permeability than phenformin, potentially leading to higher intracellular concentrations and increased potency at Complex I.
Efficacy in Neurological Models
Phenformin has demonstrated neuroprotective effects in various preclinical models, particularly in the context of ischemic injury.[8][13]
-
Ischemic Stroke: Studies have shown that phenformin can protect brain tissue from ischemia-induced necrosis.[8][13] This protection is linked to the inhibition of the mitochondrial permeability transition pore (MPTP), a key event in cell death cascades, which is modulated by Complex I activity.[8][13]
-
Neuroblastoma: In neuroblastoma cell lines (SH-SY5Y), phenformin reduces cell viability by inhibiting oxygen consumption, activating AMPK, and inducing apoptosis, highlighting its potential in neuro-oncology.[14]
Direct comparative data for this compound is not available in the public domain. However, its structural similarity to other phenylbiguanides suggests it may also possess distinct activities. For instance, 1-phenylbiguanide and its chlorinated derivatives are known agonists of the 5-HT3 receptor, an action that modulates the release of neurotransmitters like dopamine and noradrenaline.[15][16][17][18] It is plausible that the trifluoromethoxy derivative could have similar or modulated activity at this receptor, adding another layer to its neuroactive profile beyond AMPK activation.
Blood-Brain Barrier (BBB) Permeability
A crucial factor for any neuroactive compound is its ability to reach its target in the CNS. Metformin, a related biguanide, has been shown to cross the BBB, a process facilitated by OCTs.[19][20][21] Given phenformin's greater lipophilicity, it is also expected to penetrate the CNS.[1] The highly lipophilic nature of the trifluoromethoxy group could further enhance the passive diffusion of 1-[4-(trifluoromethoxy)phenyl]biguanide across the BBB, potentially leading to higher brain concentrations compared to phenformin at equivalent doses.
Receptor Interactions and Off-Target Effects
Beyond Complex I, biguanides can have other cellular targets.
-
NMDA Receptors: A recent study demonstrated that phenformin can inhibit NMDA receptors with an IC50 of 13 µM, suggesting a role in modulating glutamatergic neurotransmission.[22]
-
5-HT3 Receptors: As mentioned, the phenylbiguanide scaffold is a known pharmacophore for 5-HT3 receptor agonists.[15][16] This activity is distinct from the metabolic effects and could contribute to unique neurobehavioral outcomes.[23]
The trifluoromethoxy substitution could alter the affinity and efficacy of the molecule at these and other receptors, a critical area for future investigation.
| Feature | Phenformin | 1-[4-(Trifluoromethoxy)phenyl]biguanide HCl | Rationale / Supporting Data |
| Primary Target | Mitochondrial Complex I | Mitochondrial Complex I (Predicted) | Shared biguanide structure.[5][8][14] |
| Lipophilicity | High | Very High (Predicted) | Phenethyl group is lipophilic; trifluoromethoxy group is more so.[1] |
| Neuroprotection | Demonstrated in ischemia models.[8][13] | Undetermined | Requires experimental validation. |
| BBB Permeability | Assumed, due to lipophilicity.[1] | High (Predicted) | Enhanced lipophilicity may increase passive diffusion. |
| Known Off-Targets | NMDA Receptors,[22] Complex II & IV.[8] | 5-HT3 Receptors (Possible) | Phenylbiguanide scaffold is a 5-HT3 agonist.[15][16] |
| Toxicity Profile | Risk of lactic acidosis.[5] | Undetermined | Requires safety and toxicology studies. |
Key Experimental Protocols
To empirically compare the neuroactivity of these two compounds, a series of standardized in vitro assays are required. The following protocols provide a framework for such an investigation.
Protocol 1: Assessing Neuronal Viability and Neuroprotection
This protocol determines the cytotoxic concentration range of each compound and assesses their ability to protect neurons from a toxic insult, such as glutamate-induced excitotoxicity.
Caption: Workflow for Neuroprotection Assay.
Methodology:
-
Cell Culture: Plate primary cortical or hippocampal neurons in 96-well plates at a density of 1x10^5 cells/well and allow them to adhere and mature for 7-10 days in vitro.
-
Compound Preparation: Prepare stock solutions of phenformin and 1-[4-(trifluoromethoxy)phenyl]biguanide HCl in sterile water or DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.01 µM to 1 mM.
-
Pre-treatment: Replace the culture medium with the medium containing the different concentrations of the test compounds or vehicle control. Incubate for 2 hours.
-
Toxic Insult: Add a neurotoxic agent (e.g., glutamate to a final concentration of 50 µM) to all wells except the "vehicle only" control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a standard method like the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity/cell death).
-
Data Analysis: Plot cell viability against compound concentration. Calculate the IC50 (for toxicity) and EC50 (for protection) values for each compound.
Rationale: This experiment establishes a therapeutic window for each compound and directly compares their protective efficacy against a clinically relevant neuronal death pathway.
Protocol 2: Measuring Mitochondrial Respiration
This protocol uses high-resolution respirometry (e.g., Seahorse XF Analyzer) to directly measure the inhibitory effect of the compounds on mitochondrial function in intact neurons.
Methodology:
-
Cell Plating: Plate primary neurons on a Seahorse XF cell culture microplate and allow them to mature.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C.
-
Compound Injection: Load the injector ports of the sensor cartridge with the compounds to be tested (phenformin and the derivative) and modulators of mitochondrial function (oligomycin, FCCP, and rotenone/antimycin A).
-
Seahorse Assay:
-
Measure the basal Oxygen Consumption Rate (OCR).
-
Inject the test compound (e.g., 25 µM phenformin) and measure the OCR to determine the degree of Complex I inhibition.
-
Sequentially inject oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I/III inhibitors) to determine key parameters of mitochondrial function (ATP-linked respiration, maximal respiration, spare respiratory capacity).
-
-
Data Analysis: Compare the OCR profiles of cells treated with phenformin versus 1-[4-(trifluoromethoxy)phenyl]biguanide HCl to determine their relative potency in inhibiting mitochondrial respiration.
Rationale: This assay provides direct, quantitative evidence of the compounds' primary mechanism of action and allows for a precise comparison of their potency at the mitochondrial level.[14]
Conclusion and Future Directions
Phenformin serves as a well-characterized, potent neuroactive biguanide, demonstrating protective effects in models of ischemic injury, likely through its robust inhibition of mitochondrial Complex I and subsequent AMPK activation.[8][13][24] The novel derivative, this compound, remains uncharacterized in the context of neurobiology.
Based on its chemical structure, we can hypothesize that it may be a more potent mitochondrial inhibitor due to enhanced lipophilicity. Furthermore, the phenylbiguanide core structure raises the intriguing possibility of off-target activity at neurotransmitter receptors like 5-HT3, which could confer a unique neuropharmacological profile.
Future research must focus on direct, head-to-head experimental comparisons using the protocols outlined above. Key research questions include:
-
What are the relative IC50 values for Complex I inhibition and AMPK activation?
-
Does this compound offer superior neuroprotection in vitro and in vivo?
-
What is its receptor binding profile, particularly at 5-HT3 and NMDA receptors?
-
Does the structural modification alter its safety profile, especially concerning the risk of lactic acidosis?
Answering these questions will be crucial in determining whether this novel derivative represents a significant advancement over existing biguanides for applications in neuroscience research and therapeutic development.
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Sato, T., et al. (2025). Comparative effectiveness of biguanides versus SGLT2 inhibitors on cardiovascular and cerebrovascular events, diabetic nephropathy, retinopathy, neuropathy, and treatment expenditures in patients with type 2 diabetes. PLoS One, 20(11), e0336038. [Link]
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A Comparative Guide to the Efficacy and Selectivity of Novel Biguanide-Based TAAR1 Agonists
This guide provides an in-depth comparison of novel biguanide derivatives as agonists for the Trace Amine-Associated Receptor 1 (TAAR1). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to evaluate the efficacy and selectivity of this emerging chemical class, offering insights into their therapeutic potential and the methodologies used for their characterization.
Introduction: TAAR1 as a Therapeutic Target
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has garnered significant attention as a therapeutic target for a range of neuropsychiatric and metabolic disorders.[1][2][3] Unlike classical monoamine receptors, TAAR1 is not activated by high concentrations of dopamine or serotonin but rather by endogenous trace amines like β-phenylethylamine (β-PEA) and tyramine.[4] Its activation modulates dopaminergic, serotonergic, and glutamatergic systems, making it a promising target for conditions such as schizophrenia, depression, and substance use disorders.[2][[“]][6]
The development of selective TAAR1 agonists is a key goal in modern pharmacology.[7] The biguanide scaffold, a chemical structure known for its use in metformin, has recently been explored as a novel chemotype for TAAR1 agonism, showing promise in preclinical studies.[8][9] This guide focuses on comparing the performance of these novel biguanide-based derivatives.
The TAAR1 Signaling Cascade
TAAR1 primarily signals through the Gαs protein subunit. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP).[10] The subsequent rise in intracellular cAMP activates downstream effectors like Protein Kinase A (PKA), which phosphorylates various cellular targets, including transcription factors like CREB, to elicit a physiological response.[10][11] Understanding this canonical pathway is fundamental to designing functional assays that measure agonist efficacy.
Comparative Analysis of Novel Biguanide Agonists
Recent studies have synthesized and evaluated a series of phenyl and benzyl biguanide derivatives for their activity at both human (hTAAR1) and murine (mTAAR1) orthologs.[8][9] A significant challenge in TAAR1 drug development is the observed species-specificity, where compounds may exhibit different potencies between rodent models and humans.[12][[“]] The data below highlights these differences and showcases the most promising lead compounds from this series.
The functional activity of these compounds was determined via cAMP accumulation assays in HEK293 cells expressing either the human or murine TAAR1 receptor. Efficacy is reported as pEC50, which is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
| Compound ID | Scaffold Type | mTAAR1 pEC50 | hTAAR1 pEC50 | Selectivity Profile | Reference |
| BIG2 | Phenyl Biguanide | 7.44 | 5.92 | Selective for mTAAR1 over hTAAR1; Inactive at mTAAR5 | [9] |
| BIG4 | Phenyl Biguanide | 7.15 | 5.85 | Selective for mTAAR1 over hTAAR1; Inactive at mTAAR5 | [9] |
| BIG12 | Benzyl Biguanide | 7.37 | 6.00 | Selective for mTAAR1 over hTAAR1; Inactive at mTAAR5 | [9] |
| BIG13 | Benzyl Biguanide | 7.40 | 6.10 | Selective for mTAAR1 over hTAAR1; Inactive at mTAAR5 | [9] |
| BIG14 | Benzyl Biguanide | 7.30 | 6.12 | Selective for mTAAR1 over hTAAR1; Inactive at mTAAR5 | [9] |
Key Insights from the Data:
-
Potency: Several phenyl (BIG2, BIG4) and benzyl (BIG12-BIG14) biguanides demonstrate potent agonism at mTAAR1, with pEC50 values in the nanomolar range.[8][9]
-
Species-Specificity: A consistent trend is the higher potency of these compounds for the murine receptor compared to the human ortholog, where they exhibit low micromolar activity.[8][9] This underscores the critical need for evaluating novel agonists on human receptors early in the drug discovery process.
-
Selectivity: The tested biguanides were found to be selective for TAAR1, showing no significant activity at the murine TAAR5 receptor, which is an important consideration for avoiding off-target effects.[9]
-
Lead Compounds: Compounds BIG2, BIG12, BIG13, and BIG14 have been identified as the most promising leads from this series, warranting further investigation and optimization to improve potency at hTAAR1.[9]
Experimental Methodologies for Agonist Characterization
The characterization of a TAAR1 agonist relies on a combination of binding and functional assays to determine its affinity, potency, and efficacy. The protocols described below represent the gold-standard approaches in the field.
Radioligand Binding Assay (Competition)
This assay is crucial for determining the binding affinity (Ki) of a test compound. It measures the ability of an unlabeled compound (the biguanide agonist) to compete with a radiolabeled ligand for binding to TAAR1 expressed in cell membranes.[14][15]
Principle of Causality: The choice of a competition binding assay allows for the quantification of how strongly a novel, unlabeled compound binds to the receptor relative to a known, radiolabeled ligand with a well-characterized dissociation constant (Kd). A lower Ki value signifies a higher binding affinity.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the TAAR1 of interest (human or murine).
-
Harvest the cells and homogenize them in a cold lysis buffer to rupture the cell membranes.[16][17]
-
Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an appropriate assay buffer.[17]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.
-
Add a fixed concentration of a suitable TAAR1 radioligand (e.g., ³H-labeled RO5166017).[16] The concentration is typically set near the Kd value of the radioligand to ensure adequate signal.
-
Add the unlabeled test compound (biguanide derivative) across a range of concentrations (e.g., 10 pM to 10 µM).[16]
-
Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled ligand).[16]
-
-
Incubation and Filtration:
-
Incubate the plate for a defined period (e.g., 60 minutes at 4°C or 30°C) to allow the binding to reach equilibrium.[16][17]
-
Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter plate. The membranes with bound radioligand are trapped on the filter.[15][17]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filters, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Convert the IC50 to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
cAMP Accumulation Functional Assay
This functional assay directly measures the biological response to receptor activation by quantifying the production of the second messenger, cAMP.[18] It is the primary method for determining an agonist's potency (EC50) and efficacy (Emax).
Principle of Causality: Since TAAR1 is a Gs-coupled receptor, a true agonist will activate adenylyl cyclase, leading to a dose-dependent increase in intracellular cAMP.[18][19] This assay provides a direct readout of the functional consequences of ligand binding, distinguishing full agonists from partial agonists or antagonists.
Step-by-Step Protocol:
-
Cell Culture:
-
Seed HEK293 cells stably or transiently expressing the TAAR1 of interest into 96- or 384-well plates.[20]
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the biguanide test compounds.
-
Remove the culture medium and add the compounds to the cells in a suitable assay buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation and amplify the signal.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP accumulation.[21]
-
-
Cell Lysis and Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Add the detection reagents according to the manufacturer's protocol for the chosen assay technology (e.g., Promega's cAMP-Glo™, PerkinElmer's AlphaScreen™, or HTRF-based kits).[19][20][21] These assays typically work on a competitive binding principle where cellular cAMP competes with a labeled cAMP analog.[18]
-
-
Signal Measurement and Data Analysis:
-
Read the plate on a luminometer or fluorescence plate reader. The signal generated is typically inversely proportional to the amount of cAMP produced by the cells.
-
Generate a cAMP standard curve to quantify the amount of cAMP in each sample.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).
-
Conclusion and Future Directions
The exploration of biguanides as TAAR1 agonists has identified a novel and promising chemical scaffold.[8][9] Compounds such as BIG2 and BIG12-BIG14 have demonstrated high potency at murine TAAR1 and serve as valuable tool compounds for in vivo studies in rodent models.[9] However, the pronounced species-specificity highlights a key challenge: the need to optimize these structures to enhance potency at the human TAAR1 receptor for potential clinical translation.[12]
Future research should focus on structure-activity relationship (SAR) studies guided by molecular modeling of the human TAAR1 binding pocket to design new biguanide derivatives with improved hTAAR1 efficacy.[22] Furthermore, comprehensive selectivity profiling against a broader panel of GPCRs, ion channels, and transporters will be essential to ensure a favorable safety profile for any potential drug candidates emerging from this chemical class.
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Francesconi, V., et al. (2018). (PDF) Novel 1-Amidino-4-Phenylpiperazines as Potent Agonists at Human TAAR1 Receptor... ResearchGate. Retrieved from [Link]
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Cichero, E., et al. (2021). Discovery of Guanfacine as a Novel TAAR1 Agonist: A Combination Strategy through Molecular Modeling Studies and Biological Assays. International Journal of Molecular Sciences. Retrieved from [Link]
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A Comparative Guide to the Synthesis and Validation of 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, microwave-assisted one-pot synthetic pathway and the traditional synthesis route for 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride. It further details the rigorous analytical validation of the final compound, offering a complete framework for researchers in drug discovery and development.
Introduction: The Rationale for a New Synthetic Approach
This compound is a promising scaffold in medicinal chemistry, sharing structural similarities with established therapeutic agents. Traditional synthetic methods for biguanides, while effective, often involve multi-step processes, long reaction times, and the use of harsh reagents. The development of a more efficient, sustainable, and rapid synthetic pathway is crucial for accelerating research and development efforts. This guide introduces a novel microwave-assisted, one-pot synthesis that offers significant advantages over the conventional approach.
Comparative Analysis of Synthetic Pathways
A direct comparison of the traditional and the new microwave-assisted synthetic pathways highlights the significant improvements offered by the latter. The traditional method, involving the reaction of 4-(trifluoromethoxy)aniline with dicyandiamide under reflux, typically results in moderate yields and requires extended reaction times.[1][2] In contrast, the microwave-assisted one-pot synthesis demonstrates a substantial increase in yield and a dramatic reduction in reaction time.[3][4]
| Parameter | Traditional Synthesis | New Microwave-Assisted One-Pot Synthesis |
| Starting Materials | 4-(Trifluoromethoxy)aniline, Dicyandiamide, Hydrochloric Acid | 4-(Trifluoromethoxy)aniline, Dicyandiamide, Hydrochloric Acid |
| Reaction Time | 12 - 24 hours | 15 - 30 minutes |
| Typical Yield | 65 - 75% | 85 - 95% |
| Purity (pre-recrystallization) | ~90% | ~98% |
| Process Steps | Multiple steps including prolonged heating and isolation of intermediates | Single "one-pot" reaction |
| Environmental Impact | Higher energy consumption, longer solvent exposure | Reduced energy consumption and solvent use |
Synthetic Pathway Diagrams
To visually represent the two synthetic approaches, the following diagrams were generated.
Caption: Traditional Synthetic Pathway.
Caption: New Microwave-Assisted One-Pot Synthetic Pathway.
Experimental Protocols
Traditional Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(trifluoromethoxy)aniline (1 equivalent) and dicyandiamide (1.2 equivalents).
-
Acidification: Add a 2M solution of hydrochloric acid in ethanol.
-
Reflux: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate as the hydrochloride salt.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
New Microwave-Assisted One-Pot Synthesis Protocol
-
Reaction Setup: In a microwave-safe reaction vessel, combine 4-(trifluoromethoxy)aniline (1 equivalent), dicyandiamide (1.2 equivalents), and a 2M solution of hydrochloric acid in ethanol.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150W for 15-30 minutes, with a maximum temperature of 120°C.
-
Work-up and Purification: After cooling, the product precipitates. Collect the solid by filtration, wash with cold ethanol, and recrystallize to yield the final product. The shorter reaction time and higher efficiency of this method are notable advantages.[4]
Validation of the Final Compound: A Self-Validating System
Rigorous analytical validation is paramount to ensure the identity, purity, and quality of the synthesized this compound. The following experimental protocols provide a self-validating system for the final product.
Validation Workflow
Caption: Analytical Validation Workflow.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
High-performance liquid chromatography is a cornerstone for assessing the purity and quantifying the final compound.[5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 20 mM ammonium acetate buffer (pH 4.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Expected Outcome: A single major peak corresponding to the product, with purity typically exceeding 99% after recrystallization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is essential for the unambiguous structural confirmation of the synthesized molecule.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
¹H NMR: Expected signals in the aromatic region (7.0-8.0 ppm) corresponding to the substituted phenyl ring, and broad signals for the biguanide protons.
-
¹³C NMR: Characteristic signals for the trifluoromethoxy group, the aromatic carbons, and the carbons of the biguanide moiety.
-
Expected Outcome: The acquired spectra should be consistent with the proposed structure of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS provides definitive confirmation of the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).[2][6]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
LC Conditions: Similar to the HPLC-UV method.
-
MS Analysis:
-
Full Scan (MS1): To determine the exact mass of the molecular ion ([M+H]⁺).
-
Product Ion Scan (MS2): To generate a characteristic fragmentation pattern for structural elucidation.
-
-
Expected Outcome: The observed molecular ion should correspond to the calculated exact mass of the protonated molecule. The fragmentation pattern should be consistent with the structure of the biguanide.
Characterization Data Summary
| Analytical Technique | Expected Results for this compound |
| HPLC-UV | Purity: >99% (after recrystallization) |
| ¹H NMR (DMSO-d6) | Aromatic protons: ~7.3-7.6 ppm; Biguanide N-H protons: broad signals |
| ¹³C NMR (DMSO-d6) | Aromatic carbons, Trifluoromethoxy carbon (quartet), Biguanide carbons |
| LC-MS (ESI+) | [M+H]⁺ at m/z corresponding to C₉H₁₁F₃N₅O + H⁺ |
Conclusion
The novel microwave-assisted one-pot synthesis of this compound presents a significant advancement over traditional methods. It offers a more efficient, rapid, and environmentally friendly approach, facilitating faster progress in research and development. The comprehensive analytical validation workflow detailed in this guide ensures the production of a high-purity, well-characterized compound, which is essential for reliable downstream applications in drug discovery.
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Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. (n.d.). Retrieved from [Link]
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Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. (n.d.). Retrieved from [Link]
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Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain. (2021). Molecules, 26(19), 5828. Retrieved from [Link]
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This compound, min 97%, 1 gram. (n.d.). Retrieved from [Link]
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A green metal-free “one-pot” microwave assisted synthesis of 1,4-dihydrochromene triazoles. (n.d.). Retrieved from [Link]
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A Head-to-Head Comparison of Biguanide Compounds on Mitochondrial Function: A Guide for Researchers
Introduction: Beyond Glycemic Control
The biguanide class of drugs, encompassing metformin, phenformin, and buformin, has a long and complex history in metabolic disease therapy. While metformin remains a first-line treatment for type 2 diabetes, its predecessors, phenformin and buformin, were largely withdrawn from clinical use due to a significantly higher risk of lactic acidosis.[1][2][3] This divergence in safety profiles, despite a shared chemical backbone, stems from fundamental differences in their interaction with the cell's primary energy hub: the mitochondrion.
This guide provides a detailed, head-to-head comparison of these three biguanides, focusing specifically on their effects on mitochondrial function. Moving beyond a simple recitation of facts, we will delve into the mechanistic causality behind their actions, present supporting quantitative data from key studies, and provide detailed protocols for researchers to validate these findings. Our objective is to equip scientists and drug development professionals with a nuanced understanding of how subtle molecular variations translate into profound differences in biological activity and clinical safety.
Core Mechanism: A Tale of Complex I Inhibition
The principal molecular target for all three biguanides is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[2][4] Inhibition of this complex is the inciting event that triggers the cascade of metabolic effects associated with this drug class.
The process unfolds as follows:
-
Inhibition of Complex I: Biguanides directly inhibit the activity of Complex I, reducing the oxidation of NADH to NAD+ and impeding the flow of electrons through the ETC.[5][6]
-
Decreased Proton Pumping: This disruption curtails the pumping of protons from the mitochondrial matrix to the intermembrane space, thereby reducing the mitochondrial membrane potential.
-
Reduced ATP Synthesis: The diminished proton motive force leads to a significant decrease in ATP production via oxidative phosphorylation.
-
Activation of AMPK: The resulting increase in the cellular AMP/ATP ratio allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][7] Activated AMPK then initiates downstream signaling that inhibits energy-consuming anabolic processes (like hepatic gluconeogenesis) and promotes catabolic pathways to restore energy balance.[7]
Quantitative Head-to-Head Comparison
While all three biguanides target Complex I, they do so with vastly different potencies. This is largely attributed to differences in their chemical structures, particularly their lipophilicity, which affects their ability to accumulate within the mitochondrial matrix.[2] Phenformin and buformin are more lipophilic than metformin, contributing to their more potent effects.[2]
Table 1: Comparative Potency on Mitochondrial Parameters
| Parameter | Metformin | Phenformin | Buformin | Cell/System Type | Reference(s) |
| Complex I Inhibition (IC50) | ~20-60 mM | ~0.2-0.5 mM | Intermediate Potency | Isolated Bovine Heart Mitochondria | [2][8] |
| Oxygen Consumption Rate (OCR) Inhibition | ~27% decrease (at 0.5 mM) | ~34% decrease (at 0.025 mM) | N/A | Premature Rat Brain Mitochondria | [8][9] |
| Risk of Lactic Acidosis | Low | High (Withdrawn) | High (Withdrawn) | Clinical Data | [1][2][10] |
Note: Direct IC50 and OCR values for buformin are less consistently reported in comparative studies, but it is generally accepted to be more potent than metformin and less potent than phenformin.[2][5]
The data clearly illustrates that phenformin is orders of magnitude more potent than metformin in inhibiting Complex I.[8] This heightened potency is the primary driver of its increased therapeutic efficacy observed in earlier studies but also the cause of its significantly higher risk of inducing severe, often fatal, lactic acidosis.[1][10] The damage to mitochondrial function can be so profound that cellular respiration is severely impaired, forcing a systemic shift to anaerobic glycolysis and a subsequent buildup of lactate.[1] Metformin's lower potency and different pharmacokinetic profile contribute to its substantially better safety record.[2]
Divergent Effects on Mitochondrial Biology
Beyond direct inhibition of respiration, biguanides can induce other changes in mitochondrial biology.
-
Reactive Oxygen Species (ROS) Production: Biguanide-mediated inhibition of Complex I can, under certain conditions, stimulate the production of mitochondrial ROS from the complex's flavin mononucleotide (FMN) site.[5][6] This can contribute to both therapeutic effects (e.g., in cancer) and cellular stress.
-
Mitochondrial Morphology: High concentrations or prolonged exposure to potent biguanides like phenformin can induce significant mitochondrial dysfunction, leading to changes in mitochondrial dynamics.[11][12] Studies have shown that phenformin can cause mitochondrial fragmentation, a visual indicator of mitochondrial stress, which is often linked to the initiation of apoptosis.[11][12][13]
The "Why": Rationale Behind Experimental Systems
Choosing the correct experimental model is critical for accurately interpreting data on mitochondrial function. Each system offers unique advantages and limitations.
-
Isolated Mitochondria: This is the purest system for studying direct effects on the electron transport chain.[14] By isolating mitochondria from the rest of the cell, researchers can control substrate supply precisely and eliminate confounding variables from other cellular processes. This approach is ideal for determining IC50 values and pinpointing the specific complex being inhibited.[14][15] However, it does not account for drug transport across the cell membrane or the complex interplay of cellular signaling pathways.[15]
-
Permeabilized Cells: Using mild detergents like digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact offers a middle ground.[14] This provides direct access to the mitochondria within a more preserved cellular architecture, allowing researchers to study mitochondrial function in situ.
-
Intact Cells: This is the most physiologically relevant system, as it incorporates all cellular processes, including drug uptake, efflux, and metabolism.[15] Techniques like high-resolution respirometry (e.g., Seahorse XF Analyzer) allow for real-time measurement of oxygen consumption and extracellular acidification in live cells, providing a holistic view of the drug's impact on cellular bioenergetics.[16] The key challenge is that observed effects are an integration of multiple processes, and therapeutic concentrations in plasma may be much lower than those required to see an effect on isolated mitochondria, highlighting the importance of cellular uptake mechanisms.[4]
Experimental Protocols: A Practical Guide
To ensure scientific rigor and reproducibility, we provide detailed, self-validating protocols for key assays.
Protocol 1: Measuring Oxygen Consumption Rate (OCR) in Intact Cells
This protocol uses a Seahorse XF Analyzer to create a mitochondrial stress test profile, which dissects key parameters of mitochondrial function.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2, C2C12) into a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Incubation: Treat cells with varying concentrations of metformin, phenformin, or buformin for a specified duration (e.g., 16-24 hours). Include a vehicle-only control.
-
Assay Preparation: One hour before the assay, remove the treatment medium, wash cells with pre-warmed XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4), and add fresh assay medium. Incubate the plate at 37°C in a non-CO2 incubator.
-
Instrument Setup: Hydrate the sensor cartridge and load the injection ports with stocks of oligomycin (e.g., final concentration 1.0 µM), FCCP (e.g., final concentration 1.0 µM), and a mixture of rotenone/antimycin A (e.g., final concentration 0.5 µM each). Calibrate the instrument.
-
Run Assay: Load the cell plate into the Seahorse XF Analyzer. The instrument will perform baseline measurements before sequentially injecting the inhibitors and measuring the OCR response after each injection.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate the key parameters:
-
Basal Respiration: (Last rate before first injection) - (Non-mitochondrial respiration rate).
-
ATP-Linked Respiration: (Last rate before oligomycin injection) - (Minimum rate after oligomycin injection).
-
Maximal Respiration: (Maximum rate after FCCP injection) - (Non-mitochondrial respiration rate).
-
Proton Leak: (Minimum rate after oligomycin injection) - (Non-mitochondrial respiration rate).
-
Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP)
This protocol uses the cationic dye JC-1, which exhibits potential-dependent accumulation in mitochondria.[17][18] In healthy, high-potential mitochondria, JC-1 forms aggregates that fluoresce red. In unhealthy, low-potential mitochondria, it remains in a monomeric form that fluoresces green.[18]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in a suitable format (e.g., 6-well plates or black-walled imaging plates) and treat with biguanides as described above. Include a positive control for depolarization (e.g., FCCP).
-
JC-1 Staining: Prepare a 1X JC-1 staining solution (typically 2.5 µg/mL in warm culture medium). Remove the treatment medium from cells, wash once with PBS, and add the JC-1 staining solution.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Wash: Remove the staining solution and wash the cells twice with a warm assay buffer (e.g., PBS).
-
Analysis:
-
Fluorescence Microscopy: Immediately visualize cells using a fluorescence microscope with filters for green (FITC channel) and red (TRITC channel) fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Flow Cytometry: For quantitative analysis, detach cells (e.g., with trypsin), wash, and resuspend in PBS. Analyze the cell suspension on a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel. A shift in the population from high red/low green to high green/low red indicates a loss of MMP.
-
Conclusion and Future Directions
The comparative analysis of metformin, phenformin, and buformin offers a compelling case study in pharmacodynamics. While all three share a common mitochondrial target, their varying potencies lead to dramatically different clinical outcomes. Phenformin's powerful inhibition of Complex I, while therapeutically potent, crosses a threshold that severely compromises cellular bioenergetics, leading to unacceptable toxicity.[1][2] Metformin operates within a safer therapeutic window, producing sufficient mitochondrial inhibition to achieve glycemic control without precipitating systemic metabolic crisis.[2][3]
This head-to-head comparison underscores the critical importance of understanding a drug's precise interaction with mitochondrial machinery. For researchers and drug developers, the lessons are clear:
-
Mitochondrial potency is a double-edged sword that must be carefully balanced.
-
Cellular uptake and accumulation are critical determinants of a compound's ultimate biological effect.
-
A multi-faceted experimental approach, from isolated mitochondria to intact cells, is necessary to build a complete picture of a drug's bioenergetic impact.
As research continues to explore the role of biguanides in cancer, aging, and other fields, a deep, mechanistic understanding of their effects on mitochondria will be paramount to designing safer and more effective therapeutic agents.
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- 18. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride
As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride (CAS No. 42823-09-6). The procedures outlined here are designed to ensure operational safety, regulatory compliance, and environmental stewardship, reflecting the best practices in laboratory chemical handling.
This compound's structure, featuring both a biguanide group and a halogenated (trifluoromethoxy) phenyl ring, places it into specific regulatory categories that dictate its disposal pathway. Simply discarding it as common laboratory waste is not an option; its chemical nature necessitates a more rigorous, controlled approach.
Hazard Profile and Chemical Classification: The "Why" Behind the Protocol
Understanding the inherent risks and regulatory classification of a chemical is the foundation of safe handling and disposal. The causality behind these stringent protocols is rooted in the compound's potential health effects and its environmental persistence as a halogenated organic compound.
Based on data from similar biguanide derivatives and halogenated aromatics, this compound should be handled as a hazardous substance.[1][2][3][4] The primary hazards are summarized below.
| Parameter | Identifier / Classification | Significance for Disposal |
| CAS Number | 42823-09-6[5] | Ensures correct identification and tracking of the chemical waste stream. |
| Molecular Formula | C₉H₁₀F₃N₅O · HCl[5] | The presence of Fluorine (a halogen) is a key factor for disposal classification. |
| Hazard Classifications | Likely Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant (based on analogous compounds)[1][4] | Mandates the use of appropriate Personal Protective Equipment (PPE) at all times. |
| Regulatory Classification | Halogenated Organic Compound | This is the most critical classification. Halogenated organic waste is specifically regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and cannot be landfilled without treatment.[6][7][8][9] |
The trifluoromethoxy group (-OCF₃) makes this compound a halogenated organic compound . The carbon-fluorine bond is exceptionally strong, leading to environmental persistence. Improper disposal could lead to the contamination of soil and groundwater. Therefore, federal and local regulations mandate that such waste be treated as hazardous and disposed of through specific, controlled methods.[6][10]
Pre-Disposal Operations: Handling and Segregation
Proper disposal begins long before the waste container leaves your facility. It starts with meticulous handling and segregation in the laboratory.
Required Personal Protective Equipment (PPE)
Before handling the compound in any form (pure solid, solution, or contaminated labware), the following PPE is mandatory:
| Equipment | Specification | Justification |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects against splashes and eye irritation.[1][10] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation.[1] |
| Body Protection | Standard laboratory coat. | Protects against incidental contamination of clothing. |
| Respiratory Protection | N95 dust mask or higher. | Required when handling the solid powder to prevent respiratory tract irritation.[1] |
Waste Segregation: A Self-Validating System
To ensure a trustworthy and compliant disposal process, waste must be rigorously segregated. Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
Why? Mixing halogenated waste with non-halogenated waste can unnecessarily render the entire volume hazardous and significantly increase disposal costs. Furthermore, mixing with incompatible chemicals, such as strong oxidizing agents, could trigger a dangerous reaction.[11]
Disposal Workflow and Decision Logic
The following diagram illustrates the decision-making process for disposing of waste containing this compound.
Caption: Disposal Decision Workflow for this compound.
Detailed Step-by-Step Disposal Protocol
Follow this protocol meticulously for all waste streams containing this compound.
Step 1: Characterization and Containment
-
For pure, unused solid or solutions: Collect in a dedicated, sealable hazardous waste container. The container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass.
-
For contaminated labware (e.g., pipette tips, vials, gloves): Collect these items in a separate, clearly labeled container designated for solid hazardous waste. Do not place sharp objects like needles directly into bags; use a designated sharps container.[11]
Step 2: Waste Container Labeling
-
Proper labeling is a critical compliance point under OSHA and EPA regulations.[6][11]
-
Affix a "Hazardous Waste" label to the container immediately.
-
Write the full, unambiguous chemical name: This compound .
-
Include the date accumulation started.
-
Clearly indicate the hazards (e.g., "Irritant").
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA within your laboratory. This area should be under the control of the laboratory personnel.
-
The SAA must be at or near the point of generation.
-
Ensure the container is kept in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Step 4: Arranging Final Disposal
-
Do not attempt to treat or neutralize the chemical yourself.
-
The only acceptable disposal method is through a licensed and certified hazardous waste contractor.[10][12]
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. They will handle the logistics of transferring the waste to the contractor.
-
The ultimate disposal method will likely be high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the harmful combustion byproducts (including hydrogen fluoride and nitrogen oxides) generated from the halogenated compound.[10]
Regulatory and Compliance Framework
Adherence to this guide ensures compliance with the primary U.S. regulatory bodies:
-
Environmental Protection Agency (EPA): Governs the disposal of hazardous waste under RCRA to protect the environment.[6] This compound falls under their regulations for halogenated organic compounds.[7][9]
-
Occupational Safety and Health Administration (OSHA): Mandates safe workplace practices, including the Hazard Communication Standard and the Laboratory Standard, which requires a written Chemical Hygiene Plan and proper training for all personnel handling hazardous chemicals.[11][13][14]
Your most valuable resource for ensuring compliance is your institution's EHS office. They will be familiar with specific state and local regulations that may supplement these federal guidelines. Always consult your EHS-approved Chemical Hygiene Plan before handling and disposing of hazardous materials.
By integrating these expert-validated procedures into your laboratory workflow, you build a system of safety and compliance that protects you, your colleagues, and the environment, reinforcing the foundation of trust and scientific integrity that is paramount in our field.
References
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from US Bio-Clean. (URL: [Link])
-
ADM Tronics. (n.d.). Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. Retrieved from ADM Tronics. (URL: [Link])
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from eCFR. (URL: [Link])
-
ChemBK. (n.d.). 1-[4-(Trifluoromethoxy)phenyl]biguanide, HCl. Retrieved from ChemBK. (URL: [Link])
-
CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from CDMS. (URL: [Link])
-
Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from Montclair State University. (URL: [Link])
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk - ESSR. (URL: [Link])
Sources
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- 6. urgent.supply [urgent.supply]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
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Navigating the Safe Handling of 1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The responsible and safe handling of chemical compounds is a cornerstone of innovative research. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride (CAS RN: 42823-09-6). As Senior Application Scientists, our goal is to empower you with the knowledge to not only advance your research but to do so with the highest commitment to safety and procedural integrity.
Understanding the Hazard Landscape
This compound is an aryl biguanide derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, by examining data from structurally similar compounds, such as 1-[4-(Trifluoromethyl)phenyl]biguanide hydrochloride, and the general class of biguanides, we can extrapolate the primary hazards. These are likely to include skin irritation, serious eye irritation, and potential respiratory irritation.
The presence of the trifluoromethoxy group places this compound in the category of halogenated organic compounds. This is a critical consideration for its handling and, importantly, its disposal.
Core Safety Directives: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. The causality behind each recommendation is rooted in preventing exposure through the primary routes: dermal contact, ocular exposure, and inhalation.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves | Provides a robust barrier against skin contact. Given the potential for skin irritation from related biguanide compounds, this is a critical first line of defense. |
| Eye Protection | Chemical safety goggles | Protects against accidental splashes of the compound, which could cause serious eye irritation. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | As a solid, there is a risk of generating airborne particulates during handling (e.g., weighing, transferring). An N95 respirator will mitigate the risk of inhaling these particles, which may cause respiratory irritation. |
| Body Protection | Laboratory coat | Standard practice to protect skin and personal clothing from contamination. |
Procedural Guidance: From Receipt to Disposal
The entire lifecycle of the chemical within your laboratory must be managed with precision and foresight. The following workflow is designed to be a self-validating system for safe handling.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.
-
Store: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.
Handling and Use
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Don PPE: Before handling, ensure all required PPE is correctly worn.
-
Weighing and Transfer:
-
Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that creates dust.
-
If possible, use a balance with a draft shield.
-
-
Solution Preparation:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Ensure adequate ventilation during this process.
-
Spill Management
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Communicate: Inform your laboratory supervisor and any nearby personnel.
-
Control: If safe to do so, prevent the spread of the spill using absorbent materials.
-
Clean-up: Wearing appropriate PPE, carefully clean up the spilled material. For a solid, this may involve gently sweeping or using a specialized vacuum. Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, it should be collected in a labeled, sealed container for halogenated organic waste.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Disposal: Follow your institution's and local regulations for the disposal of halogenated organic waste. This typically involves incineration at a licensed facility. Do not dispose of this compound down the drain.
Emergency Procedures: A Step-by-Step Response
Rapid and correct response to an exposure is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
-
1-[4-(Trifluoromethoxy)phenyl]biguanide, HCl. ChemBK. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

